Alcuronium chloride
Descripción
A non-depolarizing skeletal muscle relaxant similar to TUBOCURARINE. It is used as an anesthesia adjuvant.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYGBGOXCJJJGC-GKLGUMFISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23214-96-2 (Parent) | |
| Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045414 | |
| Record name | Alcuronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15180-03-7 | |
| Record name | Alcuronium chloride [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcuronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alcuronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALCURONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490DW6501Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alcuronium Chloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcuronium (B1664504) chloride, a semi-synthetic derivative of C-toxiferine I, is a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action involves the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to skeletal muscle relaxation and paralysis.[2][3] This technical guide provides an in-depth exploration of the molecular interactions, physiological effects, and experimental methodologies used to characterize the action of alcuronium chloride. It also delves into its secondary effects on muscarinic acetylcholine receptors and histamine (B1213489) release.
Core Mechanism of Action: Nicotinic Acetylcholine Receptor Antagonism
This compound functions as a competitive antagonist at the postsynaptic nAChRs located on the motor endplate of the neuromuscular junction.[2][4] In the physiological state, the binding of acetylcholine (ACh) to these receptors triggers the opening of their associated ion channels, leading to an influx of sodium ions, depolarization of the muscle cell membrane, and subsequent muscle contraction.[3] this compound, by competing with ACh for the same binding sites on the nAChRs, prevents this depolarization and thereby inhibits muscle contraction.[2][3]
Signaling Pathway at the Neuromuscular Junction
The binding of this compound to the α-subunits of the nAChR obstructs the conformational change necessary for channel opening, thus blocking the influx of cations and preventing the generation of an end-plate potential.
Figure 1: Competitive antagonism of this compound at the neuromuscular junction.
Interaction with Muscarinic Acetylcholine Receptors
Beyond its primary action at nAChRs, this compound also exhibits effects on muscarinic acetylcholine receptors (mAChRs), acting as an allosteric modulator.[5][6] This interaction is subtype-selective, with a notably higher affinity for the M2 subtype, which is prevalent in the heart.[5]
Allosteric Modulation of M2 Receptors
Alcuronium binds to a site on the M2 receptor that is distinct from the orthosteric site where acetylcholine binds.[7][8] This allosteric binding modulates the affinity of the orthosteric site for other ligands. Specifically, alcuronium has been shown to increase the affinity of M2 receptors for antagonists like N-methylscopolamine (NMS) while inhibiting the binding of agonists.[5][9] This can lead to a vagolytic effect, contributing to cardiovascular side effects such as tachycardia.[1]
Figure 2: Allosteric modulation of M2 muscarinic receptors by this compound.
Histamine Release
Some neuromuscular blocking agents can induce the release of histamine from mast cells, leading to cardiovascular side effects such as hypotension and tachycardia, as well as bronchospasm.[1] this compound has been shown to have a moderate potential for histamine release, which is greater than that of agents like vecuronium (B1682833) but less than that of d-tubocurarine.[10][11]
Quantitative Data
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Reference |
| ED50 | 111 µg/kg | Human | |
| ED95 | 250 µg/kg | Human | |
| Onset of Action (0.25 mg/kg) | 2.2 ± 1.2 min | Human | [12] |
| Duration to 25% Recovery (DUR25%) (0.25 mg/kg) | 54 ± 14 min | Human | [12] |
| Recovery Index (25-75%) | 37 ± 11 min | Human | [12] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Half-life (t½) | 2-4 hours | Human | [13] |
| Volume of Distribution (Vd) | 0.37 L/kg | Human | [13] |
| Protein Binding | 40% | Human | [13] |
| Excretion | 70-90% unchanged in urine | Human | [13] |
Table 3: Binding Affinities (Kd) of Alcuronium for Muscarinic Receptor Subtypes
| Receptor Subtype | Kd (µM) | Reference |
| M1 | >10 | [5] |
| M2 | 0.6 | [5] |
| M3 | ~10 | [5] |
| M4 | ~10 | [5] |
| M5 | >10 | [5] |
Experimental Protocols
Competitive Radioligand Binding Assay for nAChRs
This protocol outlines the determination of the binding affinity (Ki) of this compound for nAChRs using a competitive inhibition assay with a radiolabeled ligand such as [³H]-epibatidine.
Figure 3: Workflow for a competitive radioligand binding assay.
Methodology:
-
Receptor Preparation: Homogenize tissue rich in nAChRs (e.g., electric organ of Torpedo californica or transfected cell lines) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp Electrophysiology
This protocol describes the use of a two-electrode voltage clamp on Xenopus oocytes expressing nAChRs to characterize the antagonistic effect of this compound.
Methodology:
-
Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl.
-
Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply a known concentration of acetylcholine to elicit an inward current.
-
Antagonist Application: Co-apply acetylcholine with varying concentrations of this compound and measure the inhibition of the acetylcholine-induced current.
-
Data Analysis: Plot the percentage of inhibition of the current against the concentration of this compound to determine the IC50 value.
In Vivo Neuromuscular Blockade: Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo protocol uses a rat phrenic nerve-hemidiaphragm preparation to measure the neuromuscular blocking effect of this compound.[3][10]
Methodology:
-
Preparation Dissection: Euthanize a rat and dissect out the phrenic nerve and the attached hemidiaphragm.
-
Mounting: Mount the preparation in an organ bath containing a physiological salt solution, bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Stimulation and Recording: Stimulate the phrenic nerve with supramaximal electrical pulses and record the resulting isometric twitch contractions of the diaphragm muscle using a force transducer.
-
Drug Application: After a stable baseline is established, add this compound to the organ bath at various concentrations.
-
Data Analysis: Measure the reduction in twitch height as a percentage of the baseline to determine the concentration-response relationship and calculate parameters such as the IC50.
Conclusion
This compound exerts its primary therapeutic effect as a neuromuscular blocking agent through competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. Its secondary actions on muscarinic receptors and its potential to cause histamine release contribute to its side-effect profile. A thorough understanding of its multifaceted mechanism of action, supported by quantitative data from well-defined experimental protocols, is crucial for its safe and effective use in clinical practice and for the development of novel neuromuscular blocking agents with improved selectivity and safety profiles.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype selectivity of the positive allosteric action of alcuronium at cloned M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 11. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Alcuronium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcuronium (B1664504) chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent derived from the natural alkaloid C-toxiferine I. For many years, it served as a muscle relaxant in surgical anesthesia and intensive care. This document provides a comprehensive technical overview of the pharmacological profile of alcuronium chloride, including its mechanism of action, pharmacodynamics, pharmacokinetics, and key experimental methodologies for its evaluation. Quantitative data are presented in structured tables for clarity, and relevant pathways and workflows are illustrated using diagrams.
Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2] By binding to these receptors, it prevents acetylcholine (ACh), the endogenous neurotransmitter, from binding and subsequently depolarizing the muscle cell membrane.[1] This inhibition of receptor activation blocks the downstream signaling cascade that leads to muscle contraction, resulting in skeletal muscle relaxation and paralysis.[1]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the competitive antagonism of this compound at the nicotinic acetylcholine receptor.
Pharmacodynamics
The pharmacodynamic properties of this compound describe its effects on the body, primarily the onset, intensity, and duration of neuromuscular blockade.
Potency and Efficacy
The potency of this compound is typically defined by its Effective Dose (ED).
| Parameter | Value (µg/kg) | Description |
| ED50 | 111 | The dose required to produce a 50% reduction in twitch height. |
| ED95 | 250 | The dose required to produce a 95% reduction in twitch height. |
Data sourced from a study involving log-logit analysis of dose-response data.
Onset, Duration, and Recovery
The temporal characteristics of neuromuscular blockade with this compound are summarized below.
| Parameter | Mean Value (minutes) | Standard Deviation (minutes) |
| Onset of Action | 2.2 | ± 1.2 |
| Clinical Duration (DUR25%) | 54 | ± 14 |
| Recovery Index (25-75%) | 37 | ± 11 |
Data from a study with an intravenous bolus injection of 0.25 mg/kg alcuronium.[3]
Pharmacokinetics
The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME).
Key Pharmacokinetic Parameters
| Parameter | Mean Value | Units |
| Elimination Half-life (t½β) | 198.75 | minutes |
| Volume of Distribution (Vdβ) | 24.26 | L |
| Volume of Central Compartment (Vc) | 8.18 | L |
| Plasma Clearance (Clp) | 90.22 | mL/min |
| Plasma Protein Binding | ~40% | % |
Pharmacokinetic parameters were determined following intravenous administration and fit to a two-compartment open model.[4]
Metabolism and Excretion
This compound is not significantly metabolized in the body. The primary route of elimination is renal, with approximately 80-85% of the drug excreted unchanged in the urine. Biliary excretion plays a minor role. The lack of significant metabolism means that the duration of action can be prolonged in patients with renal impairment.[5]
Pharmacokinetic Model
The pharmacokinetics of this compound are best described by a two-compartment open model.
Adverse Effects
The administration of this compound can be associated with several adverse effects:
-
Cardiovascular: Hypotension and tachycardia may occur.[6] These effects are partly attributed to a vagolytic action resulting from the blockade of cardiac muscarinic receptors and potential histamine (B1213489) release.[1][7][8]
-
Histamine Release: Alcuronium can induce the release of histamine from mast cells, which can lead to bronchospasm, skin flushing, and hypotension.[1]
-
Prolonged Neuromuscular Blockade: In patients with renal dysfunction, the reduced elimination of alcuronium can lead to a prolonged duration of muscle paralysis.[5]
Experimental Protocols
Determination of Alcuronium in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound in plasma samples.
Objective: To determine the concentration of this compound in plasma for pharmacokinetic studies.
Methodology:
-
Sample Preparation:
-
To a plasma sample, add an internal standard.
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC System:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of this compound.
-
The peak area ratio of this compound to the internal standard is used to determine the concentration in the unknown samples.
-
Assessment of Neuromuscular Blockade: Train-of-Four (TOF) Monitoring
This protocol outlines the clinical assessment of neuromuscular blockade using a peripheral nerve stimulator.
Objective: To monitor the depth of neuromuscular blockade induced by this compound.
Methodology:
-
Electrode Placement:
-
Place two stimulating electrodes over a peripheral nerve, typically the ulnar nerve at the wrist.
-
The distal electrode (negative) is placed at the flexor crease, and the proximal electrode (positive) is placed 2-3 cm proximally.
-
-
Stimulation Protocol:
-
The nerve stimulator is set to deliver a Train-of-Four (TOF) stimulation pattern.
-
This consists of four supramaximal electrical stimuli delivered at a frequency of 2 Hz (i.e., every 0.5 seconds).
-
-
Measurement of Response:
-
The evoked muscle response (twitch) of the adductor pollicis muscle (thumb adduction) is observed or measured.
-
The number of twitches observed out of the four stimuli (TOF count) is recorded.
-
For quantitative monitoring, the ratio of the amplitude of the fourth twitch to the first twitch (TOF ratio) is determined.
-
-
Interpretation:
-
A decrease in the number of twitches or a fade in the twitch height indicates the presence of a non-depolarizing neuromuscular block.
-
The TOF count and ratio are used to titrate the dose of this compound and to assess recovery from blockade.
-
In Vitro Assessment of Neuromuscular Blockade: Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method is a classic pharmacological preparation to study the effects of neuromuscular blocking agents.
Objective: To determine the potency and characteristics of neuromuscular blockade by this compound in an isolated tissue preparation.
Methodology:
-
Tissue Preparation:
-
Stimulation and Recording:
-
Drug Application:
-
After a stabilization period, a baseline of contractile responses is established.
-
This compound is added to the organ bath in a cumulative or non-cumulative manner to generate a concentration-response curve.
-
-
Data Analysis:
-
The percentage inhibition of the twitch response is calculated for each concentration of this compound.
-
The IC50 (concentration causing 50% inhibition) can be determined to assess the potency of the drug.
-
Determination of Plasma Histamine Levels
This protocol outlines a general method for measuring histamine release.
Objective: To quantify the amount of histamine released into the plasma following the administration of this compound.
Methodology:
-
Sample Collection:
-
Blood samples are collected in chilled tubes containing an anticoagulant (e.g., EDTA) at baseline and at specified time points after drug administration.
-
Plasma is immediately separated by centrifugation at a low temperature.
-
-
Assay:
-
Quantification:
-
A standard curve is generated using known concentrations of histamine.
-
The histamine concentration in the plasma samples is determined by comparing their signal (radioactivity or absorbance) to the standard curve.
-
Determination of Plasma Protein Binding by Ultrafiltration
This protocol describes a common method to determine the extent to which a drug binds to plasma proteins.
Objective: To determine the percentage of this compound bound to plasma proteins.
Methodology:
-
Sample Preparation:
-
Plasma is incubated with a known concentration of this compound at 37°C.[12]
-
-
Ultrafiltration:
-
Analysis:
-
The concentration of this compound in the ultrafiltrate (unbound drug) and in the original plasma sample (total drug) is determined by a suitable analytical method, such as HPLC.
-
-
Calculation:
-
The percentage of protein binding is calculated as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100
-
Conclusion
This compound is a non-depolarizing neuromuscular blocking agent with a well-characterized pharmacological profile. Its competitive antagonism at the nicotinic acetylcholine receptor provides effective muscle relaxation for surgical procedures. The pharmacokinetic properties, primarily renal elimination of the unchanged drug, necessitate careful dose consideration in patients with impaired renal function. While its use has been largely superseded by newer agents with more favorable side-effect profiles, the study of this compound continues to provide valuable insights into the principles of neuromuscular pharmacology. The experimental protocols detailed herein represent standard methodologies for the evaluation of neuromuscular blocking agents, applicable to both preclinical and clinical research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Predictive stability, novel HPLC-MS analysis and semi-automatic compounding process for the emergency implementation of a production line of pancuronium in injectable solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged paralysis following an infusion of alcuronium in a patient with renal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. karger.com [karger.com]
- 8. The immediate cardiovascular effects of pancuronium, alcuronium and tubocurarine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 10. An improved radioenzymatic assay for histamine in human plasma, whole blood, urine, and gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioimmunoassay of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Alcuronium Chloride: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcuronium (B1664504) chloride, a semi-synthetic derivative of the natural alkaloid C-toxiferine I, is a non-depolarizing neuromuscular blocking agent.[1] Its clinical use as a muscle relaxant in anesthesia has prompted extensive investigation into the relationship between its chemical structure and pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of alcuronium chloride, focusing on the key molecular features that govern its potency, duration of action, and side-effect profile. This document synthesizes available data, details relevant experimental protocols, and presents logical workflows for the study of neuromuscular blocking agents, aiming to serve as a comprehensive resource for professionals in drug discovery and development.
Introduction: The Chemical and Pharmacological Profile of this compound
This compound is a bis-quaternary ammonium (B1175870) steroid-like compound that acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2] By binding to these receptors, alcuronium prevents the neurotransmitter acetylcholine (ACh) from binding and subsequently depolarizing the muscle cell membrane, leading to muscle relaxation and paralysis.[2]
The development of alcuronium from its parent compound, C-toxiferine I, involved the strategic replacement of N-methyl groups with N-allyl moieties.[1] This chemical modification is a cornerstone of its SAR, as the introduction of these allylic functions creates a potential site for biotransformation, resulting in a significantly shorter duration of action compared to the very long-acting C-toxiferine I.[1] Furthermore, this structural change contributes to a more rapid onset of action and a potency approximately 1.5 times that of tubocurarine.[1]
Core Structure-Activity Relationships
The neuromuscular blocking activity of this compound and related compounds is dictated by several key structural features:
-
The Bis-Quaternary Ammonium Moiety: The presence of two positively charged quaternary ammonium centers is a critical requirement for high-potency neuromuscular blockade.[3] These charged groups are believed to interact with anionic sites on the α-subunits of the nicotinic acetylcholine receptor.
-
Interonium Distance: The distance between the two quaternary nitrogen atoms is a crucial determinant of binding affinity and potency. For optimal interaction with the nAChR, an interonium distance of approximately 1.15 nanometers is considered ideal.[3]
-
Rigid Molecular Framework: The rigid, bulky steroid-like nucleus of alcuronium serves as a scaffold, holding the two quaternary ammonium groups at a relatively fixed distance, which facilitates its binding to the receptor.
-
N-Allyl Substitution: As previously mentioned, the N,N'-diallyl substitution is a key modification from the parent compound C-toxiferine I. This feature not only influences the pharmacokinetic profile, leading to a shorter duration of action, but also contributes to the overall potency of the molecule.[1]
Quantitative and Comparative Potency Data
Table 1: In Vitro and In Vivo Potency Comparison of Neuromuscular Blocking Agents
| Compound | In Vivo Potency (LD50 in mice, mol/kg) | In Vitro Potency (IC50 in rat phrenic nerve-diaphragm, M) |
| Alcuronium | ~2 x 10-7 | ~2 x 10-6 |
| d-Tubocurarine | ~2 x 10-7 | ~2 x 10-6 |
| Pancuronium (B99182) | ~0.5 x 10-7 | ~4 x 10-6 |
| Succinylcholine | ~1 x 10-6 | ~2 x 10-6 |
| Gallamine | ~4 x 10-6 | ~2 x 10-4 |
| Data sourced from a comparative study on the relative potencies of neuromuscular blocking drugs.[4] |
Table 2: Clinical Onset and Duration of Action
| Compound | Dose (mg/kg) | Onset of Action | Duration of Paralysis in Adductor Pollicis | Duration of Paralysis in Diaphragm |
| Alcuronium | 0.2 - 0.3 | Occurs in diaphragm before adductor pollicis | > 25 minutes | < 5 minutes (in one patient) |
| Tubocurarine | 0.4 - 0.5 | Occurs in diaphragm before adductor pollicis | > 25 minutes | < 5 minutes (in five patients) |
| Pancuronium | 0.07 - 0.08 | Occurs in diaphragm before adductor pollicis | - | - |
| Data from a study comparing neuromuscular block in the diaphragm and hand.[5] Note: The duration of paralysis can vary significantly between individuals. |
Signaling Pathway and Experimental Workflows
Signaling Pathway of Neuromuscular Blockade by Alcuronium
The mechanism of action of this compound involves the competitive inhibition of the nicotinic acetylcholine receptor at the neuromuscular junction. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Experimental Workflow for SAR Studies of Neuromuscular Blocking Agents
A typical workflow for investigating the structure-activity relationship of a series of neuromuscular blocking agents is outlined below.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of neuromuscular blocking agents.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the SAR of neuromuscular blocking agents like this compound. These are generalized from standard laboratory practices and should be optimized for specific experimental conditions.
Radioligand Binding Assay for nAChR
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the nAChR.
-
Objective: To determine the binding affinity of alcuronium analogs for the nicotinic acetylcholine receptor.
-
Materials:
-
Membrane preparation rich in nAChRs (e.g., from Torpedo californica electric organ or a cell line expressing the receptor).
-
Radioligand (e.g., [3H]-d-tubocurarine or [3H]-epibatidine).
-
Test compounds (alcuronium and its analogs) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Wash buffer (ice-cold binding buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In a series of microcentrifuge tubes, add a fixed amount of receptor membrane preparation.
-
Add a fixed concentration of radioligand (typically at or below its Kd value).
-
Add varying concentrations of the unlabeled test compound (e.g., alcuronium analog).
-
For total binding, add only the radioligand and receptor.
-
For non-specific binding, add the radioligand, receptor, and a high concentration of a known nAChR antagonist (e.g., unlabeled d-tubocurarine).
-
Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a method to measure the inhibitory effect of alcuronium analogs on nAChR-mediated ion currents.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of alcuronium analogs on nAChR function.
-
Materials:
-
Cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Internal pipette solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2).
-
Acetylcholine (ACh) solution at a concentration that elicits a submaximal response (e.g., EC20).
-
Test compounds (alcuronium and its analogs) at various concentrations.
-
-
Procedure:
-
Culture cells expressing nAChRs on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a patch pipette with a resistance of 2-5 MΩ and fill it with internal solution.
-
Approach a cell with the pipette and form a gigaseal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Establish a baseline by applying ACh solution for a short duration (e.g., 2 seconds) and recording the inward current.
-
Co-apply ACh with varying concentrations of the test compound and record the resulting current.
-
Allow for a washout period between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Rat Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo protocol assesses the neuromuscular blocking potency of compounds in an intact tissue preparation.
-
Objective: To determine the effective dose (ED50) of alcuronium analogs for neuromuscular blockade.
-
Materials:
-
Wistar rats.
-
Krebs-Henseleit solution (or similar physiological saline), gassed with 95% O2 / 5% CO2.
-
Dissection tools.
-
Organ bath with stimulating and recording electrodes.
-
Force-displacement transducer.
-
Data acquisition system.
-
Test compounds (alcuronium and its analogs).
-
-
Procedure:
-
Humanely euthanize a rat and dissect out the phrenic nerve and the attached hemidiaphragm.
-
Mount the preparation in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Attach the central tendon of the diaphragm to a force-displacement transducer.
-
Place the phrenic nerve on a stimulating electrode.
-
Apply supramaximal electrical stimuli to the phrenic nerve (e.g., 0.1 Hz, 0.2 ms (B15284909) duration) to elicit muscle twitches.
-
Record the baseline twitch tension for a stable period (e.g., 20-30 minutes).
-
Add the test compound to the organ bath in a cumulative concentration-dependent manner, allowing the response to stabilize at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the twitch tension at each concentration of the test compound.
-
Express the results as a percentage of the initial baseline tension.
-
Plot the percentage of inhibition of twitch tension as a function of the logarithm of the compound concentration.
-
Determine the ED50 (the concentration that produces 50% of the maximal inhibition) from the dose-response curve.
-
Conclusion
The structure-activity relationship of this compound is a classic example of rational drug design in the field of neuromuscular blocking agents. The key takeaways for researchers and drug developers are the critical importance of the bis-quaternary ammonium structure, the defined interonium distance for optimal receptor binding, and the influence of peripheral chemical modifications on the pharmacokinetic and pharmacodynamic profile. While detailed quantitative SAR data for a broad series of alcuronium analogs remains elusive in readily accessible literature, the comparative data and the established principles of neuromuscular blocker design provide a strong foundation for future research. The experimental protocols detailed herein offer a robust framework for the in vitro, ex vivo, and in vivo characterization of novel neuromuscular blocking agents, facilitating the discovery of new compounds with improved therapeutic profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Curare Alkaloids.pptx [slideshare.net]
- 4. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of neuromuscular block in the diaphragm and hand after administration of tubocurarine, pancuronium and alcuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
discovery and synthesis of alcuronium chloride
An In-depth Technical Guide on the Discovery and Synthesis of Alcuronium (B1664504) Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent derived from C-toxiferine I, a natural alkaloid found in plants of the Strychnos species.[1] Introduced in the early 1960s under the trade name Alloferin, it represented a significant advancement over earlier curare-based muscle relaxants by offering a more favorable side-effect profile, particularly with reduced histamine (B1213489) release and ganglionic blockade.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound, intended for professionals in drug development and biomedical research.
Discovery and Development
The development of this compound was a direct result of efforts to improve the clinical safety of naturally occurring neuromuscular blocking agents like d-tubocurarine. While effective, early curare alkaloids were associated with significant side effects, including hypotension and bronchospasm, due to histamine release.[2]
Alcuronium was developed as a semi-synthetic derivative of C-toxiferine I, one of the potent alkaloids isolated from Strychnos toxifera, a plant historically used to create arrow poisons.[1] The parent compound, C-toxiferine I, is a very long-acting neuromuscular blocker. The key chemical modification was the replacement of the two N-methyl groups on the toxiferine (B1239995) scaffold with N-allyl groups.[1] This structural change to N,N'-diallyl-bis-nortoxiferine (alcuronium) resulted in a compound with a much shorter duration of action and a more rapid onset compared to its parent molecule.[1] Furthermore, alcuronium is approximately 1.5 times as potent as tubocurarine (B1210278) and its effects are readily reversed by acetylcholinesterase inhibitors like neostigmine.[1]
Synthesis of this compound
The industrial synthesis of this compound starts from the Wieland-Gumlich aldehyde, a degradation product of strychnine.[3][4] The synthesis proceeds via a dimerization of the Wieland-Gumlich aldehyde, followed by N-allylation to introduce the allyl groups, yielding the final bis-quaternary ammonium (B1175870) structure. While detailed, step-by-step industrial protocols are proprietary, the general chemical pathway is understood.
High-Level Synthetic Pathway
The synthesis can be conceptually broken down into two main stages:
-
Dimerization: Two molecules of the Wieland-Gumlich aldehyde are dimerized to form the core bis-indole alkaloid structure, known as bisnortoxiferine.
-
N-allylation: The secondary amine nitrogens in the bisnortoxiferine intermediate are quaternized using an allyl halide (e.g., allyl bromide or allyl chloride) to yield alcuronium.
Below is a logical diagram illustrating this synthetic transformation.
Caption: High-level synthesis pathway of Alcuronium.
Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.[3]
-
Normal Neuromuscular Transmission: In a normal state, the neurotransmitter acetylcholine (ACh) is released from the motor neuron terminal, diffuses across the synaptic cleft, and binds to nAChRs on the muscle fiber. This binding opens ion channels, leading to an influx of sodium ions, depolarization of the muscle membrane, and subsequent muscle contraction.[2]
-
Inhibition by Alcuronium: Alcuronium, due to its structural similarity to ACh (particularly the presence of two quaternary ammonium groups), binds to the same nAChRs. However, it does not activate the receptor and open the ion channel. By occupying the binding sites, it competitively prevents ACh from binding, thereby inhibiting depolarization and causing muscle relaxation or paralysis.[3]
-
Other Receptor Effects: A major disadvantage of alcuronium is its vagolytic effect, caused by a selective atropine-like blockade of cardiac muscarinic receptors, which can lead to tachycardia.[1]
The diagram below illustrates the mechanism of action at the neuromuscular junction.
Caption: Mechanism of Alcuronium at the Neuromuscular Junction.
Pharmacological and Clinical Data
The pharmacokinetics and pharmacodynamics of this compound have been characterized in several clinical studies. The data highlight its properties as a neuromuscular blocker of intermediate duration.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound in adult patients undergoing surgery.
| Parameter | Mean Value | Reference |
| Half-Life (t½β) | 198.75 min | [5] |
| Plasma Clearance (Clp) | 90.22 mL/min | [5] |
| Volume of Distribution (Vdss) | 20.89 L | [5] |
| Volume of Central Compartment (Vc) | 8.18 L | [5] |
| Urinary Recovery (12-h) | 61% (± 20%) | [6] |
Pharmacodynamic and Clinical Parameters
The clinical effects of alcuronium are dose-dependent. The following table presents key pharmacodynamic data.
| Parameter | Dose | Mean Value | Reference |
| Onset of Action | 0.25 mg/kg | 2.2 min (± 1.2) | [6] |
| Time to Max Block | 0.25 mg/kg | 3 to 30 min | [5] |
| Clinical Duration (DUR25%)¹ | 0.25 mg/kg | 54 min (± 14) | [6] |
| Recovery Index (25-75%)² | 0.25 mg/kg | 37 min (± 11) | [6] |
| Plasma Conc. for 95% Paralysis | Bolus | 0.78 µg/mL | [5] |
¹ Time from injection to recovery of twitch tension to 25% of control. ² Time from 25% to 75% recovery of twitch tension.
Key Experimental Protocols
Protocol for Assessment of Neuromuscular Blockade
The degree of neuromuscular blockade induced by alcuronium is quantified using neuromuscular monitoring, most commonly acceleromyography of the adductor pollicis muscle.
Objective: To quantitatively measure the degree of muscle paralysis following administration of a neuromuscular blocking agent.
Materials:
-
Anesthetized and mechanically ventilated subject (human or animal model).
-
Peripheral nerve stimulator with surface electrodes.
-
Acceleromyography (AMG) monitor with an acceleration transducer.
-
Data acquisition system.
Methodology:
-
Subject Preparation: The subject is anesthetized to an adequate and stable depth. Core temperature and acid-base balance are maintained within normal physiological limits.
-
Electrode Placement: Two stimulating electrodes are placed over the ulnar nerve at the wrist.
-
Transducer Placement: The acceleration transducer is securely attached to the distal phalanx of the thumb on the same hand, positioned to freely move in the horizontal plane.[7]
-
Supramaximal Stimulation: A supramaximal stimulus current (the current above which no further increase in twitch response is observed) is determined and used for all subsequent measurements.
-
Baseline Measurement: Before administration of alcuronium, a baseline Train-of-Four (TOF) response is recorded. The TOF consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[8]
-
Drug Administration: this compound is administered intravenously at the desired dose.
-
Data Collection:
-
Onset Time: The time from injection to 95% depression of the first twitch (T1) of the TOF is recorded.
-
Depth of Block: The degree of block is monitored by the TOF count (number of visible twitches out of four) or, during recovery, the TOF ratio (amplitude of the fourth twitch, T4, divided by the amplitude of T1).
-
Clinical Duration: The time from injection until T1 recovers to 25% of its baseline value is measured.
-
Recovery Index: The time taken for T1 to recover from 25% to 75% of its baseline value is recorded.
-
Adequate Recovery: Monitoring continues until the TOF ratio returns to ≥0.9, which is the standard for adequate recovery of neuromuscular function.[7]
-
Protocol for Determination of Plasma Concentration (HPLC)
This protocol outlines a general method for quantifying this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection, based on published methodologies.[6][9]
Objective: To determine the concentration of this compound in plasma for pharmacokinetic analysis.
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Centrifuge, vortex mixer, and sample evaporation unit.
-
Plasma samples, this compound reference standard, internal standard (e.g., tubocurarine).
-
Acetonitrile (B52724), methanol, phosphate (B84403) buffer, and other required reagents (HPLC grade).
Methodology:
-
Standard Curve Preparation: A series of calibration standards are prepared by spiking blank plasma with known concentrations of this compound.
-
Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of plasma sample (or standard), add the internal standard. b. Vortex mix briefly. c. Add an appropriate organic extraction solvent (e.g., a mixture containing dichloromethane). d. Vortex for 1-2 minutes to ensure thorough mixing. e. Centrifuge to separate the aqueous and organic layers. f. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried residue in a small, known volume of the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A buffered aqueous-organic mixture (e.g., acetonitrile and phosphate buffer). A gradient elution may be used to optimize separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column: A reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Detection: UV detection at a wavelength corresponding to alcuronium's absorbance maximum (approx. 293 nm).
-
-
Analysis: a. Inject the reconstituted sample onto the HPLC system. b. Record the chromatogram. c. Calculate the peak area ratio of alcuronium to the internal standard. d. Determine the concentration of alcuronium in the sample by interpolating from the standard curve.
The workflow for a typical pharmacokinetic/pharmacodynamic study is visualized below.
Caption: Experimental workflow for a PK/PD study of Alcuronium.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Wieland-Gumlich aldehyde - Wikipedia [en.wikipedia.org]
- 5. Clinical pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuromuscular Monitoring | Anesthesia Key [aneskey.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of alcuronium in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Alcuronium Chloride: A Non-Depolarizing Neuromuscular Blocker
Executive Summary: Alcuronium (B1664504) chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent derived from C-toxiferine I, an alkaloid from Strychnos toxifera.[1] For decades, it has been utilized in clinical settings, primarily as an adjunct to general anesthesia to induce skeletal muscle relaxation for surgical procedures and facilitate endotracheal intubation.[2][3] Its mechanism of action is based on competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate, preventing muscle cell depolarization and subsequent contraction.[2][4] This guide provides a comprehensive technical overview of alcuronium chloride, detailing its mechanism, pharmacokinetic and pharmacodynamic profiles, quantitative data, experimental evaluation protocols, and clinical considerations for an audience of researchers and drug development professionals.
Introduction
The introduction of neuromuscular blocking agents (NMBAs) in 1942 revolutionized the practice of surgery and anesthesia.[5] this compound, introduced in 1963, belongs to the benzylisoquinolinium class of non-depolarizing muscle relaxants.[3][5][6] It is prepared by the N,N'-diallylation of C-toxiferine I, a modification that results in a shorter duration of action and a more rapid onset compared to its parent compound.[1] Structurally, it is a bis-quaternary ammonium (B1175870) compound, a feature essential for its binding to the anionic sites of the nAChR.[7] Though its use has been supplanted in many regions by newer agents with more favorable side-effect profiles, it remains in clinical use in numerous countries, making a thorough understanding of its properties essential.[8]
Chemical Properties of this compound:
-
Molecular Formula: C₄₄H₅₀Cl₂N₄O₂
-
Molecular Weight: 737.8 g/mol
-
Classification: Non-depolarizing, Benzylisoquinolinium Neuromuscular Blocker[3]
Mechanism of Action
This compound functions as a competitive antagonist at the neuromuscular junction (NMJ).[2] The process of neuromuscular transmission begins with the arrival of an action potential at the motor nerve terminal, triggering the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft.[4] ACh then binds to nicotinic receptors on the muscle endplate, opening ion channels and allowing an influx of sodium ions.[4] This influx leads to depolarization of the muscle membrane, and if the threshold is reached, it generates a muscle action potential that initiates contraction.[4]
Alcuronium, as a non-depolarizing agent, competes with ACh for the same binding sites on the nAChRs.[2] By binding to the receptor, it does not cause depolarization but instead physically obstructs ACh from binding.[2][4] This antagonism prevents the opening of the ion channels, thereby inhibiting depolarization and preventing muscle contraction, resulting in flaccid paralysis.[4] The competitive nature of this block means that its effects can be overcome by increasing the concentration of ACh at the synapse, a principle utilized for its reversal with acetylcholinesterase inhibitors like neostigmine.[2]
Pharmacokinetics
The clinical effect of alcuronium is governed by its absorption, distribution, metabolism, and excretion (ADME) profile. It is administered intravenously, and its disposition is described by a two-compartment open model.[9]
-
Distribution: Alcuronium has a volume of distribution at a steady state (Vdss) of approximately 20.9 L and is about 40% bound to plasma proteins.[9][10] Recovery from neuromuscular block is initially dominated by the redistribution of the drug from the central to peripheral compartments rather than by elimination.[8]
-
Metabolism: Alcuronium does not undergo significant biodegradation.[8]
-
Excretion: The primary route of elimination is renal, with 80-85% of the drug excreted unchanged in the urine.[10] Its clearance is therefore significantly affected by renal function, and caution is advised in patients with renal impairment due to a prolonged elimination half-life.[3][10] The plasma half-life is approximately 3 hours.[10]
Pharmacodynamics
The pharmacodynamic properties of alcuronium define its clinical utility, including its potency, onset, and duration of action.
-
Potency: The potency of a non-depolarizing blocker is typically defined by its ED95 (the dose required to produce 95% suppression of the first twitch of a train-of-four stimulus). For alcuronium, the ED95 is approximately 0.25 mg/kg.[8][11]
-
Onset of Action: Following an intravenous bolus, the onset of action is relatively rapid, with intubating conditions typically achieved within 2-3 minutes.[2][3] One study reported a mean onset time of 2.2 minutes.[8]
-
Duration of Action: Alcuronium is considered to have an intermediate to long duration of action.[8][10] The clinical duration (time to 25% recovery of twitch height) is approximately 54 minutes.[8] However, there is significant individual variability in its effects.[11] The duration can be prolonged in patients with impaired renal function.[2]
-
Recovery: Spontaneous recovery from the block is slow.[11] The recovery index, which is the time taken for twitch height to recover from 25% to 75% of control, is approximately 37 minutes.[8]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound based on data from clinical studies.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Plasma Half-life (t½β) | ~199 minutes | [9] |
| Volume of Distribution (Vdss) | ~20.9 L | [9] |
| Plasma Clearance (Clp) | ~90.2 mL/min | [9] |
| Plasma Protein Binding | 40% | [10] |
| Renal Excretion (% of dose) | 61% (in 12h) to 85% |[8][10] |
Table 2: Pharmacodynamic Profile of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| ED₅₀ | 111 µg/kg | [11] |
| ED₉₅ | 250 µg/kg | [8][11] |
| Onset of Action | 2.2 ± 1.2 minutes | [3][8] |
| Clinical Duration (to 25% recovery) | 54 ± 14 minutes | [8] |
| Recovery Index (25% to 75%) | 37 ± 11 minutes |[8] |
Key Experimental Protocols
The characterization of non-depolarizing neuromuscular blockers like alcuronium relies on standardized in vivo experimental models.
Protocol 6.1: In Vivo Assessment of Neuromuscular Blockade
This protocol describes the standard method for quantifying the pharmacodynamic effects of an NMBA in a clinical or preclinical setting.
-
1. Subject Preparation: The subject (human patient or animal model) is anesthetized using a standardized regimen (e.g., nitrous-oxide opioid anesthesia).[8] Vital signs are continuously monitored.
-
2. Neuromuscular Monitoring Setup:
-
A peripheral motor nerve, such as the ulnar nerve at the wrist, is identified for stimulation.
-
Stimulating electrodes are placed over the nerve.
-
The response of the corresponding muscle (e.g., adductor pollicis) is measured. This is typically done via mechanomyography, which uses a force transducer to measure the evoked twitch tension, or electromyography (EMG), which records the compound muscle action potential.[8][11]
-
-
3. Baseline Measurement: A stable baseline twitch response is established by applying supramaximal, single electrical stimuli at a low frequency (e.g., 0.1 Hz).[12]
-
4. Drug Administration: this compound is administered as a single intravenous bolus at a specified dose.[8]
-
5. Data Acquisition and Analysis: The muscle response is continuously recorded. Key parameters are quantified:
-
Onset Time: Time from injection to maximum depression of the twitch response.
-
Maximum Block (%): The lowest twitch height recorded, expressed as a percentage of the baseline.
-
Clinical Duration (DUR₂₅): Time from injection until the twitch height recovers to 25% of the baseline value.[8]
-
Recovery Index: Time for twitch height to recover from 25% to 75% of baseline.[8]
-
Protocol 6.2: Determination of Dose-Response Relationship (ED₅₀/ED₉₅)
This protocol is used to determine the potency of the NMBA.
-
1. Patient Cohort: A sufficient number of patients, scheduled for surgery under general anesthesia, are enrolled.[11]
-
2. Group Allocation: Patients are allocated to different groups, each designated to receive a specific dose of this compound.
-
3. Neuromuscular Monitoring: Neuromuscular function is monitored for each patient as described in Protocol 6.1.
-
4. Dose Administration and Measurement: Following induction of anesthesia, the assigned dose of alcuronium is administered, and the maximum percentage of twitch depression is recorded for each patient.
-
5. Data Analysis: The dose is plotted against the maximum effect for the entire cohort. The resulting data points are fitted to a sigmoid dose-response curve using a log-probit or log-logit transformation.[11] From this curve, the ED₅₀ (dose causing 50% block) and ED₉₅ (dose causing 95% block) are calculated.
Clinical Considerations
-
Therapeutic Use: Alcuronium is used to provide skeletal muscle relaxation during surgical procedures and to facilitate mechanical ventilation.[2]
-
Adverse Effects:
-
Cardiovascular: It can cause a vagolytic effect, leading to tachycardia (increased heart rate).[1] Hypotension may also occur.[4][13]
-
Histamine (B1213489) Release: Like other benzylisoquinolinium compounds, it can cause histamine release, potentially leading to bronchospasm, skin flushing, and hypotension, although this effect is less pronounced than with tubocurarine.[4][7]
-
Anaphylaxis: Rare but potentially fatal anaphylactic reactions have been reported.[3]
-
-
Drug Interactions:
-
Potentiation: The neuromuscular block can be potentiated by volatile anesthetics (e.g., isoflurane, sevoflurane), aminoglycoside antibiotics, and other non-depolarizing muscle relaxants.[2]
-
Reduced Duration: Drugs that induce hepatic enzymes, such as phenytoin (B1677684) or carbamazepine, may decrease the duration of action.[2]
-
-
Contraindications: Contraindicated in patients with a known hypersensitivity to the drug.[2] It should be used with caution in patients with myasthenia gravis or significant renal impairment.[2][10]
Conclusion
This compound is a non-depolarizing neuromuscular blocker with an intermediate-to-long duration of action and a well-characterized mechanism based on competitive antagonism at the nicotinic acetylcholine receptor. While newer agents with improved safety profiles and different metabolic pathways have become more prevalent, a comprehensive understanding of alcuronium's pharmacology, pharmacokinetics, and clinical effects remains crucial for researchers in the field of neuromuscular pharmacology and for clinicians in regions where it is still in use. Its properties, particularly its renal-dependent elimination and potential for vagolytic effects, define its clinical profile and necessitate careful patient selection and monitoring.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents | Bentham Science [eurekaselect.com]
- 6. Synthesis and structure-activity relationships of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A History of Neuromuscular Block and Its Antagonism | Anesthesia Key [aneskey.com]
- 8. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alcuronium (Cl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 11. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Course of the neuromuscular block under atracurium. Comparison with alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the side effects of this compound? [synapse.patsnap.com]
An In-depth Technical Guide to the Comparative Activity of Alcuronium Chloride and C-toxiferine I
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed comparative analysis of alcuronium (B1664504) chloride and its parent compound, C-toxiferine I. Both are potent non-depolarizing neuromuscular blocking agents derived from alkaloids of the Strychnos species[1][2][3]. Their primary mechanism of action involves the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, leading to skeletal muscle relaxation and paralysis[4][5]. While structurally related, they exhibit significant differences in potency, duration of action, and receptor subtype selectivity. C-toxiferine I is a naturally occurring alkaloid and one of the most potent neuromuscular blockers known, whereas alcuronium chloride is a semi-synthetic derivative designed for a more controlled clinical profile[2][3]. This document outlines their core mechanisms, presents quantitative pharmacological data, details relevant experimental protocols, and visualizes key pathways to elucidate their distinct activity profiles.
Core Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction
Both this compound and C-toxiferine I function as competitive antagonists at the nicotinic acetylcholine receptors on the post-synaptic membrane of the neuromuscular junction[4][5]. As bis-quaternary ammonium (B1175870) compounds, their structure mimics that of the endogenous neurotransmitter, acetylcholine (ACh), allowing them to bind to the same receptor sites[4].
In a resting state, the influx of an action potential at the motor nerve terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, causing the associated ion channel to open. This allows an influx of sodium ions (Na+), leading to depolarization of the post-synaptic membrane and subsequent muscle contraction[4][5].
Alcuronium and C-toxiferine I bind to these nAChRs but do not activate them, thereby preventing ACh from binding and blocking the ion channel's opening. This inhibition of Na+ influx prevents membrane depolarization, and as a result, the muscle fiber cannot generate an action potential, leading to flaccid paralysis[1][4]. This blockade is non-depolarizing and can be overcome by increasing the concentration of ACh in the synaptic cleft, typically achieved by administering an acetylcholinesterase inhibitor like neostigmine[1][4].
Comparative Pharmacological Activity and Potency
The primary distinction in the activity of C-toxiferine I and this compound lies in their potency and receptor selectivity. C-toxiferine I exhibits a significantly higher affinity for the muscle-type nAChR compared to alcuronium. Research indicates that C-toxiferine I binds approximately 17 times more strongly to muscle-type nAChRs than its semi-synthetic analogue, alcuronium[4][6]. This difference is reflected in their respective binding inhibition constants (Ki).
Beyond the primary target, both compounds show activity at other acetylcholine receptor subtypes, including the neuronal α7 nAChR and the allosteric site of muscarinic M2 receptors. Alcuronium displays a notably higher affinity for the muscarinic M2 receptor's allosteric site, which contributes to its vagolytic side effect (an atropine-like blockade of cardiac muscarinic receptors) observed in clinical use[2][7].
Quantitative Data Summary
The following table summarizes the quantitative data on the binding and functional activity of C-toxiferine I and this compound at various acetylcholine receptor subtypes.
| Compound | Receptor Subtype | Parameter | Value (nM) | Reference |
| C-toxiferine I | Muscle-type nAChR | Ki | 14 | [4][6] |
| α7 nAChR | IC50 | 9500 | [4] | |
| Muscarinic M2 (allosteric site) | EC0.5,diss | 96 | [4] | |
| This compound | Muscle-type nAChR | Ki | 234 | [4][6] |
| α7 nAChR | IC50 | 4100 | [4] | |
| Muscarinic M2 (allosteric site) | EC0.5,diss | 2 | [4][6] |
-
Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher binding affinity.
-
IC50 (Half maximal inhibitory concentration): The concentration of an antagonist required to inhibit 50% of a specific biological response.
-
EC0.5,diss (Half maximal effective concentration for dissociation): The concentration of the allosteric ligand that slows the dissociation of the primary ligand by 50%.
Pharmacokinetic Profile: Duration of Action
A key difference in the clinical utility of the two compounds is their duration of action. C-toxiferine I is a very long-acting neuromuscular blocker[2]. Alcuronium was specifically developed to have a shorter duration of action. This is attributed to the substitution of C-toxiferine I's N-methyl groups with N-allyl groups in alcuronium[2][4]. These allylic functions provide an enhanced site for biotransformation (metabolism), leading to a more rapid clearance and a significantly shorter duration of neuromuscular blockade compared to the parent compound[2][4].
Experimental Protocols
The quantitative data presented are derived from specific in-vitro assays. The following sections detail the generalized methodologies for determining binding affinity at muscle-type nAChRs and functional antagonism at α7 nAChRs.
Radioligand Competitive Binding Assay (Muscle-type nAChR)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Receptor Preparation: Homogenates of tissues rich in muscle-type nAChRs (e.g., Torpedo electric organ or transfected cell lines) are prepared and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated in a buffered solution with a fixed concentration of a specific radioligand (e.g., 3H-epibatidine or 125I-α-bungarotoxin) and varying concentrations of the unlabeled competitor compound (alcuronium or C-toxiferine I).
-
Equilibration: The mixture is incubated for a sufficient period at a controlled temperature to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal competition curve is generated, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Client Challenge [paralytics.fandom.com]
- 4. Toxiferine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties at α7 nAChRs, Muscle-Type nAChRs, and the Allosteric Binding Site of Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of steric and cooperative actions of alcuronium on cardiac muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Alcuronium Chloride's Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium (B1664504) chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent.[1][2] It is derived from C-toxiferine I, an alkaloid obtained from Strychnos toxifera.[2] Its primary clinical application is as a muscle relaxant during surgical procedures, where it facilitates endotracheal intubation and optimizes surgical conditions by inhibiting spontaneous ventilation and relaxing skeletal muscles.[1][3] This guide provides an in-depth technical overview of the molecular interactions between alcuronium chloride and its target, the nicotinic acetylcholine (B1216132) receptors (nAChRs), with a focus on its binding characteristics, the experimental methodologies used for its study, and the signaling pathways it modulates.
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors, predominantly at the neuromuscular junction.[3] In the normal process of neuromuscular transmission, the neurotransmitter acetylcholine (ACh) is released from the motor neuron terminal and binds to nAChRs on the muscle cell membrane (sarcolemma). This binding event triggers a conformational change in the nAChR, opening its intrinsic ion channel and allowing an influx of sodium ions, which leads to depolarization of the muscle fiber and subsequent muscle contraction.[4][5]
This compound, due to its structural similarity to acetylcholine, competes for the same binding sites on the nAChR.[1] However, upon binding, it does not activate the receptor and instead prevents acetylcholine from binding and inducing channel opening.[1] This competitive inhibition effectively blocks the transmission of nerve impulses to the muscle, resulting in muscle relaxation and paralysis.[3] The effects of this compound can be reversed by acetylcholinesterase inhibitors, which increase the concentration of acetylcholine in the synaptic cleft, thereby favoring the displacement of alcuronium from the receptors.[2]
Quantitative Data on this compound Activity
Direct in vitro binding affinity data, such as K_i_ or IC_50_ values for this compound at specific nicotinic acetylcholine receptor subtypes, are not extensively reported in recent literature. However, clinical and in vivo studies provide valuable information on its neuromuscular blocking potency.
| Parameter | Value | Species | Method | Notes |
| ED_50_ | 111 µg/kg | Human | Electromyography (EMG) | Effective dose for 50% depression of the first twitch (T1) of the train-of-four.[6] |
| ED_95_ | 250 µg/kg | Human | Electromyography (EMG) | Effective dose for 95% depression of the first twitch (T1) of the train-of-four.[6][7] |
| Steady-state Plasma Concentration for 95% Paralysis | 0.91 ± 0.35 µg/mL | Human | Electromyography (EMG) and plasma concentration analysis | This concentration corresponds to the level of alcuronium in the blood required to maintain a 95% neuromuscular blockade.[8][9] |
It is noteworthy that some studies indicate this compound has a higher affinity for muscarinic acetylcholine receptors than for nicotinic receptors, which may contribute to some of its side effects, such as vagolytic effects.[10][11] For instance, one study reported a K_d_ of 0.6 µM for alcuronium at the M2 muscarinic receptor subtype.[10]
Experimental Protocols
The characterization of this compound's binding to nAChRs can be achieved through various experimental techniques, primarily radioligand binding assays and electrophysiological methods.
Radioligand Competition Binding Assay
This method is used to determine the binding affinity (K_i_) of an unlabeled compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that binds to the same receptor.
1. Membrane Preparation:
-
Tissues rich in nAChRs (e.g., electric organ of Torpedo species, mammalian muscle tissue) or cultured cells expressing specific nAChR subtypes are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding Assay:
-
A fixed concentration of a suitable radioligand with high affinity for nAChRs (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand (e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Quantification:
-
The membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis of the competition curve.
-
The K_i_ value for this compound is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through nAChRs in response to acetylcholine and the inhibitory effect of this compound.
1. Cell Preparation:
-
Oocytes from Xenopus laevis or mammalian cell lines (e.g., HEK293) are transfected with cRNAs or cDNAs encoding the subunits of the desired nAChR subtype.
-
The cells are cultured to allow for receptor expression on the cell membrane.
2. Electrophysiological Recording:
-
A single cell is selected for recording using the whole-cell patch-clamp technique.
-
A glass micropipette filled with an internal solution is sealed onto the cell membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
3. Drug Application and Data Acquisition:
-
A solution containing a known concentration of acetylcholine is applied to the cell to elicit an inward current mediated by the nAChRs.
-
After a control response is established, the cell is pre-incubated with a specific concentration of this compound before co-application with acetylcholine.
-
The reduction in the acetylcholine-evoked current in the presence of this compound is measured.
-
This process is repeated for a range of this compound concentrations to generate a concentration-response curve.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the acetylcholine-induced current (IC_50_) is determined.
-
For competitive antagonists, a Schild analysis can be performed by measuring the shift in the acetylcholine concentration-response curve in the presence of different fixed concentrations of this compound. The pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response, can be determined from the Schild plot and is a measure of antagonist affinity.[12][13]
Signaling Pathways and Logical Relationships
The primary physiological role of nAChRs at the neuromuscular junction is to initiate muscle contraction. This compound disrupts this signaling cascade through competitive antagonism.
The logical relationship of competitive antagonism can be visualized as a competition for the receptor's binding site.
Conclusion
This compound remains a significant compound for understanding the principles of neuromuscular blockade. Its mechanism as a competitive antagonist of nicotinic acetylcholine receptors is well-established, leading to the inhibition of neuromuscular transmission and subsequent muscle relaxation. While specific in vitro binding affinities are not as readily available as for newer agents, its clinical potency has been quantified. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other neuromuscular blocking agents. The visualization of its interaction with the nAChR signaling pathway underscores the critical role of this receptor in muscle function and as a therapeutic target.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alcuronium kinetics and plasma concentration-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subtype selectivity of the positive allosteric action of alcuronium at cloned M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of the neuromuscular blocking drugs alcuronium, decamethonium, gallamine, pancuronium, ritebronium, tercuronium and d-tubocurarine with muscarinic acetylcholine receptors in the heart and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schild equation - Wikipedia [en.wikipedia.org]
The Pharmacodynamics of Alcuronium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcuronium (B1664504) chloride, a semi-synthetic derivative of the natural alkaloid C-toxiferine I, is a non-depolarizing neuromuscular blocking agent.[1] This document provides an in-depth technical overview of the pharmacodynamics of alcuronium chloride, intended for researchers, scientists, and professionals in drug development. It details the drug's mechanism of action at the nicotinic acetylcholine (B1216132) receptor, presents quantitative data on its potency and time course of action, and outlines detailed experimental protocols for its study. This guide aims to be a comprehensive resource for understanding the molecular interactions and physiological effects of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2][3] In the normal process of neuromuscular transmission, the neurotransmitter acetylcholine (ACh) is released from the presynaptic nerve terminal and binds to nAChRs on the postsynaptic muscle membrane.[2] This binding event triggers a conformational change in the receptor, opening its intrinsic ion channel and allowing an influx of sodium ions.[2] The resulting depolarization of the muscle membrane, known as the end-plate potential, initiates a muscle action potential that leads to muscle contraction.
This compound, due to its structural similarity to acetylcholine, competes for the same binding sites on the nAChR.[2] However, upon binding, this compound does not induce the conformational change necessary for ion channel opening.[3] By occupying the receptor binding sites, it prevents acetylcholine from binding and thereby inhibits the depolarization of the motor endplate.[2] This competitive inhibition effectively blocks neuromuscular transmission, leading to skeletal muscle relaxation and paralysis.[2] The effects of this compound can be surmounted by increasing the concentration of acetylcholine at the neuromuscular junction, which can be achieved through the administration of acetylcholinesterase inhibitors like neostigmine.[3][4]
Beyond its primary action at the neuromuscular junction, alcuronium has also been shown to interact with muscarinic acetylcholine receptors, which can contribute to some of its cardiovascular side effects.[4][5]
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound has been characterized in numerous clinical studies. The following tables summarize key quantitative parameters.
| Parameter | Value | Patient Population | Anesthesia | Reference |
| ED50 | 111 µg/kg | Adults (ASA Class I or II) undergoing elective gynecological or intra-abdominal operations | Not specified | [6] |
| ED95 | 250 µg/kg | Adults (ASA Class I or II) undergoing elective gynecological or intra-abdominal operations | Not specified | [6] |
| ED95 | 244 µg/kg (electrical response) | Surgical patients | Nitrous oxide-narcotic-barbiturate | [7] |
| ED95 | 285 µg/kg (mechanical twitch response) | Surgical patients | Nitrous oxide-narcotic-barbiturate | [7] |
| ED95 | 0.25 mg/kg | Patients undergoing maxillofacial surgery | Nitrous-oxide opioid | [8] |
Table 1: Dose-Response Data for this compound
| Dose | Onset of Action (min) | Duration to 25% Recovery (DUR25%) (min) | Recovery Index (25-75%) (min) | Clinical Duration (min) | Patient Population | Anesthesia | Reference |
| 0.25 mg/kg | 2.2 ± 1.2 | 54 ± 14 | 37 ± 11 | - | Patients undergoing maxillofacial surgery | Nitrous-oxide opioid | [8] |
| 300 µg/kg | 5.0 ± 3.4 | 62 ± 25 | 58 ± 34 | 119 ± 38 (to 75% recovery) | Adults (ASA Class I or II) undergoing elective gynecological or intra-abdominal operations | Not specified | [6] |
| 0.3 mg/kg | 2.4 | - | - | 63 | Adult patients | Not specified | [9] |
| Not Specified | ~2 | - | - | 20-30 | General | General | [10] |
| Intravenous Bolus | 2-3 | - | - | 30-60 | General | General | [3] |
Table 2: Time Course of Action of this compound
Experimental Protocols
Competitive Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol outlines a method to determine the binding affinity of this compound for nAChRs.
Materials:
-
Receptor Source: Membranes prepared from tissues rich in nAChRs (e.g., Torpedo electric organ) or cell lines stably expressing a specific nAChR subtype.
-
Radioligand: A high-affinity radiolabeled nAChR antagonist (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled nAChR agonist or antagonist (e.g., nicotine (B1678760) or d-tubocurarine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Competition Binding: Membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. From this curve, the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) can be determined. The inhibition constant (Ki), a measure of the binding affinity, can then be calculated using the Cheng-Prusoff equation.
In Vivo Electrophysiology: Neuromuscular Monitoring
This protocol describes the use of Train-of-Four (TOF) stimulation to assess the degree of neuromuscular blockade induced by this compound in a clinical or preclinical setting.
Equipment:
-
Peripheral nerve stimulator.
-
Surface or needle electrodes.
-
Recording device to measure the evoked muscle response (e.g., electromyography (EMG) or acceleromyography).
Procedure:
-
Electrode Placement: Place the stimulating electrodes along the path of a peripheral motor nerve, such as the ulnar nerve at the wrist or the facial nerve. Place the recording electrodes over the muscle innervated by the stimulated nerve (e.g., the adductor pollicis for the ulnar nerve or the orbicularis oculi for the facial nerve).
-
Baseline Measurement: Before administering this compound, determine the supramaximal stimulus intensity. This is the lowest intensity that produces a maximal muscle twitch response.
-
Train-of-Four (TOF) Stimulation: The TOF stimulation pattern consists of four supramaximal electrical stimuli delivered at a frequency of 2 Hz.[1]
-
Administration of this compound: Administer the desired dose of this compound intravenously.
-
Monitoring Neuromuscular Blockade:
-
Onset: Following administration, perform TOF stimulation periodically (e.g., every 15-20 seconds) to monitor the onset of neuromuscular blockade. The number of twitches in response to the four stimuli will decrease as the block develops. A complete block is indicated by the absence of all four twitches.
-
Maintenance: During the period of neuromuscular blockade, the depth of the block can be assessed by the number of twitches observed in the TOF response.
-
0 twitches: ~100% block
-
1 twitch: ~90-95% block
-
2 twitches: ~80-85% block
-
3 twitches: ~75% block
-
4 twitches: <75% block
-
-
Recovery: As the effect of this compound wears off, the twitches will reappear in reverse order. The TOF ratio, which is the ratio of the amplitude of the fourth twitch to the first twitch, is a sensitive indicator of recovery from neuromuscular blockade. A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery of neuromuscular function.[11]
-
-
Data Analysis: Record the onset time, duration of action (to a specific level of recovery, e.g., reappearance of the first twitch or a certain TOF ratio), and recovery index (time taken for the TOF ratio to recover from 0.25 to 0.75).
Signaling Pathways and Logical Relationships
Caption: Mechanism of neuromuscular transmission and competitive blockade by this compound.
Caption: Workflow for in vivo assessment of neuromuscular blockade using TOF stimulation.
Concluding Remarks
This compound is a well-characterized non-depolarizing neuromuscular blocking agent with a long history of clinical use. Its pharmacodynamic profile is defined by its competitive antagonism at the nicotinic acetylcholine receptor, leading to a predictable onset and duration of muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of its mechanism of action and the methodologies for its evaluation is crucial for its safe and effective use in clinical settings and for the development of novel neuromuscular blocking agents.
References
- 1. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Interaction of the neuromuscular blocking drugs alcuronium, decamethonium, gallamine, pancuronium, ritebronium, tercuronium and d-tubocurarine with muscarinic acetylcholine receptors in the heart and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-response curves for alcuronium and pancuronium alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Clinical research of muscular relaxation induced by alcuronium and pancuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. resources.wfsahq.org [resources.wfsahq.org]
Alcuronium Chloride: An In-depth Technical Guide on its Interaction with Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcuronium (B1664504) chloride, a semi-synthetic curare alkaloid, is primarily recognized for its neuromuscular blocking properties as a competitive antagonist at nicotinic acetylcholine (B1216132) receptors. However, its interaction with muscarinic acetylcholine receptors (mAChRs) contributes to its overall pharmacological profile, including potential cardiovascular side effects. This technical guide provides a comprehensive overview of the effects of alcuronium chloride on the five muscarinic receptor subtypes (M1-M5), presenting quantitative binding and functional data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows. Alcuronium exhibits a complex, subtype-selective interaction with muscarinic receptors, acting as an allosteric modulator with a pronounced affinity for the M2 subtype. This document synthesizes the current understanding of these interactions to support further research and drug development endeavors.
Introduction to this compound and Muscarinic Receptors
This compound is a non-depolarizing neuromuscular blocking agent that induces skeletal muscle relaxation by competitively inhibiting acetylcholine at the neuromuscular junction.[1] Beyond its primary action at nicotinic receptors, alcuronium also interacts with muscarinic receptors, which are G-protein coupled receptors (GPCRs) crucial for mediating the parasympathetic effects of acetylcholine in various tissues, including the heart, smooth muscle, and central nervous system.[1][2]
There are five subtypes of muscarinic receptors, each with distinct signaling pathways and physiological roles[3]:
-
M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[3]
-
M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels.[3]
Understanding the affinity and functional effects of alcuronium at each muscarinic receptor subtype is essential for a complete characterization of its pharmacological profile and for the development of neuromuscular blocking agents with improved safety margins.
Quantitative Data: Binding Affinity and Functional Antagonism
The interaction of this compound with muscarinic receptors has been predominantly characterized through radioligand binding assays and functional studies on isolated tissues and cell lines expressing specific receptor subtypes.
Binding Affinity of this compound at Muscarinic Receptor Subtypes
Radioligand binding studies have demonstrated that alcuronium has a notable affinity for muscarinic receptors, with a clear preference for the M2 subtype. The affinity is presented as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Alcuronium Affinity (Kd/Ki) | Reference |
| M1 | [³H]NMS | CHO cells | > 10 µM | [4][5] |
| M2 | [³H]NMS | CHO cells | 0.6 µM (Kd) | [4][5] |
| [³H]oxotremorine-M | Porcine heart homogenates | 0.48 ± 0.03 µM (Ki) | [6] | |
| M3 | [³H]NMS | CHO cells | ~10 µM (Kd) | [4][5] |
| M4 | [³H]NMS | CHO cells | ~10 µM (Kd) | [4][5] |
| M5 | [³H]NMS | CHO cells | > 10 µM | [4][5] |
Table 1: Binding Affinity of this compound for Muscarinic Receptor Subtypes. CHO: Chinese Hamster Ovary; [³H]NMS: [³H]N-methylscopolamine.
The data clearly indicates that alcuronium possesses the highest affinity for the M2 receptor subtype.[4][5] The affinity for other subtypes (M1, M3, M4, M5) is considerably lower.[4][5]
Allosteric Modulation by this compound
Alcuronium's interaction with muscarinic receptors is not a simple competitive antagonism. It acts as an allosteric modulator, meaning it binds to a site on the receptor that is distinct from the acetylcholine (orthosteric) binding site. This allosteric binding alters the receptor's conformation, thereby influencing the binding and/or efficacy of orthosteric ligands.
The nature of this allosteric modulation is dependent on the muscarinic receptor subtype and the orthosteric ligand used. In studies with the radiolabeled antagonist [³H]N-methylscopolamine ([³H]NMS), alcuronium allosterically increases the binding of [³H]NMS to M2 and M4 receptors, while inhibiting its binding to M1, M3, and M5 receptors.[4][5] Conversely, alcuronium diminishes the affinity for the antagonist [³H]quinuclidinyl benzilate ([³H]QNB) at all five muscarinic receptor subtypes.[4][5]
Functional Antagonism of this compound at the M2 Muscarinic Receptor
Functional studies have corroborated the high affinity of alcuronium for the M2 receptor and have quantified its antagonistic properties. These studies typically measure the ability of alcuronium to inhibit the response induced by a muscarinic agonist, such as carbachol (B1668302) or oxotremorine-M.
| Assay Type | Agonist | Tissue/Cell Line | Alcuronium Potency (pKA / pIC50) | Reference |
| Negative Inotropic Action | Oxotremorine (B1194727) M | Guinea pig left atria | 5.54 (pKA) | [7] |
| Negative Inotropic Action | Pilocarpine | Guinea pig left atria | 5.63 (pIC50) | [7] |
| [³⁵S]GTPγS Binding | Oxotremorine M | CHO-M2 cells | 5.97 (pKA) | [7] |
| [³⁵S]GTPγS Binding | Pilocarpine | CHO-M2 cells | 5.47 (pIC50) | [7] |
Table 2: Functional Antagonism of this compound at the M2 Muscarinic Receptor. pKA is the negative logarithm of the antagonist's dissociation constant, determined by Schild analysis. pIC50 is the negative logarithm of the concentration of an inhibitor that produces 50% of the maximal inhibition.
These functional data confirm that alcuronium acts as a potent antagonist at M2 receptors.[7] Interestingly, the mode of antagonism can appear competitive (shifting the agonist concentration-response curve to the right without affecting the maximum response, as seen with oxotremorine M) or non-competitive/allosteric (suppressing the maximal response of the agonist, as observed with pilocarpine).[7] This highlights the complex nature of its allosteric modulation.
Experimental Protocols
The quantitative data presented above are derived from specific and rigorous experimental methodologies. The following sections provide detailed protocols for the key assays used to characterize the effects of this compound on muscarinic receptors.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of an unlabeled compound like this compound for a specific muscarinic receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound at a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO-M2 cells).[8][9]
-
Radioligand: A high-affinity muscarinic antagonist labeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).[8]
-
Unlabeled competitor: this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding determinator: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).[3]
-
96-well microplates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the desired cell line expressing the muscarinic receptor subtype of interest. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand, assay buffer, and cell membranes.
-
Non-specific Binding (NSB): Radioligand, non-specific binding determinator (e.g., atropine), and cell membranes.
-
Competition: Radioligand, serial dilutions of this compound, and cell membranes. A typical concentration range for this compound would be 10⁻⁹ M to 10⁻³ M.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[8]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[8]
-
Functional Assay: Measurement of Agonist-Induced Changes in Intracellular Calcium
This protocol describes a calcium imaging assay to assess the functional consequences of this compound's interaction with Gq/11-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine if this compound has agonistic or antagonistic effects on M1, M3, or M5 receptor-mediated calcium mobilization.
Materials:
-
A cell line stably expressing the human M1, M3, or M5 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Muscarinic agonist (e.g., carbachol).
-
This compound.
-
Fluorescence microplate reader or fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Culture: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to attach and form a monolayer.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in the assay buffer.
-
Aspirate the cell culture medium and wash the cells with assay buffer.
-
Add the dye loading solution to each well and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.
-
Wash the cells with assay buffer to remove excess extracellular dye.[10]
-
-
Agonist/Antagonist Addition and Data Acquisition:
-
To assess for antagonistic activity, pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Place the cell plate into the fluorescence imaging instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the muscarinic agonist (e.g., carbachol) to the wells. For antagonism studies, the agonist is added to the wells already containing this compound.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.[10]
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically expressed as a ratio over the baseline fluorescence (F₀).
-
For agonistic activity, plot the peak fluorescence response against the log concentration of this compound to determine the EC50.
-
For antagonistic activity, plot the response to a fixed concentration of agonist in the presence of varying concentrations of this compound. This data can be used to calculate an IC50 or, with a full Schild analysis, a pA2 value.
-
Mandatory Visualizations
Signaling Pathways of Muscarinic Receptors
Caption: Signaling pathways of muscarinic receptor subtypes.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Alcuronium's Allosteric Modulation at the M2 Receptor
Caption: Alcuronium's allosteric antagonism at the M2 receptor.
Conclusion
This compound exhibits a complex and subtype-selective interaction with muscarinic acetylcholine receptors, which is distinct from its primary neuromuscular blocking activity at nicotinic receptors. The available data robustly demonstrates that alcuronium has a significantly higher affinity for the M2 muscarinic receptor subtype compared to M1, M3, M4, and M5. Functionally, it acts as a potent antagonist at M2 receptors, an effect that likely contributes to the tachycardia sometimes observed with its clinical use. Its mechanism of action is not that of a simple competitive antagonist but rather an allosteric modulator, the effects of which can vary depending on the specific orthosteric ligand present. For drug development professionals, this detailed understanding of alcuronium's muscarinic pharmacology is critical for designing new neuromuscular blocking agents with fewer cardiovascular side effects by minimizing interaction with the M2 receptor. For researchers and scientists, the allosteric properties of alcuronium at muscarinic receptors provide a valuable tool for studying receptor theory and the intricacies of GPCR modulation.
References
- 1. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opposite effects of alcuronium on agonist and on antagonist binding to muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. The actions of muscle relaxants at nicotinic acetylcholine receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuromuscular relaxants as antagonists for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
history of alcuronium chloride in anesthesia
An In-depth Technical Guide on the History of Alcuronium (B1664504) Chloride in Anesthesia
Introduction
Alcuronium chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent that holds a significant place in the history of anesthesia. For several decades, it was a principal muscle relaxant used to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1][2] Derived from C-toxiferine I, an alkaloid from the plant Strychnos toxifera, alcuronium's development was a key step in the evolution from crude curare preparations to more refined and predictable neuromuscular blockers.[3][4] This document provides a comprehensive technical overview of its history, from its chemical origins to its eventual decline in clinical use, aimed at researchers and drug development professionals.
Discovery and Chemical Development
The journey of alcuronium begins with curare, the arrowhead poison known for centuries.[5] The active component, tubocurarine (B1210278), was introduced into clinical practice in 1942, revolutionizing anesthesia by allowing muscle relaxation without deep, dangerous levels of general anesthetics.[6][7] However, early curare preparations had limitations, including significant histamine (B1213489) release and ganglionic blockade, which could lead to hypotension and bronchospasm.[8]
This spurred the search for safer alternatives. This compound, introduced in 1963 under the trade name Alloferin, was a product of this search.[4][6][9] It is a semi-synthetic derivative of C-toxiferine I, a potent bis-quaternary alkaloid also found in Strychnos toxifera.[4] The chemical modification involved replacing the N-methyl groups on the parent compound with N-allyl moieties, yielding N,N-diallyl-bis-nortoxiferine, or alcuronium.[4] This structural change was crucial; the inclusion of allylic groups provided a potential site for biotransformation, resulting in a much shorter duration of action compared to the very long-acting C-toxiferine I.[4] This modification also made it approximately 1.5 times more potent than tubocurarine and reduced the propensity for histamine release.[4]
Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[10][1][11]
In normal neuromuscular transmission, the neurotransmitter acetylcholine (ACh) is released from the nerve terminal, binds to nAChRs, and causes the receptor's ion channel to open.[10] This allows an influx of sodium ions, leading to depolarization of the muscle cell membrane and subsequent muscle contraction.[10]
Alcuronium, as a non-depolarizing blocker, binds to the same receptors as ACh but does not activate them.[10][1] By occupying the binding sites, it competitively prevents ACh from depolarizing the motor endplate.[1] This blockade of neuromuscular transmission results in muscle relaxation and, at sufficient doses, paralysis.[10][1] The effects of alcuronium can be overcome by increasing the concentration of ACh at the junction, which is the principle behind its reversal by acetylcholinesterase inhibitors like neostigmine.[1][4]
Pharmacokinetics and Pharmacodynamics
The clinical effects of alcuronium were defined by its pharmacokinetic and pharmacodynamic profiles. It was considered an intermediate-acting agent, though later analysis revealed a long plasma half-life, suggesting recovery was more dependent on redistribution than elimination.[12]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound, compiled from various clinical studies.
Table 1: Potency and Time Course of Action
| Parameter | Value (Mean ± SD or Range) | Reference |
|---|---|---|
| ED₅₀ | 111 µg/kg | [13] |
| ED₉₅ | 250 µg/kg (0.25 mg/kg) | [12][13][14] |
| Onset Time (at ED₉₅) | 2.2 ± 1.2 min | [12] |
| Time to Max Block | 3 - 30 min | [15][16] |
| Duration to 25% Recovery (DUR₂₅) | 54 ± 14 min | [12] |
| Duration to 75% Recovery (DUR₇₅) | 119 ± 38 min (at 300 µg/kg) | [13] |
| Recovery Index (25-75%) | 37 ± 11 min |[12] |
Table 2: Pharmacokinetic Parameters
| Parameter | Value (Mean) | Reference |
|---|---|---|
| Plasma Half-Life (t½β) | 198.75 min (~3.3 hours) | [15][16] |
| Plasma Protein Binding | 40% | [3] |
| Volume of Distribution (Vdβ) | 24.26 L | [15][16] |
| Volume of Central Compartment (Vc) | 8.18 L | [15][16] |
| Plasma Clearance (Clp) | 90.22 mL/min | [15][16] |
| Metabolism | Not metabolized | [12] |
| Excretion | 80-85% unchanged in urine |[3] |
Clinical Implications
Alcuronium's onset of action was slower than that of succinylcholine, making it less ideal for rapid sequence intubation.[10] Its duration was suitable for many surgical procedures of intermediate length. A significant finding was the large individual variation in both potency and time course of action, necessitating careful monitoring.[13] Because alcuronium does not undergo biodegradation and is primarily cleared by the kidneys, its duration of action could be prolonged in patients with renal impairment.[3][12]
Experimental Protocols
The characterization of alcuronium and other neuromuscular blocking agents (NMBAs) relies on standardized experimental protocols to quantify their effects.
Methodology for Assessing Neuromuscular Blockade
-
Patient Selection: Studies typically involved consenting adult patients (e.g., ASA class I or II) undergoing elective surgery.[13]
-
Anesthesia Induction & Maintenance: Anesthesia was induced with intravenous agents (e.g., thiopentone) and maintained with a combination of agents, often nitrous oxide-opioid or volatile anesthetics, which can potentiate the effects of NMBAs.[1][12]
-
Neuromuscular Monitoring: The degree of muscle relaxation was quantified using a peripheral nerve stimulator.[17]
-
Stimulation: The ulnar nerve was commonly stimulated at the wrist.[14]
-
Measurement: The response of the adductor pollicis muscle (thumb adduction) was measured. This could be done by assessing the evoked twitch tension or, more commonly, via electromyography (EMG) using a device like a relaxograph.[12][13]
-
Stimulation Pattern: The "Train-of-Four" (TOF) stimulation pattern—four supramaximal stimuli at 2 Hz—was a standard method. The ratio of the fourth twitch height (T4) to the first (T1) provides an index of non-depolarizing block.[18]
-
-
Drug Administration: Alcuronium was administered as an intravenous bolus injection at a specified dose (e.g., the ED₉₅).[12]
-
Data Collection: Key time points were recorded: onset time (time to maximum T1 depression), duration (time until T1 recovers to 25% or 75% of baseline), and recovery index (time from 25% to 75% T1 recovery).[12][13]
-
Pharmacokinetic Sampling: To correlate drug effect with concentration, serial blood samples were drawn at timed intervals. Plasma concentrations of alcuronium were determined using methods like high-performance liquid chromatography (HPLC).[12]
Adverse Effects and Clinical Decline
While an improvement over earlier agents, alcuronium was not without side effects, which ultimately contributed to its replacement by newer drugs.[2][5]
-
Cardiovascular Effects: Alcuronium could cause hypotension and bradycardia due to actions on autonomic ganglia and muscarinic receptors.[10][2] It also had a vagolytic effect from a selective blockade of cardiac muscarinic receptors, which could sometimes lead to tachycardia.[4] Clinical trials comparing it to pancuronium (B99182) noted that alcuronium was preferable when hypertensive episodes needed to be avoided.[19]
-
Histamine Release: Though less pronounced than with tubocurarine, alcuronium could still cause histamine release, potentially leading to skin flushing and bronchospasm.[10][4]
-
Prolonged Blockade: As with any NMBA, there was a risk of prolonged muscle paralysis and respiratory depression, especially in patients with impaired renal function.[3][2]
-
Drug Interactions: Its effects were potentiated by volatile anesthetics (e.g., halothane, isoflurane) and certain antibiotics like aminoglycosides.[1]
The decline in the use of alcuronium began with the introduction of steroidal neuromuscular blockers like pancuronium (1968) and later, vecuronium (B1682833) (1982), as well as benzylisoquinolinium compounds like atracurium (B1203153) (1982).[6][9] These newer agents offered more cardiovascular stability, more predictable durations of action, and alternative (non-renal) routes of metabolism (e.g., Hofmann elimination for atracurium), making them safer for a wider range of patients.[5] Consequently, alcuronium is now considered a muscle relaxant of historical rather than clinical significance in most parts of the world, though it persisted in use in some countries for many years.[12]
Conclusion
This compound represents a crucial chapter in the history of anesthesia. As a semi-synthetic derivative of a natural curare alkaloid, it marked a significant step toward creating neuromuscular blocking agents with more desirable clinical profiles than their predecessors. Its development highlighted the importance of structure-activity relationships in drug design, demonstrating how a specific chemical modification could favorably alter a compound's duration of action. While its clinical use has been largely superseded by agents with superior safety and pharmacokinetic profiles, the study of alcuronium provided valuable data and a reference point for the complex pharmacology of the many modern muscle relaxants that followed.[12]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Alcuronium (Cl) - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents | Bentham Science [eurekaselect.com]
- 7. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A History of Neuromuscular Block and Its Antagonism | Anesthesia Key [aneskey.com]
- 9. Synthesis and structure-activity relationships of neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound | 15180-03-7 | Benchchem [benchchem.com]
- 12. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The onset of alcuronium and tubocurarine: alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. youtube.com [youtube.com]
- 19. A double-blind clinical trial comparing alcuronium with pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Alcuronium Chloride in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium (B1664504) chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor endplate of the neuromuscular junction.[2] This antagonism prevents depolarization of the muscle fiber, leading to skeletal muscle relaxation and paralysis.[2] These application notes provide detailed protocols and guidance for the use of alcuronium chloride in in vivo rodent studies, with a strong emphasis on ethical considerations and proper animal welfare. The use of neuromuscular blocking agents in animals requires a robust anesthetic plan to ensure the animal does not experience pain or distress.[3][4]
Mechanism of Action
This compound competitively binds to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, preventing acetylcholine (ACh) from binding and subsequently inhibiting muscle contraction.[5] Unlike depolarizing agents, it does not cause initial muscle fasciculations. The onset of action is relatively rapid, and its effects can be reversed by acetylcholinesterase inhibitors such as neostigmine (B1678181), which increase the concentration of ACh at the neuromuscular junction.[2]
Caption: Competitive antagonism of acetylcholine receptors by this compound.
Data Presentation
Toxicity Data
The following table summarizes the reported median lethal dose (LD50) of this compound in rodents. This data is critical for dose-range finding studies and for understanding the therapeutic index of the compound.
| Species | Route of Administration | LD50 (µg/kg) | Toxic Effects Noted |
| Rat | Oral | 27,600 | Details not reported other than lethal dose. |
| Rat | Intraperitoneal | 270 | Muscle weakness, dyspnea.[1] |
| Rat | Subcutaneous | 280 | Details not reported other than lethal dose. |
| Mouse | Oral | 38,500 | Details not reported other than lethal dose. |
| Mouse | Intraperitoneal | 610 | Details not reported other than lethal dose. |
Data sourced from Chemsrc.[1]
Recommended Dosages and Anesthetic Combinations
Note: The following dosages are starting points and should be optimized for specific experimental needs and animal strains. A pilot study is essential to determine the optimal anesthetic and neuromuscular blocking agent doses for your specific protocol.[2][4]
| Species | Anesthetic Agent | Anesthetic Dose (mg/kg) | Route | This compound Dose (mg/kg) | Route |
| Rat | Ketamine/Xylazine | 80-100 Ketamine / 5-10 Xylazine | IP | 0.05 - 0.15 | IV, IP |
| Isoflurane (B1672236) | 2-3% for maintenance | Inhalation | 0.05 - 0.15 | IV, IP | |
| Mouse | Ketamine/Xylazine | 100 Ketamine / 10 Xylazine | IP | 0.1 - 0.3 | IV, IP |
| Isoflurane | 1.5-2.5% for maintenance | Inhalation | 0.1 - 0.3 | IV, IP |
IP: Intraperitoneal, IV: Intravenous
Experimental Protocols
Ethical Considerations and Pre-Experimental Setup
The use of neuromuscular blocking agents requires stringent ethical oversight as they mask clinical signs of inadequate anesthesia.[6] It is imperative that a surgical plane of anesthesia is established before the administration of this compound and maintained throughout the period of paralysis.[3]
Pre-Surgical Checklist:
-
Protocol Approval: Ensure the protocol is approved by the Institutional Animal Care and Use Committee (IACUC).
-
Anesthesia Pilot Study: Conduct a pilot study without the neuromuscular blocking agent to ensure the anesthetic protocol provides a stable surgical plane of anesthesia for the duration of the planned procedure.[2]
-
Ventilation: The animal must be intubated and mechanically ventilated before administration of this compound, as it will cause paralysis of the respiratory muscles.[4][7]
-
Monitoring Equipment: Have dedicated monitoring equipment for heart rate, blood pressure, body temperature, and respiratory parameters (e.g., end-tidal CO2).[2]
-
Thermal Support: Use a circulating warm water blanket or other feedback-controlled heating device to maintain core body temperature.[7]
-
Ocular Lubricant: Apply a veterinary ophthalmic ointment to prevent corneal drying.[8]
Experimental Workflow
Caption: A typical workflow for rodent studies involving neuromuscular blockade.
Detailed Methodologies
1. Anesthesia and Intubation:
-
Induce anesthesia in a chamber with 3-4% isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Once the animal is unresponsive to a toe pinch, place it in a supine position and perform endotracheal intubation.
-
Immediately connect the endotracheal tube to a mechanical ventilator. For rodents, typical settings are a respiratory rate of 60-90 breaths/minute and a tidal volume of 8-10 ml/kg.
-
Maintain anesthesia with 1.5-2.5% isoflurane or supplemental doses of ketamine.
2. Administration of this compound:
-
Prepare a fresh solution of this compound in sterile saline.
-
Once a stable surgical plane of anesthesia is confirmed through stable heart rate and blood pressure, administer the calculated dose of this compound via the intravenous (tail vein) or intraperitoneal route.
-
Onset of paralysis is typically within minutes. Confirm the absence of a pedal withdrawal reflex.
3. Monitoring:
-
Continuously monitor heart rate, blood pressure, and core body temperature.
-
Sudden changes in heart rate or blood pressure may indicate an inadequate depth of anesthesia and require immediate adjustment of the anesthetic level.[4][6]
-
Maintain body temperature between 36.5°C and 37.5°C.
Monitoring Parameters
| Parameter | Normal Range (Anesthetized Rat) | Normal Range (Anesthetized Mouse) |
| Heart Rate | 250 - 450 bpm | 300 - 500 bpm |
| Respiratory Rate | 50 - 100 breaths/min (on ventilator) | 80 - 200 breaths/min (on ventilator) |
| Systolic Blood Pressure | 80 - 120 mmHg | 80 - 120 mmHg |
| Core Body Temperature | 36.5 - 37.5 °C | 36.5 - 37.5 °C |
4. Recovery:
-
The duration of action of this compound is dose-dependent. Allow sufficient time for the effects to wear off.
-
Spontaneous respiratory efforts should be observed before attempting to wean the animal from the ventilator.
-
If required, the effects of this compound can be reversed with an acetylcholinesterase inhibitor like neostigmine (0.02-0.06 mg/kg) administered with an anticholinergic agent like glycopyrrolate (B1671915) (0.01-0.02 mg/kg) to counteract muscarinic side effects.
-
Once the animal is breathing spontaneously and has regained sufficient muscle tone, it can be extubated.
-
Provide post-operative analgesia as dictated by the experimental procedure and approved protocol.
-
Monitor the animal closely during recovery in a warm, clean cage until it is fully ambulatory.[8]
Conclusion
The use of this compound in rodent studies can be a valuable tool when complete immobilization is required. However, its use carries significant responsibility. Strict adherence to anesthetic and monitoring protocols is essential to ensure animal welfare and the scientific validity of the experimental data. Researchers must be thoroughly trained in anesthesia, intubation, ventilation, and monitoring of rodents before undertaking studies involving neuromuscular blocking agents.
References
- 1. This compound | CAS#:15180-03-7 | Chemsrc [chemsrc.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 4. buffalo.edu [buffalo.edu]
- 5. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.jhu.edu [animalcare.jhu.edu]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 8. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Application Notes and Protocols: Alcuronium Chloride in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium (B1664504) chloride is a semi-synthetic neuromuscular blocking agent, historically used as a muscle relaxant during surgical procedures.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1] Beyond its effects at the neuromuscular junction, alcuronium chloride also exhibits modulatory effects on muscarinic acetylcholine receptors (mAChRs), acting as an allosteric modulator. These properties make it a valuable tool for in vitro electrophysiological studies aimed at characterizing cholinergic receptor function and screening potential therapeutic compounds.
These application notes provide detailed protocols for utilizing this compound in whole-cell voltage-clamp recordings to investigate its effects on both nAChRs and mAChRs.
Mechanism of Action
This compound is a non-depolarizing neuromuscular blocker that competes with acetylcholine (ACh) for the binding sites on nAChRs.[1] By binding to these receptors, it prevents the ion channel from opening, thereby inhibiting the influx of sodium ions and subsequent depolarization of the postsynaptic membrane.[1] This action effectively blocks neuromuscular transmission.
Furthermore, alcuronium has been shown to act on muscarinic receptors. It can allosterically modulate mAChRs, meaning it binds to a site distinct from the ACh binding site and alters the receptor's response to agonists. This can include both potentiation and inhibition of the receptor's function depending on the specific receptor subtype and the agonist present. Notably, it has been observed to have effects on cardiac mAChRs.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on nAChRs and mAChRs.
| Receptor Type | Preparation | Method | Parameter | Value | Reference |
| Nicotinic Acetylcholine Receptor | Rat Chromaffin Cells | Whole-cell patch clamp | IC50 (for nicotine-induced current) | 0.34 µM | [2] |
| Nicotinic Acetylcholine Receptor | Human Patients | Electromyography | Steady-state plasma concentration for 95% paralysis | 0.91 ± 0.35 µg/mL | [3] |
| Muscarinic M2 Receptor | Guinea Pig Left Atria | Isometric Contraction Force | pIC50 (vs. pilocarpine) | 5.63 | |
| Muscarinic M2 Receptor | CHO-M2 Cell Membranes | [35S]GTPγS Binding | pIC50 (vs. pilocarpine) | 5.47 | |
| Muscarinic M2 Receptor | Guinea Pig Left Atria | Isometric Contraction Force | pKA (vs. oxotremorine (B1194727) M) | 5.54 | |
| Muscarinic M2 Receptor | CHO-M2 Cell Membranes | [35S]GTPγS Binding | pKA (vs. oxotremorine M) | 5.97 |
Note: µg/mL can be converted to µM for this compound (MW = 738.7 g/mol ) by dividing by 0.7387.
Signaling Pathways
The following diagrams illustrate the signaling pathways of nicotinic and muscarinic acetylcholine receptors.
Experimental Protocols
Protocol 1: Characterization of this compound Antagonism at Nicotinic Acetylcholine Receptors
This protocol describes the use of whole-cell voltage-clamp electrophysiology to determine the inhibitory concentration (IC50) of this compound on nAChR-mediated currents in a neuronal cell line (e.g., SH-SY5Y or PC12 cells) or primary neurons.
Materials:
-
Cell culture reagents
-
Neuronal cell line expressing nAChRs or primary neurons
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
Acetylcholine (ACh) stock solution (e.g., 100 mM in water)
-
This compound stock solution (e.g., 10 mM in water)
-
Patch-clamp rig with amplifier, data acquisition system, and perfusion system
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture cells on glass coverslips suitable for electrophysiology.
-
Solution Preparation: Prepare and filter external and internal solutions. Prepare fresh dilutions of ACh and this compound in external solution on the day of the experiment.
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a target neuron and rupture the membrane to achieve whole-cell configuration.
-
Clamp the membrane potential at -60 mV.
-
-
Data Acquisition:
-
Obtain a stable baseline recording.
-
Apply a brief pulse of ACh (e.g., 100 µM for 1-2 seconds) to elicit a control inward current.
-
Wash the cell with external solution until the current returns to baseline.
-
Perfuse the cell with a known concentration of this compound for 2-5 minutes.
-
Co-apply the same concentration of ACh in the presence of this compound and record the peak inward current.
-
Repeat step 4.4 and 4.5 for a range of this compound concentrations (e.g., 10 nM to 100 µM).
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence and presence of each concentration of this compound.
-
Normalize the current amplitudes to the control response.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Investigating Allosteric Modulation of Muscarinic M2 Receptors by this compound
This protocol details the use of whole-cell voltage-clamp to study the modulatory effects of this compound on G-protein-coupled inwardly rectifying potassium (GIRK) channels activated by M2 muscarinic receptors. This is typically performed in cells co-expressing the M2 receptor and GIRK channel subunits (e.g., in HEK293 cells or atrial cardiomyocytes).
Materials:
-
HEK293 cells co-transfected with M2 receptor and GIRK1/4 channel subunits, or isolated atrial cardiomyocytes.
-
External solution (high K⁺, in mM): 20 KCl, 120 NaCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
Carbachol (CCh) or other muscarinic agonist stock solution
-
This compound stock solution
-
Patch-clamp rig as in Protocol 1
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture or isolate cells expressing M2 receptors and GIRK channels.
-
Solution Preparation: Prepare high K⁺ external solution to increase the measurable inward GIRK current. Prepare fresh dilutions of the muscarinic agonist and this compound.
-
Patch-Clamp Recording:
-
Establish whole-cell configuration as described in Protocol 1.
-
Apply a voltage ramp (e.g., from -120 mV to +40 mV over 500 ms) to elicit a baseline current-voltage (I-V) relationship.
-
-
Data Acquisition:
-
Apply a muscarinic agonist (e.g., 10 µM carbachol) to activate the GIRK current and record the I-V relationship.
-
Washout the agonist to allow the current to return to baseline.
-
Perfuse the cell with this compound for 2-5 minutes.
-
Co-apply the muscarinic agonist in the presence of this compound and record the I-V relationship.
-
Repeat for different concentrations of this compound and/or agonist.
-
-
Data Analysis:
-
Subtract the baseline I-V curve from the agonist-induced I-V curves to isolate the GIRK current.
-
Compare the amplitude of the GIRK current in the absence and presence of this compound.
-
To assess changes in agonist potency, generate agonist concentration-response curves in the absence and presence of a fixed concentration of this compound.
-
Analyze the data for shifts in EC50 and/or changes in the maximal response to determine the nature of the allosteric modulation.
-
Conclusion
This compound serves as a versatile pharmacological tool for the study of cholinergic receptors in electrophysiology. Its well-characterized antagonist activity at nAChRs makes it a useful compound for isolating and studying these receptors. Furthermore, its allosteric modulatory effects on mAChRs provide an avenue for investigating the more complex signaling mechanisms of these G-protein coupled receptors. The protocols outlined here provide a framework for researchers to utilize this compound to further our understanding of cholinergic neurotransmission and to aid in the development of novel therapeutics targeting these systems.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcuronium kinetics and plasma concentration-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alcuronium Chloride in Neuromuscular Junction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium (B1664504) chloride is a semi-synthetic curare alkaloid and a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction (NMJ).[1] By competing with the endogenous neurotransmitter acetylcholine (ACh), alcuronium chloride prevents the depolarization of the motor endplate, thereby inhibiting muscle contraction.[1] This property makes it a valuable tool in research for studying the mechanisms of neuromuscular transmission and for the initial screening and characterization of novel neuromuscular blocking drugs.
These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to investigate the function of the neuromuscular junction.
Mechanism of Action
This compound exerts its effect by competitively binding to the α-subunits of the nAChRs on the postsynaptic membrane of the neuromuscular junction.[2] This binding event does not elicit the conformational change required to open the ion channel. Consequently, the influx of sodium ions that normally follows ACh binding is prevented, leading to a failure of endplate potential generation and subsequent muscle fiber contraction. The blockade is reversible and can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors.
Quantitative Data
| Parameter | Value | Species | Notes |
| ED50 | 111 µg/kg | Human | Dose required to produce 50% depression of the first twitch (T1) of a train-of-four stimulation.[3] |
| ED95 | 250 µg/kg | Human | Dose required to produce 95% depression of the first twitch (T1) of a train-of-four stimulation.[3][4] |
| Onset of Action (at 300 µg/kg) | 5.0 ± 3.4 min | Human | Time to maximum neuromuscular blockade.[3] |
| Duration of Action (25% recovery at 300 µg/kg) | 62 ± 25 min | Human | Time from administration to 25% recovery of the initial twitch height.[3] |
Experimental Protocols
Protocol 1: In Vitro Muscle Contraction Study using Isolated Phrenic Nerve-Diaphragm Preparation
This ex vivo protocol is a classic method for assessing the effects of neuromuscular blocking agents on skeletal muscle function.
Objective: To determine the concentration-response relationship of this compound on neuromuscular transmission in an isolated mammalian nerve-muscle preparation.
Materials:
-
Krebs-Ringer solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11 mM Glucose)
-
This compound stock solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Isolated organ bath with force-displacement transducer and stimulator
-
Dissection tools
-
Wistar rat (200-250 g)
Methodology:
-
Preparation of the Phrenic Nerve-Diaphragm Tissue:
-
Humanely euthanize a Wistar rat according to institutional guidelines.
-
Excise the diaphragm with the phrenic nerve attached, following established dissection protocols.[5][6]
-
Carefully mount the hemidiaphragm in an isolated organ bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen gas.[6]
-
Attach the tendinous portion of the diaphragm to a force-displacement transducer and the rib portion to a fixed support.
-
Place the phrenic nerve in contact with stimulating electrodes.
-
-
Experimental Setup and Equilibration:
-
Apply a resting tension of 1 g to the muscle and allow the preparation to equilibrate for at least 30 minutes, with continuous washing with fresh Krebs-Ringer solution.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a frequency of 0.1 Hz.
-
Record the resulting isometric twitch contractions.
-
-
Dose-Response Curve Generation:
-
Once a stable baseline of twitch responses is established, add this compound to the organ bath in a cumulative concentration-dependent manner.
-
Start with a low concentration and incrementally increase it, allowing the response to stabilize at each concentration before adding the next.
-
Record the percentage inhibition of the twitch height at each concentration of this compound.
-
Continue until a maximal inhibition is achieved.
-
-
Data Analysis:
-
Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition).
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for nAChRs.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype using a competitive binding assay.
Materials:
-
Membrane preparation from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with nAChR subunits) or from tissue rich in nAChRs (e.g., electric organ of Torpedo californica).
-
Radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Unlabeled nAChR agonist or antagonist (e.g., nicotine (B1678760) or d-tubocurarine) for determining non-specific binding.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Assay Setup:
-
In a 96-well plate, prepare triplicate wells for each condition:
-
Total Binding: Membrane preparation, radioligand, and binding buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of an unlabeled nAChR ligand.
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
The final assay volume should be consistent across all wells (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (to be determined in preliminary experiments).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Electrophysiological Study using Patch-Clamp Technique
This protocol allows for the direct measurement of the inhibitory effect of this compound on nAChR ion channel function.
Objective: To characterize the antagonistic effects of this compound on acetylcholine-evoked currents in cells expressing nAChRs.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Intracellular solution (e.g., 140 mM KCl, 1 mM MgCl2, 11 mM EGTA, 10 mM HEPES, pH 7.2).
-
Extracellular solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Acetylcholine stock solution.
-
This compound stock solution.
Methodology:
-
Cell Preparation:
-
Plate cells expressing the nAChR subtype of interest on glass coverslips suitable for microscopy and patch-clamp recording.
-
-
Pipette Preparation and Seal Formation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the pipette with intracellular solution.
-
Under visual control using a microscope, approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
-
Whole-Cell Recording:
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a brief pulse of a fixed concentration of acetylcholine to the cell to evoke an inward current. This serves as the control response.
-
After a washout period, co-apply acetylcholine with varying concentrations of this compound.
-
Record the peak amplitude of the inward current in the absence and presence of different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude for each condition.
-
Calculate the percentage inhibition of the acetylcholine-evoked current by this compound at each concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathway at the neuromuscular junction and the logical workflow for investigating the effects of this compound.
Conclusion
This compound remains a relevant pharmacological tool for the study of the neuromuscular junction. The protocols provided herein offer a framework for its application in characterizing neuromuscular blockade. Further research to determine its in vitro binding affinities (IC50 and Ki) would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] [pubmed.ncbi.nlm.nih.gov]
- 4. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Alcuronium Chloride Dosage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium (B1664504) chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of acetylcholine (B1216132) at the nicotinic receptors on the motor endplate, thereby inhibiting neuromuscular transmission and inducing skeletal muscle relaxation.[2] These characteristics make it a valuable tool in animal research for procedures requiring complete immobility, such as in physiological studies, surgical models, and in conjunction with mechanical ventilation.
This document provides detailed application notes and protocols for the calculation and administration of alcuronium chloride in various animal models. It is intended to serve as a guide for researchers to ensure safe and effective use of this agent in a laboratory setting.
Mechanism of Action
This compound exerts its effect by competing with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction.[2] By binding to these receptors without activating them, this compound prevents the depolarization of the muscle cell membrane that is necessary for muscle contraction. This results in a flaccid paralysis of skeletal muscle. The effects of this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine (B1678181), which increase the concentration of ACh at the neuromuscular junction, allowing it to outcompete alcuronium for receptor binding.[1][3]
References
Application Note and Protocol: Preparation of Alcuronium Chloride Stock Solution for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alcuronium (B1664504) chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[2][3] By competing with the endogenous neurotransmitter acetylcholine (ACh), alcuronium chloride prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation and paralysis.[2][3] This property makes it a valuable tool in research for studying the function and pharmacology of nAChRs and for investigating neuromuscular transmission. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for experimental use.
Physicochemical and Solubility Data
Quantitative data for this compound is summarized in the table below for ease of reference when preparing solutions.
| Parameter | Value | Source(s) |
| Chemical Name | N,N'-Diallylnortoxiferinium dichloride | [4] |
| Molecular Formula | C₄₄H₅₀Cl₂N₄O₂ | [4][5] |
| Molecular Weight | 737.81 g/mol | [5] |
| Appearance | White to yellow-white crystalline powder | [4] |
| Solubility | Soluble in Water, Ethanol (B145695), and DMSO | [4][6] |
| Storage (Solid) | Dry, dark, 0-4°C (short-term), -20°C (long-term) | [6] |
| pKa | Not specified in provided results. | |
| Experimental Conc. | 0.79 - 2.25 µg/mL (plasma levels for block) | [7][8] |
| ED₉₅ (Human) | ~250 µg/kg | [9] |
Safety Precautions
CAUTION: this compound is a potent neuromuscular blocker and is highly toxic. It must be handled with extreme care.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound or its solutions.
-
Handling: Avoid contact with the skin and eyes. Do not inhale airborne particles of the powder.[4] Handle the compound in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of all waste materials (gloves, vials, pipette tips) in accordance with local institutional and governmental regulations for hazardous chemical waste.
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). The choice of solvent may vary based on the experimental system; water or ethanol are also suitable.[4][6]
Materials and Equipment:
-
This compound powder (MW: 737.81 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula for this calculation is: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = 0.010 mol/L * 0.001 L * 737.81 g/mol * 1000 mg/g = 7.38 mg
-
Therefore, 7.38 mg of this compound is needed to make 1 mL of a 10 mM stock solution.
-
-
Weighing the Compound:
-
Using an analytical balance, carefully weigh out the calculated mass (e.g., 7.38 mg) of this compound powder onto a weighing boat.
-
Note: Due to the compound's toxicity and hygroscopic nature, perform this step quickly and carefully in a fume hood.[4]
-
-
Dissolution:
-
Transfer the weighed powder into an appropriately sized sterile tube or vial.
-
Add the desired volume of DMSO (e.g., 1 mL) to the vial using a calibrated micropipette.
-
Cap the vial securely.
-
-
Solubilization and Mixing:
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but check for temperature-related degradation.[10]
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in light-protecting (amber) tubes.
-
Store the aliquots at -20°C for several months or at -80°C for extended periods.[6] Avoid repeated freeze-thaw cycles.
-
Experimental Dilution
For most cell-based assays, the stock solution must be further diluted to the final working concentration in the appropriate cell culture medium or experimental buffer.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of the experimental buffer.
-
Mix thoroughly before applying to the experimental system.
-
-
Note: The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.1%) to avoid solvent-induced artifacts in the experiment.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound at the neuromuscular junction.
Caption: Mechanism of this compound at the neuromuscular junction.
Experimental Workflow
The diagram below outlines the general workflow for preparing and using an this compound stock solution in an experiment.
Caption: Workflow for this compound stock solution preparation and use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. cdn.who.int [cdn.who.int]
- 5. This compound CAS#: 15180-03-7 [m.chemicalbook.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 15180-03-7 | Benchchem [benchchem.com]
Application Notes and Protocols for Alcuronium Chloride in Isolated Tissue Bath Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium (B1664504) chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located at the neuromuscular junction.[2] By competing with the endogenous neurotransmitter acetylcholine (ACh), alcuronium chloride prevents the depolarization of the muscle endplate, leading to muscle relaxation and paralysis.[2] These characteristics make it a subject of interest in pharmacological studies for understanding neuromuscular transmission and for the development of new muscle relaxants.
Isolated tissue bath studies are a fundamental in vitro technique used to investigate the pharmacological properties of compounds on muscle contractility. This document provides detailed application notes and standardized protocols for the administration and evaluation of this compound in isolated tissue bath preparations.
Mechanism of Action: Competitive Antagonism
This compound exerts its effect by competitively binding to nAChRs on the postsynaptic membrane of the neuromuscular junction. This reversible binding prevents acetylcholine from activating the receptor, thereby inhibiting the influx of sodium ions and subsequent muscle cell depolarization and contraction.[2] The competitive nature of this antagonism means that the blockade can be overcome by increasing the concentration of the agonist (acetylcholine).
Signaling Pathway of Neuromuscular Transmission and Alcuronium Blockade
Caption: Alcuronium competitively blocks ACh binding to nAChRs.
Quantitative Data
| Parameter | Value | Species | Tissue/Assay Condition | Reference |
| ED50 | 111 µg/kg | Human | Electromyography (EMG) | [1] |
| ED95 | 250 µg/kg | Human | Electromyography (EMG) | [1] |
| ED95 | 0.25 mg/kg | Human | Evoked twitch tension | [3] |
| Time to 95% Paralysis | Mean: 42 min | Human | Following bolus administration | [1] |
| Plasma Concentration for 95% Paralysis | Mean: 0.78 µg/mL | Human | Following bolus administration | [1] |
Note: The provided data is from in vivo human studies and may not directly translate to in vitro concentrations used in isolated tissue bath experiments. Researchers should perform concentration-response curves to determine the appropriate concentration range for their specific tissue preparation.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound in isolated tissue bath preparations. The two most common preparations for this purpose are the guinea pig ileum and the rat phrenic nerve-diaphragm.
Protocol 1: this compound Administration in Isolated Guinea Pig Ileum
This preparation is useful for investigating the effects of alcuronium on smooth muscle and its potential interactions with muscarinic receptors, as alcuronium is known to have some affinity for these receptors.
1. Tissue Preparation:
-
Euthanize a guinea pig via an approved method.
-
Open the abdominal cavity and locate the ileum.
-
Carefully dissect a segment of the ileum (2-3 cm) and place it in a petri dish containing warm, oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove any contents.
-
Suspend the ileum segment in an isolated tissue bath containing Tyrode's solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for 45-60 minutes, with washes every 15 minutes.
2. Experimental Procedure (Schild Analysis for Competitive Antagonism):
-
Control Agonist Concentration-Response Curve:
-
Obtain a cumulative concentration-response curve for an agonist such as acetylcholine or carbachol. Start with a low concentration and increase it stepwise until a maximal response is achieved.
-
Wash the tissue thoroughly between agonist additions to allow for recovery to baseline.
-
-
Incubation with this compound:
-
Introduce a known concentration of this compound into the tissue bath and allow it to incubate for a predetermined period (e.g., 20-30 minutes).
-
-
Second Agonist Concentration-Response Curve:
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for the same agonist. A parallel rightward shift in the curve is indicative of competitive antagonism.
-
-
Repeat with Different Alcuronium Concentrations:
-
Wash the tissue extensively to remove all traces of alcuronium and the agonist.
-
Repeat the incubation and agonist concentration-response curve with at least two other concentrations of this compound.
-
-
Data Analysis:
-
Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(dose ratio - 1) on the y-axis against the negative log of the molar concentration of this compound on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value, which is a measure of the antagonist's affinity for the receptor. A slope of approximately 1 is indicative of competitive antagonism.
-
Protocol 2: this compound Administration in Isolated Rat Phrenic Nerve-Diaphragm
This is the classic preparation for studying neuromuscular blocking agents as it maintains the integrity of the neuromuscular junction.
1. Tissue Preparation:
-
Euthanize a rat via an approved method.
-
Dissect the diaphragm with the phrenic nerve attached and place it in a dissecting dish with cooled, oxygenated Krebs-Henseleit solution.
-
Isolate a strip of the diaphragm muscle that is innervated by the phrenic nerve.
-
Mount the preparation in an isolated tissue bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2.
-
Attach the tendinous end of the diaphragm to a fixed hook and the muscular end to an isometric force transducer.
-
Place the phrenic nerve over a pair of stimulating electrodes.
-
Apply an initial tension of 1-2 g and allow the preparation to equilibrate for at least 30 minutes.
2. Experimental Procedure:
-
Baseline Contractions:
-
Stimulate the phrenic nerve with single supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions.
-
Record the baseline twitch height for a stable period.
-
-
Alcuronium Administration:
-
Add this compound to the bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next.
-
Record the inhibition of the twitch height at each concentration.
-
-
Data Analysis:
-
Plot the percentage inhibition of the twitch response against the log concentration of this compound to obtain a concentration-response curve.
-
From this curve, determine the IC50 value (the concentration of alcuronium that produces 50% inhibition of the twitch response).
-
Experimental Workflow for Schild Analysis
Caption: Workflow for determining the pA2 value of alcuronium.
Logical Relationships in Data Interpretation
Caption: Decision tree for interpreting Schild plot data.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the characterization of this compound in isolated tissue bath studies. While specific in vitro quantitative data is sparse, the outlined methodologies will enable researchers to generate robust and reproducible data to determine the potency and mechanism of action of this compound in their chosen experimental model. Adherence to these standardized procedures will facilitate the comparison of data across different laboratories and contribute to a deeper understanding of neuromuscular pharmacology.
References
Application Notes and Protocols for Monitoring Neu neuromuscular Blockade with Alcuronium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium (B1664504) chloride is a semi-synthetic, non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the postsynaptic membrane of the neuromuscular junction.[2][3] This antagonism prevents the depolarization of the motor endplate, leading to skeletal muscle relaxation and paralysis.[2][3] These characteristics make alcuronium chloride a subject of interest in research and historically significant in clinical applications for inducing muscle relaxation during surgical procedures.[2][3][4] Meticulous monitoring of the depth of neuromuscular blockade is crucial to ensure subject safety and achieve desired experimental outcomes.
This document provides detailed application notes and protocols for monitoring neuromuscular blockade induced by this compound, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by competitively inhibiting the binding of acetylcholine (ACh) to nicotinic acetylcholine receptors (nAChRs) located on the motor endplate.[2][3] By blocking these receptors, alcuronium prevents the influx of sodium ions that is necessary for the depolarization of the muscle cell membrane.[2] This inhibition of synaptic transmission at the neuromuscular junction results in muscle relaxation.[2]
References
Alcuronium Chloride: Application Notes and Protocols for Studying Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium (B1664504) chloride is a semi-synthetic bis-quaternary alkaloid derived from C-toxiferine I, historically used as a non-depolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction, making it a valuable pharmacological tool for researchers studying synaptic transmission.[1] By reversibly binding to nAChRs, alcuronium chloride inhibits the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing depolarization of the postsynaptic membrane and subsequent muscle contraction. This specific mode of action allows for the controlled modulation of synaptic activity, enabling detailed investigation of the processes underlying neuromuscular transmission.
These application notes provide a comprehensive overview of the use of this compound in a research setting, including its pharmacological properties, detailed experimental protocols, and relevant quantitative data to facilitate experimental design and data interpretation.
Mechanism of Action
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction.[1] In the normal process of synaptic transmission, the arrival of an action potential at the presynaptic nerve terminal triggers the release of ACh into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic muscle fiber, causing a conformational change that opens the ion channel. The resulting influx of sodium ions leads to depolarization of the muscle membrane, known as the end-plate potential (EPP). If the EPP reaches a certain threshold, it initiates a muscle action potential, leading to muscle contraction.
This compound, when introduced into this system, competes with ACh for the same binding sites on the nAChRs. By occupying these sites without activating the receptor, this compound reduces the number of receptors available for ACh to bind. This inhibition is surmountable, meaning that an increase in the concentration of ACh can overcome the blocking effect of this compound. The competitive nature of this interaction is a key feature that researchers can exploit to study the kinetics and dynamics of receptor-ligand interactions at the synapse.
Data Presentation
The following tables summarize the available quantitative data for this compound, providing key parameters for its use in experimental settings.
| Parameter | Value | Species/Tissue | Method | Reference |
| ED50 | 111 µg/kg | Human | Electromyography (in vivo) | [2] |
| ED95 | 250 µg/kg | Human | Electromyography (in vivo) | [2] |
| Steady-state concentration for 95% paralysis | 0.91 ± 0.35 µg/ml | Human | Pharmacokinetic/Pharmacodynamic Modeling | [1] |
| Receptor Subtype | Kd (µM) | Species | Method | Reference |
| Muscarinic M1 | >10 | Chinese Hamster Ovary (CHO) cells | Radioligand Binding Assay | [3] |
| Muscarinic M2 | 0.6 | Chinese Hamster Ovary (CHO) cells | Radioligand Binding Assay | [3] |
| Muscarinic M3 | ~5 | Chinese Hamster Ovary (CHO) cells | Radioligand Binding Assay | [3] |
| Muscarinic M4 | ~5 | Chinese Hamster Ovary (CHO) cells | Radioligand Binding Assay | [3] |
| Muscarinic M5 | >10 | Chinese Hamster Ovary (CHO) cells | Radioligand Binding Assay | [3] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording of End-Plate Potentials (EPPs)
This protocol describes the use of intracellular recording to measure the effect of this compound on EPPs at an isolated neuromuscular junction preparation (e.g., frog sartorius or rodent diaphragm).
Materials:
-
Isolated nerve-muscle preparation
-
Physiological saline solution (e.g., Ringer's solution for frog, Krebs-Henseleit solution for mammal)
-
This compound stock solution
-
Glass microelectrodes (for intracellular recording)
-
Micromanipulators
-
Nerve stimulator
-
Amplifier and data acquisition system
-
Dissection microscope
Procedure:
-
Preparation of the Nerve-Muscle Specimen:
-
Dissect the desired nerve-muscle preparation (e.g., frog sartorius with the sciatic nerve or rodent phrenic nerve-diaphragm).
-
Mount the preparation in a recording chamber and continuously perfuse with oxygenated physiological saline solution at room temperature or a controlled physiological temperature.
-
-
Intracellular Recording Setup:
-
Pull glass microelectrodes to a fine tip and fill with 3 M KCl. The electrode resistance should be in the range of 10-20 MΩ.
-
Using a micromanipulator, carefully insert a microelectrode into a muscle fiber near the end-plate region. A stable resting membrane potential of -60 to -90 mV should be achieved.
-
-
Baseline EPP Recording:
-
Stimulate the motor nerve with a suction electrode using single supramaximal pulses of short duration (e.g., 0.1-0.2 ms).
-
Record the resulting EPPs. The amplitude of the EPP is a measure of the postsynaptic response to ACh release.
-
Establish a stable baseline EPP amplitude for at least 10-15 minutes.
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound in the physiological saline solution.
-
Begin by perfusing the preparation with the lowest concentration of this compound.
-
Allow the preparation to equilibrate with the this compound solution for a sufficient period (e.g., 15-20 minutes) until a new stable EPP amplitude is reached.
-
-
Data Acquisition and Analysis:
-
Record EPPs at each concentration of this compound.
-
Measure the amplitude of the EPPs and express it as a percentage of the baseline amplitude.
-
Construct a concentration-response curve by plotting the percentage inhibition of the EPP amplitude against the logarithm of the this compound concentration.
-
From the concentration-response curve, the IC50 value (the concentration of this compound that causes 50% inhibition of the EPP amplitude) can be determined.
-
-
Washout:
-
To assess the reversibility of the block, perfuse the preparation with the control physiological saline solution and monitor the recovery of the EPP amplitude.
-
Protocol 2: Competitive Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors in a membrane preparation.
Materials:
-
Tissue preparation rich in nAChRs (e.g., electric organ from Torpedo californica, or cultured cells expressing nAChRs)
-
Radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet several times by resuspension and centrifugation to remove endogenous substances.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a series of tubes, add a constant amount of the membrane preparation.
-
Add a fixed concentration of the radiolabeled antagonist.
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Include tubes for determining total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled nAChR antagonist, such as d-tubocurarine).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate the bound from the free radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Neuromuscular Junction Signaling and Alcuronium's Action.
Caption: Workflow for Electrophysiological Analysis of Alcuronium.
Caption: Competitive Antagonism at the nAChR.
References
Application Notes and Protocols: Reversing Alcuronium Chloride Effects with Neostigmine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcuronium (B1664504) chloride is a non-depolarizing neuromuscular blocking agent (NMBA) that functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate.[1][2][3] This antagonism prevents acetylcholine (ACh) from binding, thereby inhibiting muscle depolarization and leading to skeletal muscle relaxation and paralysis, which is often necessary during surgical procedures.[1][4]
Neostigmine (B1678181) is a cholinesterase inhibitor that reverses the effects of non-depolarizing NMBAs.[2][3] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[5][6][7] By inhibiting AChE, neostigmine increases the concentration of ACh at the neuromuscular junction, allowing ACh to more effectively compete with alcuronium for binding to nAChRs and thereby restoring neuromuscular transmission.[5][6]
These notes provide detailed protocols and data for studying the reversal of alcuronium-induced neuromuscular blockade by neostigmine in a research setting.
Pharmacokinetic and Pharmacodynamic Data
Quantitative data for alcuronium and neostigmine are summarized below. Understanding these parameters is critical for designing and interpreting experimental studies.
Alcuronium Chloride Quantitative Data
Alcuronium is considered a long-acting muscle relaxant, with recovery from blockade primarily influenced by distribution and slow renal elimination.[8]
| Parameter | Value (Mean ± SD) | Patient Population / Conditions | Source |
| ED95 | 0.25 mg/kg | Patients under nitrous-oxide opioid anesthesia | [8] |
| Onset Time | 2.2 ± 1.2 min | Following 0.25 mg/kg IV bolus | [8] |
| Time to 25% Recovery (DUR25%) | 54 ± 14 min | Following 0.25 mg/kg IV bolus | [8] |
| Recovery Index (25-75%) | 37 ± 11 min | Following 0.25 mg/kg IV bolus | [8] |
| Plasma Half-life (t½β) | 198.75 min | Pooled data from single and multiple dose studies | [9] |
| Plasma Clearance (Clp) | 90.22 ml/min | Pooled data from single and multiple dose studies | [9] |
| Volume of Distribution (Vdss) | 20.89 L | Pooled data from single and multiple dose studies | [9] |
Neostigmine Quantitative Data for Reversal
Neostigmine dosage for reversal is dependent on the degree of spontaneous recovery from neuromuscular blockade.[5] Monitoring, preferably with a peripheral nerve stimulator to assess the Train-of-Four (TOF) ratio, is essential.[5][10]
| Level of Blockade | TOF Count (TOFC) / Ratio (TOFR) | Recommended Neostigmine Dose | Expected Time to TOFR ≥ 0.9 | Source |
| Deep Block | TOFC = 0 | Neostigmine is ineffective. Wait for spontaneous recovery. | N/A | [5][11] |
| Moderate Block | TOFC = 1-3 | 0.07 mg/kg (up to 5 mg total) | ~20-49 minutes (agent dependent) | [12][13] |
| Minimal/Shallow Block | TOFC = 4; TOFR < 0.4 | 0.03 - 0.05 mg/kg | ~10-20 minutes | [10][13][14] |
| Near Full Recovery | TOFR ≥ 0.4 to < 0.9 | 0.03 mg/kg | < 15 minutes | [15][16] |
Note: Neostigmine has a "ceiling effect"; higher doses do not increase efficacy and may lead to paradoxical weakness if administered at inappropriately deep levels of blockade.[5] The peak effect of neostigmine is reached approximately 10 minutes after administration.[5]
Signaling Pathway and Reversal Mechanism
The interaction between alcuronium and neostigmine occurs at the neuromuscular junction. The following diagram illustrates this pathway.
Caption: Mechanism of alcuronium blockade and neostigmine reversal.
Experimental Protocols
The following protocols are designed for preclinical evaluation of the reversal of alcuronium-induced neuromuscular blockade.
Protocol: In Vivo Assessment in a Rat Model
This protocol describes the evaluation of neuromuscular function in an anesthetized rat model.
4.1.1 Materials
-
Male Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital)
-
This compound solution
-
Neostigmine methylsulfate (B1228091) solution
-
Atropine or Glycopyrrolate solution (to manage muscarinic side effects)[5]
-
Physiological saline
-
Force-displacement transducer and data acquisition system
-
Nerve stimulator (for delivering supramaximal stimuli)
-
Tracheal cannula and ventilator (optional but recommended)
-
Heating pad to maintain body temperature
4.1.2 Methodology
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Isolate the sciatic nerve and the tibialis anterior muscle of one hind limb.
-
Attach the tendon of the tibialis anterior muscle to a force-displacement transducer to record isometric twitch contractions.
-
Place stimulating electrodes on the distal part of the sciatic nerve.
-
Administer a prophylactic dose of an anticholinergic agent (e.g., atropine) to prevent bradycardia from neostigmine.[17]
-
-
Baseline Measurement:
-
Determine the supramaximal stimulus intensity (the lowest intensity that produces a maximal twitch response).
-
Administer single twitch stimuli (e.g., at 0.1 Hz) and record the baseline twitch height for 5-10 minutes.
-
Administer a Train-of-Four (TOF) stimulus (four supramaximal stimuli at 2 Hz) and record the baseline TOF ratio (T4/T1), which should be 1.0.
-
-
Induction of Neuromuscular Blockade:
-
Administer a bolus IV dose of this compound (e.g., starting with its ED95 of ~0.25 mg/kg, though this may need to be adjusted for the species).[8]
-
Continuously monitor the twitch response until a stable block (e.g., >90% depression of the initial twitch height) is achieved.
-
-
Reversal Administration:
-
Data Analysis:
-
Measure the onset time of the block.
-
Calculate the percent depression of twitch height.
-
Measure the time from neostigmine administration to 25%, 75%, and 90% recovery of the twitch height and a TOF ratio of ≥ 0.9.
-
Compare recovery times between different doses of neostigmine or different levels of block at the time of reversal.
-
Protocol: In Vitro Assessment using Rat Phrenic Nerve-Hemidiaphragm
This ex vivo preparation is a classic model for studying neuromuscular transmission.
4.2.1 Materials
-
Male Sprague-Dawley rats (150-250g)
-
Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2
-
This compound and neostigmine solutions
-
Organ bath (20-50 mL) with a temperature controller (37°C)
-
Force transducer and data acquisition system
-
Stimulating electrodes
4.2.2 Methodology
-
Tissue Preparation:
-
Humanely euthanize the rat and dissect the phrenic nerve-hemidiaphragm preparation.
-
Mount the preparation in the organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.
-
Attach the central tendon to a force transducer. Place the phrenic nerve over stimulating electrodes.
-
Apply a resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for 30-60 minutes, with periodic washing.
-
-
Induction of Blockade:
-
Stimulate the phrenic nerve with supramaximal single pulses (e.g., 0.1 Hz) to elicit twitch contractions and record a stable baseline.
-
Add this compound to the organ bath to achieve a target concentration that produces a submaximal block (e.g., 50-75% reduction in twitch height). This allows for the observation of both potentiation and antagonism.
-
-
Reversal Assessment:
-
Once a stable alcuronium-induced block is achieved, add neostigmine to the bath in a cumulative or single-dose fashion.
-
Record the change in twitch height over time.
-
-
Data Analysis:
-
Construct concentration-response curves for both alcuronium (for blockade) and neostigmine (for reversal).
-
Calculate the percentage reversal of the block at each neostigmine concentration.
-
Determine the EC50 (effective concentration for 50% reversal) for neostigmine.
-
Experimental and Logical Workflows
Visualizing the experimental process and decision-making logic is crucial for protocol adherence and interpretation.
In Vivo Experimental Workflow
Caption: Workflow for the in vivo neuromuscular blockade reversal study.
Logic for Neostigmine Administration Based on Neuromuscular Monitoring
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 3. Cholinesterase Inhibitors & Other Pharmacologic Antagonists to Neuromuscular Blocking Agents | Anesthesia Key [aneskey.com]
- 4. Neuromuscular Blocking Agents, Reversal Agents, and Their Monitoring | Anesthesia Key [aneskey.com]
- 5. openanesthesia.org [openanesthesia.org]
- 6. droracle.ai [droracle.ai]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticholinesterases and the reversal of neuromuscular blocking agents | Clinical Gate [clinicalgate.com]
- 13. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. reference.medscape.com [reference.medscape.com]
- 16. Management of Muscle Relaxation With Rocuronium and Reversal With Neostigmine or Sugammadex Guided by Quantitative Neuromuscular Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia - The Anesthesia Guide [anesthguide.com]
- 18. Dosage of neostigmine for reversal of rocuronium block from two levels of spontaneous recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Alcuronium Chloride: Application Notes and Protocols for Skeletal Muscle Relaxation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of alcuronium (B1664504) chloride, a non-depolarizing neuromuscular blocking agent, in preclinical research settings. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the study of its mechanism of action and neuromuscular blocking properties.
Mechanism of Action
Alcuronium chloride is a semi-synthetic derivative of C-toxiferine I, an alkaloid obtained from Strychnos toxifera. It functions as a competitive antagonist of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction.[1][2] By binding to these receptors, this compound prevents the binding of ACh, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction.[1][2] This action leads to flaccid paralysis of skeletal muscle. The effects of this compound can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine (B1678181), which increase the concentration of ACh at the neuromuscular junction.[2]
Signaling Pathway at the Neuromuscular Junction
Caption: Mechanism of this compound at the neuromuscular junction.
Quantitative Data
The following tables summarize key quantitative parameters for this compound from published research.
Table 1: Potency and Efficacy of this compound in Humans
| Parameter | Value (µg/kg) | Notes |
| ED50 | 111 | Dose required to produce 50% depression of the first twitch (T1) height. |
| ED95 | 250 | Dose required to produce 95% depression of the first twitch (T1) height.[3] |
Table 2: Pharmacodynamic Profile of this compound in Humans (300 µg/kg dose)
| Parameter | Mean Value (minutes) | Range (minutes) |
| Onset Time | 5.0 ± 3.4 | 1.3 - 14 |
| Duration 25% (DUR25) | 62 ± 25 | 22 - 110 |
| Duration 75% | 119 ± 38 | 93 - 186 |
| Spontaneous Recovery Index | 58 ± 34 | 32 - 116 |
Data from a study involving elective gynecological or intra-abdominal operations.[3]
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Mean Value |
| Onset of Maximum Block | 3 - 30 minutes |
| Time to 5% Recovery (95% paralysis) | 42 minutes |
| Plasma Concentration at Maximum Block | 0.79 - 2.25 µg/mL |
| Plasma Concentration at 5% Recovery | 0.78 µg/mL |
| Half-life (t½β) | 198.75 minutes |
| Volume of Distribution (Vdβ) | 24.26 L |
| Plasma Clearance (Clp) | 90.22 mL/min |
Data from a study in patients undergoing elective surgery.[4]
Experimental Protocols
In Vitro Neuromuscular Junction Preparation: Rat Phrenic Nerve-Hemidiaphragm
This protocol describes the preparation of an isolated rat phrenic nerve-hemidiaphragm, a classic model for studying the effects of neuromuscular blocking agents.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Dissection instruments
-
Organ bath with stimulating and recording electrodes
-
Force transducer
-
Data acquisition system
Procedure:
-
Animal Euthanasia and Dissection:
-
Euthanize the rat using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perform a thoracotomy to expose the diaphragm and phrenic nerves.
-
Carefully dissect one hemidiaphragm with the phrenic nerve attached.[5]
-
-
Mounting the Preparation:
-
Transfer the phrenic nerve-hemidiaphragm preparation to an organ bath containing Krebs-Henseleit solution, continuously bubbled with carbogen gas at 37°C.
-
Attach the costal margin of the diaphragm to a fixed hook and the central tendon to a force transducer.
-
Place the phrenic nerve on a stimulating electrode.
-
-
Equilibration and Stimulation:
-
Allow the preparation to equilibrate for at least 30 minutes under a resting tension of 1-2 g.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) at a low frequency (e.g., 0.1 Hz) to elicit twitch contractions.
-
-
Data Recording and Drug Application:
-
Record the baseline twitch tension for a stable period.
-
Add this compound to the organ bath in a cumulative or single-dose manner.
-
Record the resulting depression of twitch height to determine parameters like IC50.
-
-
Washout and Reversibility:
-
To study reversibility, replace the drug-containing solution with fresh Krebs-Henseleit solution.
-
The effect of reversal agents like neostigmine can be assessed by adding them to the bath after establishing a stable block with this compound.
-
In Vivo Skeletal Muscle Preparation: Rabbit Tibialis Anterior
This protocol details the in vivo assessment of neuromuscular blockade in an anesthetized rabbit model.
Materials:
-
New Zealand White rabbits
-
Anesthetics (e.g., pentobarbital)
-
Surgical instruments
-
Nerve stimulator
-
Force transducer
-
Data acquisition system
-
Intravenous catheter
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rabbit and maintain a stable plane of anesthesia throughout the experiment.
-
Secure the rabbit in a supine position.
-
Insert an intravenous catheter for drug administration.
-
-
Surgical Preparation:
-
Make an incision in the hindlimb to expose the tibialis anterior muscle and the common peroneal nerve.[6]
-
Isolate the tendon of the tibialis anterior muscle and attach it to a force transducer.
-
Place stimulating electrodes on the common peroneal nerve.
-
-
Stimulation and Recording:
-
Apply a resting tension to the muscle (e.g., 20 g).[6]
-
Stimulate the nerve with supramaximal pulses, often in a train-of-four (TOF) pattern (e.g., 2 Hz for 2 seconds, repeated every 10-20 seconds).
-
Record the baseline twitch tension (T1) and the TOF ratio (T4/T1).
-
-
Drug Administration:
-
Administer this compound intravenously as a bolus dose or infusion.
-
Continuously monitor and record the depression of T1 and the fade in the TOF ratio.
-
-
Data Analysis:
-
Determine the onset of action, duration of blockade, and recovery time.
-
Construct dose-response curves to calculate ED50 and ED95 values.
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.
Materials:
-
Tissue preparation rich in nAChRs (e.g., membrane preparations from Torpedo electric organ or cultured cells expressing specific nAChR subtypes).
-
Radioligand with high affinity for nAChRs (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
This compound
-
Incubation buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine (B1678760) or d-tubocurarine).
-
-
Incubation:
-
Incubate the mixtures at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand trapped in the filter.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Analyze the data using non-linear regression to a competitive binding model to determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Workflows and Logical Relationships
In Vitro Experimental Workflow
Caption: Workflow for in vitro analysis of this compound.
In Vivo Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Intraoperative phrenic nerve stimulation to prevent diaphragm fiber weakness during thoracic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phrenic nerve-hemidiaphragm preparations: Topics by Science.gov [science.gov]
- 4. ClC-1 Inhibition as a Mechanism for Accelerating Skeletal Muscle Recovery After Neuromuscular Block in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 6. Rocuronium-induced neuromuscular block after long pretreatment of clonidine in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
alcuronium chloride stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of alcuronium (B1664504) chloride. Due to the limited availability of comprehensive public data on its specific degradation pathways, this guide also includes information on related neuromuscular blocking agents as illustrative examples to guide experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for alcuronium chloride?
A1: this compound should be stored in a tightly closed container, protected from light. It is also noted to be hygroscopic, meaning it can absorb moisture from the air, so a dry environment is crucial.[1] For long-term stability, specific temperature conditions are recommended.
Q2: What is the shelf-life of this compound?
A2: When stored properly, this compound as a solid powder can have a shelf life of over three years. The stability of solutions, however, is much shorter and depends on the solvent and storage temperature.
Q3: Is this compound sensitive to light?
Q4: What are the known incompatibilities of this compound?
A4: this compound is known to be pharmaceutically incompatible with thiopental (B1682321) sodium.[2] Mixing these two substances can result in the precipitation of thiopental acid due to the acidic nature of the this compound solution and the alkaline nature of the thiopental solution.[3][4][5] As a general precaution, it is advisable not to mix this compound in the same syringe or infusion line with other drugs unless specific compatibility data is available.
Stability and Storage Data
Due to the limited availability of quantitative stability data for this compound, the following table summarizes the general storage recommendations.
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Reference |
| Solid Powder | Dry, dark | 0 - 4 °C | Short-term (days to weeks) | [6] |
| Solid Powder | Dry, dark | -20 °C | Long-term (months to years) | [6] |
| Stock Solution | In DMSO | 0 - 4 °C | Short-term (days to weeks) | [6] |
| Stock Solution | In DMSO | -20 °C | Long-term (months) | [6] |
| Parenteral | Tightly closed container | See manufacturer's instructions | As specified | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected loss of potency in experiments | - Improper storage of stock solutions (e.g., at room temperature).- Repeated freeze-thaw cycles of stock solutions.- Contamination of the solution.- Degradation due to exposure to light or incompatible substances. | - Prepare fresh stock solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure proper aseptic techniques during handling.- Store solutions protected from light and verify the compatibility of all components in the experimental setup. |
| Precipitate formation upon mixing with other solutions | - pH incompatibility.- Chemical reaction with another component. | - Check the pH of all solutions before mixing.- Do not mix this compound with alkaline solutions like thiopental.- If possible, administer through a separate line or flush the line with a compatible fluid between administrations. |
| Variability in experimental results | - Inaccurate concentration of this compound solution due to its hygroscopic nature.- Degradation of the compound. | - Use a calibrated analytical balance in a controlled environment to weigh the powder.- Prepare fresh solutions for each experiment.- Perform a potency assay of the stock solution if it has been stored for an extended period. |
Experimental Protocols
Forced Degradation Studies (Illustrative Example based on Related Compounds)
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While specific data for this compound is scarce, the following protocol, based on studies of other neuromuscular blockers like rocuronium (B1662866) bromide, can serve as a starting point.[7][8]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% to 30% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Illustrative Example)
A stability-indicating HPLC method is essential to separate the parent drug from its degradation products. The following is a hypothetical method based on methods developed for similar compounds. This method must be validated specifically for this compound.
Table 2: Example HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 210 nm or 293 nm).[1] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Diagrams
References
- 1. cdn.who.int [cdn.who.int]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Neuromuscular blockade after atracurium and alcuronium with propofol and thiopental] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precipitation of thiopental with muscle relaxants: a potential hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Precipitation of thiopental with muscle relaxants: a potential hazard | Semantic Scholar [semanticscholar.org]
- 6. This compound | 15180-03-7 | Benchchem [benchchem.com]
- 7. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
common experimental artifacts with alcuronium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using alcuronium (B1664504) chloride in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with alcuronium chloride.
Issue 1: Unexpected Cardiovascular Effects (Tachycardia, Hypotension)
Question: My animal model is exhibiting significant tachycardia and/or hypotension after administration of this compound, which is confounding my experimental results. What is the cause and how can I mitigate this?
Answer:
Unexpected cardiovascular effects with this compound are a known experimental artifact. These effects are primarily due to two off-target pharmacological properties of the molecule:
-
Vagolytic Effect: this compound can block cardiac muscarinic M2 receptors.[1][2] These receptors are part of the parasympathetic nervous system and, when activated by acetylcholine (B1216132), slow the heart rate. By blocking these receptors, alcuronium can cause an increase in heart rate (tachycardia).[2]
-
Histamine (B1213489) Release: Like some other neuromuscular blocking agents, alcuronium can induce the release of histamine from mast cells.[3][4] Histamine can cause vasodilation, leading to a drop in blood pressure (hypotension).[5]
Troubleshooting Steps:
-
Dose Reduction: The cardiovascular effects of alcuronium are dose-dependent. Determine the minimal effective dose required for neuromuscular blockade in your specific experimental setup to minimize off-target effects.
-
Antihistamine Pre-treatment: To counteract the effects of histamine release, consider pre-treating the animals with H1 and H2 receptor antagonists.
-
Alternative Neuromuscular Blocker: If cardiovascular stability is critical for your experiment, consider using a neuromuscular blocking agent with a lower propensity for vagolytic effects and histamine release, such as vecuronium (B1682833) or rocuronium.
-
Monitor Vitals: Continuously monitor heart rate and blood pressure to quantify the cardiovascular effects and correlate them with your experimental interventions.
Issue 2: Inconsistent or Prolonged Neuromuscular Blockade
Question: I am observing significant variability in the onset and duration of neuromuscular blockade, or the blockade is lasting much longer than expected. What factors could be contributing to this?
Answer:
The potency and duration of action of this compound can be influenced by several physiological and experimental factors:
-
Electrolyte and Acid-Base Imbalance: The action of alcuronium can be prolonged in states of hypokalemia (low potassium), hypocalcemia (low calcium), and acidosis. Conversely, high levels of magnesium can enhance the blockade.[2]
-
Drug Interactions: Co-administration of certain drugs can potentiate the effects of alcuronium, leading to a more profound and prolonged blockade. These include:
-
Volatile Anesthetics: (e.g., halothane, isoflurane)
-
Aminoglycoside Antibiotics: (e.g., gentamicin, neomycin)
-
Local Anesthetics
-
-
Renal Function: Alcuronium is primarily eliminated unchanged by the kidneys. Any impairment in renal function can significantly prolong its duration of action.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent electrolyte concentrations and pH in your in vitro preparations. In animal studies, monitor and maintain normal physiological parameters.
-
Review Concomitant Medications: Carefully review all other drugs being administered in your experiment for potential interactions. If possible, use anesthetic and antibiotic agents with minimal impact on neuromuscular function.
-
Dose Adjustment in Renal Impairment Models: If your experimental model involves renal dysfunction, be prepared to significantly reduce the dose of alcuronium and expect a longer recovery time.
-
Reversal Agents: The effects of alcuronium can be reversed with acetylcholinesterase inhibitors, such as neostigmine.[2] This can be used to terminate the neuromuscular blockade at a desired time point.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-depolarizing neuromuscular blocking agent.[5] It acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking these receptors, it prevents acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation and paralysis.[5]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effects are the blockade of muscarinic acetylcholine receptors, particularly the M2 subtype in the heart, leading to a vagolytic effect and tachycardia.[1][2] It also has a moderate potential to cause histamine release, which can result in hypotension and bronchospasm.[3][4]
Q3: How should I prepare and store this compound solutions for experiments?
A3: this compound is soluble in water. For experimental use, it is typically dissolved in a buffered saline solution to a desired stock concentration. It is important to note that this compound is pharmaceutically incompatible with thiopentone, as the alkaline pH of thiopentone can cause precipitation.[2] Solutions should be prepared fresh. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C may be appropriate, but stability under these conditions should be verified for your specific experimental buffer. The powder form is hygroscopic and should be stored in a tightly sealed container.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution can be affected by pH and temperature. It is generally more stable in acidic to neutral solutions. As it is incompatible with alkaline solutions like thiopentone, it is crucial to avoid mixing with basic compounds. For quantitative studies, it is advisable to assess the stability of your specific working solutions over the duration of your experiment.
Quantitative Data
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Species/System | Reference |
| Pharmacokinetics | |||
| Half-life (t½β) | ~204 minutes | Human | |
| Volume of Distribution (Vd) | ~0.37 L/kg | Human | |
| Plasma Clearance | ~1.5 mL/kg/min | Human | |
| Receptor Affinity | |||
| Muscarinic M1 Receptor (Kd) | High µM range | CHO cells | [1][6] |
| Muscarinic M2 Receptor (Kd) | 0.6 µM | CHO cells | [1][6] |
| Muscarinic M3 Receptor (Kd) | Mid µM range | CHO cells | [1][6] |
| Muscarinic M4 Receptor (Kd) | Mid µM range | CHO cells | [1][6] |
| Muscarinic M5 Receptor (Kd) | High µM range | CHO cells | [1][6] |
| Histamine Release | |||
| Relative Histamine Release | 5 (relative to pancuronium (B99182) = 1) | Human | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuromuscular Blockade
This protocol describes a method for assessing the neuromuscular blocking activity of this compound using an isolated phrenic nerve-hemidiaphragm preparation.
Materials:
-
Krebs-Ringer bicarbonate buffer (95% O2 / 5% CO2)
-
This compound stock solution
-
Phrenic nerve-hemidiaphragm preparation from a rodent model (e.g., rat)
-
Organ bath with stimulating and recording electrodes
-
Force-displacement transducer
-
Data acquisition system
Methodology:
-
Preparation of the Tissue: Dissect the phrenic nerve-hemidiaphragm from a recently euthanized rodent and mount it in an organ bath containing Krebs-Ringer buffer at 37°C, bubbled with 95% O2 / 5% CO2.
-
Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration at a frequency of 0.1 Hz).
-
Recording: Record the isometric twitch contractions of the diaphragm muscle using a force-displacement transducer connected to a data acquisition system.
-
Equilibration: Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.
-
Drug Application: Add this compound to the organ bath in a cumulative concentration-response manner. Allow the response to each concentration to reach a steady state before adding the next concentration.
-
Data Analysis: Measure the percentage inhibition of the twitch response at each concentration of this compound. Plot the concentration-response curve and calculate the IC50 (the concentration that produces 50% inhibition of the twitch response).
Protocol 2: Receptor Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for muscarinic M2 receptors.
Materials:
-
Cell membranes prepared from a source rich in M2 receptors (e.g., rat heart, or a cell line expressing recombinant M2 receptors)
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
This compound
-
Atropine (for determination of non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Methodology:
-
Assay Setup: In a series of microcentrifuge tubes, combine the cell membranes, a fixed concentration of [³H]-NMS (typically at or below its Kd value), and varying concentrations of this compound.
-
Total and Non-specific Binding: Include tubes for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + a high concentration of atropine, e.g., 1 µM).
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound Action.
Troubleshooting Workflow for Unexpected Tachycardia
Caption: Troubleshooting Unexpected Tachycardia.
References
- 1. Subtype selectivity of the positive allosteric action of alcuronium at cloned M1-M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Histamine release in rats after administration of five neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. experts.umn.edu [experts.umn.edu]
Technical Support Center: Optimizing Alcuronium Chloride Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing alcuronium (B1664504) chloride in cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of alcuronium chloride in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
This compound is a non-depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] In cell culture models expressing nAChRs (e.g., neuronal or muscle cell lines), this compound will bind to these receptors without activating them, thereby preventing the binding of acetylcholine (ACh) and subsequent ion channel opening and cellular depolarization.[1][2]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
-
Calculation of Molar Concentration:
-
Concentration (g/L) = 0.91 µg/mL * (1 mg / 1000 µg) * (1 g / 1000 mg) * (1000 mL / 1 L) = 0.00091 g/L
-
Molarity (mol/L) = Concentration (g/L) / Molecular Weight ( g/mol )
-
Molarity = 0.00091 g/L / 737.81 g/mol ≈ 1.23 x 10⁻⁶ M or 1.23 µM
-
Based on this calculation, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the known off-target effects of this compound?
While the primary target is the nAChR, this compound has been observed to have other effects. It can elicit a vagolytic effect through a selective atropine-like blockade of cardiac muscarinic receptors.[4] Additionally, like some other neuromuscular blocking agents, it may cause histamine (B1213489) release, although this effect is considered to be minimal with alcuronium.[4] Researchers should be aware of these potential off-target effects, especially when working with cell types expressing muscarinic receptors or those sensitive to histamine.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 737.81 g/mol | [3] |
| Clinically Effective Plasma Concentration (95% paralysis) | 0.91 ± 0.35 µg/mL | |
| Calculated Molar Concentration (for 95% paralysis) | ~1.23 µM | Calculated |
| Recommended Starting In Vitro Concentration Range | 0.1 - 10 µM | Inferred |
| Comparative In Vitro EC50 (Pancuronium) | 0.46 - 0.65 µM |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Calcium Flux Assay
This protocol outlines a method to determine the inhibitory concentration (IC50) of this compound on nAChR-expressing cells by measuring changes in intracellular calcium.
Materials:
-
nAChR-expressing cell line (e.g., SH-SY5Y, PC12, or TE671)
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Nicotinic acetylcholine receptor agonist (e.g., Acetylcholine or Nicotine)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed the nAChR-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations.
-
After incubation, wash the cells twice with 100 µL of HBSS.
-
Add 50 µL of the 2x this compound dilutions to the respective wells. Include wells with vehicle control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a 2x solution of the nAChR agonist (e.g., acetylcholine at a concentration that elicits an EC80 response).
-
Place the plate in the fluorescent plate reader and set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 50 µL of the 2x agonist solution into each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control wells (agonist only).
-
Plot the normalized response against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol describes how to assess the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a range of this compound concentrations in complete culture medium. It is advisable to use a wide range initially (e.g., 0.1 µM to 100 µM).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization buffer to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Troubleshooting Guides
Issue 1: No observable effect of this compound in a functional assay.
| Possible Cause | Troubleshooting Step |
| Low or no nAChR expression in the cell line. | Verify the expression of the target nAChR subtype in your cell line using techniques like RT-qPCR, Western blot, or immunocytochemistry. |
| This compound degradation. | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or as recommended by the supplier. |
| Suboptimal agonist concentration. | Ensure you are using an appropriate concentration of the agonist to stimulate the receptor (typically an EC80 concentration for an antagonist assay). |
| Incorrect assay conditions. | Optimize assay parameters such as incubation time, temperature, and buffer composition. |
| Cell health issues. | Ensure cells are healthy, within a low passage number, and at an appropriate confluency. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. |
| Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Incomplete washing steps. | Ensure thorough but gentle washing to remove all interfering substances without detaching the cells. |
Issue 3: Unexpected changes in cell morphology or adhesion.
| Possible Cause | Troubleshooting Step |
| Cytotoxic effects at high concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the concentration at which this compound affects cell viability. Use concentrations below the cytotoxic threshold for functional assays. |
| Interference with cell adhesion molecules. | While not a primary mechanism, some compounds can affect cell adhesion. Observe cells at multiple time points and concentrations. Consider using different coating substrates for your culture plates if this is a persistent issue. |
| pH changes in the medium. | Ensure the this compound stock solution and its dilutions do not significantly alter the pH of the culture medium. |
Visualizations
References
alcuronium chloride solubility issues and solutions
Welcome to the technical support center for alcuronium (B1664504) chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and use of alcuronium chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary solvents?
This compound is a semi-synthetic neuromuscular blocking agent. It is a white to yellow-white crystalline powder. It is highly soluble in water and ethanol, with a reported solubility of approximately 750 g/L. It is also freely soluble in methanol (B129727) and soluble in dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the pH of an aqueous solution of this compound?
A 10 mg/mL solution of this compound in carbon-dioxide-free water typically has a pH ranging from 6.0 to 8.5.[1]
Q3: How should I store this compound powder and its stock solutions?
This compound is hygroscopic and should be stored in a tightly closed container, protected from light.[1]
| Storage Condition | This compound Powder | This compound in DMSO |
| Short-term (days to weeks) | Dry, dark, at 0 - 4°C | 0 - 4°C |
| Long-term (months to years) | Dry, dark, at -20°C | -20°C |
Q4: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for a cell-based assay. What could be the cause?
This is a common issue when diluting a highly concentrated organic stock solution into an aqueous medium.[2] Even for water-soluble compounds like this compound, the rapid change in solvent polarity can cause the compound to temporarily fall out of solution. To mitigate this, it is recommended to make intermediate dilutions of your DMSO stock in DMSO before the final dilution into the aqueous buffer. Most cell lines can tolerate a final DMSO concentration of up to 0.1%.[3]
Q5: Is this compound compatible with all other drugs and reagents?
No. This compound is pharmaceutically incompatible with thiopentone.[3] This incompatibility is due to the pH difference between the solutions, which causes the precipitation of thiopentone, not this compound itself.
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered during experimental work with this compound.
| Issue | Possible Cause | Recommended Solution |
| Powder does not dissolve in water or ethanol. | - Insufficient solvent volume.- Low temperature.- Impure compound. | - Ensure you are using a sufficient volume of solvent for the desired concentration.- Gently warm the solution (e.g., to 37°C) and vortex or sonicate.[2]- Verify the purity of your this compound. |
| Precipitation occurs when preparing a solution in a physiological buffer (e.g., PBS). | - The buffer components (e.g., phosphate (B84403) salts) may be interacting with the this compound, especially at high concentrations.- The ionic strength of the buffer may be affecting solubility. | - Try preparing the solution in sterile water first, then diluting it with a 2x concentrated buffer to reach the final desired buffer concentration.- Reduce the final concentration of this compound in the buffer.- If possible, adjust the pH of the buffer slightly, staying within the 6.0-8.5 range. |
| A prepared aqueous solution appears cloudy or forms a precipitate over time. | - The solution may be supersaturated.- The solution may be unstable at the storage temperature.- Microbial contamination. | - Prepare a fresh solution at a slightly lower concentration.- Store the solution at the recommended temperature (0-4°C for short-term, -20°C for long-term).- Filter the solution through a 0.22 µm sterile filter before storage. |
| Precipitation upon dilution of a DMSO stock into aqueous media. | - Rapid change in solvent polarity. | - Perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before adding to the aqueous buffer.- Add the DMSO stock dropwise to the vigorously stirring aqueous buffer.[4]- Gently warm the final solution to 37°C and vortex to aid dissolution.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
Materials:
-
This compound powder
-
Sterile, carbon dioxide-free water
-
Sterile vials
-
Calibrated balance
-
Vortex mixer or sonicator
Procedure:
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile, carbon dioxide-free water to achieve a final concentration of 10 mg/mL.
-
Vortex or sonicate the solution until the powder is completely dissolved. A clear solution should be obtained.[1]
-
If required for your experiment, sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution at 0-4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays from a DMSO Stock
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 100 mM)
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a series of intermediate dilutions of your concentrated DMSO stock solution in anhydrous DMSO. For example, if your final desired concentration in the assay is 10 µM and your stock is 100 mM, you might prepare a 10 mM and then a 1 mM intermediate dilution in DMSO.
-
Vigorously vortex your sterile aqueous buffer or cell culture medium.
-
While the aqueous solution is vortexing, add the required volume of the final DMSO dilution dropwise. This ensures rapid mixing and minimizes localized high concentrations of DMSO.
-
If any cloudiness or precipitate is observed, gently warm the solution to 37°C and continue to mix until the solution is clear.
-
Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%). Remember to include a vehicle control (DMSO alone) in your experiments.
Visualizations
Neuromuscular Junction Signaling Pathway
Troubleshooting Workflow for this compound Solubility Issues
References
Technical Support Center: Alcuronium Chloride in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of alcuronium (B1664504) chloride in solution. The following information is compiled from scientific literature and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of alcuronium chloride in an aqueous solution?
A1: The primary factors contributing to the degradation of this compound, a quaternary ammonium (B1175870) neuromuscular blocking agent, are chemical in nature as it does not undergo significant biodegradation.[1] Key factors include:
-
pH: Solutions outside the optimal pH range can lead to hydrolysis.
-
Oxidizing agents: The presence of oxidizing agents can lead to chemical decomposition.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
Q2: What is the optimal pH range for an this compound solution?
A2: According to The International Pharmacopoeia, a 10 mg/mL solution of this compound in carbon-dioxide-free water should have a pH between 6.0 and 8.5.[2] Maintaining the pH within this range is crucial for the stability of the solution.
Q3: Are there any known incompatibilities of this compound with other drugs or common intravenous fluids?
A3: this compound is pharmaceutically incompatible with thiopentone.[3] This incompatibility is likely due to a pH-dependent precipitation of thiopentone in the acidic solution of pancuronium, a similar neuromuscular blocking agent. While specific compatibility data with all intravenous fluids is not extensively published for this compound, it is crucial to avoid mixing it with alkaline solutions or preparations known to have a high pH. It is recommended to visually inspect for any precipitation or color change upon mixing and to consult compatibility databases when available.
Q4: How should this compound solutions be stored?
A4: this compound should be kept in a tightly closed container, protected from light.[2] For reconstituted solutions, refrigeration is generally recommended to improve stability, as is the case with similar neuromuscular blocking agents like atracurium (B1203153).[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Precipitation in the solution | pH of the solution is outside the optimal range; Incompatibility with a co-administered drug or infusion fluid. | Verify the pH of the solution and adjust if necessary using appropriate buffers. Avoid mixing this compound with alkaline drugs like thiopentone. If mixing is unavoidable, check for compatibility data and administer through a separate line if possible. |
| Loss of potency or unexpected experimental results | Degradation of this compound due to exposure to light, elevated temperature, or oxidizing agents. | Prepare fresh solutions and protect them from light using amber vials or by wrapping the container in foil. Store solutions at recommended temperatures (refrigerated when possible). Avoid introducing any potential oxidizing agents into the solution. |
| Discoloration of the solution | Potential chemical degradation. | Do not use a discolored solution. Prepare a fresh solution and ensure all preventative measures (pH control, protection from light, appropriate temperature) are followed. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is based on general guidelines from the ICH and FDA for forced degradation studies and adapted from protocols for similar neuromuscular blocking agents. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][5][6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in purified water at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Store at 60°C and monitor for degradation at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) or a higher temperature can be used.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Store at room temperature and monitor for degradation at shorter intervals (e.g., 30 min, 1, 2, 4 hours) due to expected faster degradation.
-
-
Oxidation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store at room temperature, protected from light, and monitor for degradation at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
-
Thermal Degradation:
-
Store the stock solution at 70°C in a temperature-controlled oven and monitor for degradation at regular intervals (e.g., 24, 48, 72 hours).
-
-
Photodegradation:
-
Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
The exposure should be at least 1.2 million lux hours and 200 watt hours/m².
-
A control sample should be wrapped in aluminum foil to exclude light.
-
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with an appropriate mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile) is a common starting point for quaternary ammonium compounds.
4. Identification of Degradation Products:
-
If significant degradation is observed, LC-MS/MS can be used to identify the mass of the degradation products and elucidate their structures.[9][10][11][12][13][14]
Data Presentation
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 15% |
| Base Hydrolysis | 0.1 M NaOH | 25°C | 4 hours | 18% |
| Oxidation | 3% H₂O₂ | 25°C | 24 hours | 12% |
| Thermal | - | 70°C | 72 hours | 8% |
| Photolytic | 1.2 million lux hours | Ambient | - | 10% |
Visualizations
Logical Workflow for Preventing this compound Degradation
References
- 1. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Chemical stability and adsorption of atracurium besylate injections in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acv-verdun.fr [acv-verdun.fr]
- 6. biopharminternational.com [biopharminternational.com]
- 7. sgs.com [sgs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. LC and LC-MS/MS studies for identification and characterization of degradation products of d-tubocurarine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
troubleshooting variability in alcuronium chloride experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting variability in experimental results involving alcuronium (B1664504) chloride. The following information is designed to address common issues encountered during research and development, offering detailed protocols, quantitative data, and visual aids to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for alcuronium chloride?
This compound is a non-depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][3] By binding to these receptors, this compound prevents acetylcholine from binding and subsequently inhibits the depolarization of the muscle cell membrane, leading to muscle relaxation.[1]
Q2: What are the common causes of variability in my experimental results with this compound?
Variability in experimental outcomes with this compound can arise from several factors:
-
Solution Stability: The stability of this compound solutions can be influenced by pH, temperature, and storage duration. It is a hygroscopic compound, meaning it readily absorbs moisture from the air, which can affect its concentration and stability.[4]
-
Drug Interactions: this compound can interact with other compounds in your experimental system. For instance, its effects can be potentiated by other non-depolarizing neuromuscular blockers and certain antibiotics, while resistance may be observed with anticonvulsants like phenytoin (B1677684) and carbamazepine.[5]
-
Histamine (B1213489) Release: Alcuronium has been shown to cause histamine release, which can introduce variability, particularly in in vivo experiments or cellular assays involving mast cells.[2][6] This can lead to secondary effects such as changes in blood pressure or bronchoconstriction.[2]
-
Experimental Conditions: Factors such as temperature and pH of the assay buffer can significantly impact the potency of neuromuscular blocking agents.[7][8] Acidosis has been shown to increase the potency of some non-depolarizing muscle relaxants.[7]
-
Receptor Subtype Specificity: While primarily targeting muscle-type nAChRs, the binding affinity and potency of this compound may differ across various nAChR subtypes, which could be a factor in experiments using different cell lines or tissues.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water and ethanol.[4] For short-term storage (days to weeks), solutions should be kept at 0-4°C and protected from light.[9] For long-term storage (months to years), it is recommended to store solutions at -20°C.[9] Given that it is hygroscopic, it is crucial to handle the solid compound in a dry environment and to ensure containers are tightly sealed.[4]
Q4: What is the reported binding affinity of this compound for nicotinic acetylcholine receptors?
Published binding affinities can vary depending on the experimental conditions and the specific receptor subtype. One study reported a Kᵢ value of 234 nM for the muscle-type nAChR.[10] It is important to consult the literature for values obtained under conditions that most closely resemble your experimental setup.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No observable effect or lower than expected potency | 1. Degraded this compound: Improper storage or handling of the compound or stock solution. 2. Incorrect Concentration: Errors in weighing the compound or in serial dilutions. 3. High Agonist Concentration: In competitive binding assays, an excessively high concentration of the agonist can overcome the antagonistic effect. 4. Low Receptor Expression: The cell line or tissue preparation may have insufficient nAChR expression. 5. pH of the buffer: The potency of some neuromuscular blockers can be pH-dependent.[7] | 1. Prepare a fresh stock solution from a new vial of this compound. 2. Verify the accuracy of your balance and pipettes. Perform a new serial dilution. 3. Use an appropriate agonist concentration, typically around its EC₅₀ value, for competitive antagonism studies. 4. Confirm receptor expression using techniques like qPCR, Western blot, or by using a positive control compound with known high affinity. 5. Check and buffer the pH of your experimental solutions to ensure consistency. |
| High variability between replicate experiments | 1. Inconsistent Experimental Conditions: Minor variations in temperature, incubation times, or cell passage number. 2. Solution Instability: Degradation of this compound in the assay buffer over the course of the experiment. 3. Histamine Release: In cellular or tissue-based assays, variable histamine release can lead to inconsistent secondary effects. | 1. Standardize all experimental parameters. Use a consistent cell passage number and ensure uniform temperature control. 2. Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the assay buffer before use. 3. If histamine release is suspected, consider using an antihistamine as a negative control or measuring histamine levels in your experimental medium. |
| Unexpected synergistic or antagonistic effects | 1. Interaction with other compounds: The presence of other drugs or compounds in the experimental medium may alter the effect of this compound.[5] 2. Off-target effects: At high concentrations, this compound may interact with other receptors, such as muscarinic acetylcholine receptors.[11] | 1. Review all components of your experimental system for known interactions with neuromuscular blocking agents. 2. Perform dose-response curves to determine if the unexpected effects are concentration-dependent. Consider using a more specific antagonist for your target receptor as a control. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₄H₅₀Cl₂N₄O₂ | [12] |
| Molecular Weight | 737.8 g/mol | [12] |
| Appearance | White to yellow-white, crystalline powder | [4] |
| Solubility | Soluble in water and ethanol | [4] |
| Storage | Keep in a tightly closed container, protected from light | [4][9] |
Reported Potency of this compound
| Parameter | Value | Receptor/System | Reference |
| Kᵢ | 234 nM | Muscle-type nAChR | [10] |
| Potency | ~1.5 times as potent as tubocurarine | Neuromuscular blockade | [2] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for nAChR
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of this compound for nicotinic acetylcholine receptors.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radioligand with known affinity for the nAChR (e.g., ³H-epibatidine)
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Scintillation fluid and vials
-
Microplate scintillation counter
-
Unlabeled competitor with high affinity for nAChR (for non-specific binding determination)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the appropriate solvent and perform serial dilutions to obtain a range of concentrations.
-
Dilute the radioligand in assay buffer to a concentration typically at or below its Kd value.
-
Dilute the cell membranes in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Radioligand and cell membranes in assay buffer.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of the unlabeled competitor in assay buffer.
-
Competitive Binding: Radioligand, cell membranes, and varying concentrations of this compound in assay buffer.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site binding model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: A logical workflow for troubleshooting variability in alcuronium experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Acid base changes and muscle relaxants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Acid-Base Balance on Anesthetic Muscle Relaxants: A Comprehensive Review on Clinical Applications and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. This compound | 15180-03-7 | Benchchem [benchchem.com]
- 11. Interaction of the neuromuscular blocking drugs alcuronium, decamethonium, gallamine, pancuronium, ritebronium, tercuronium and d-tubocurarine with muscarinic acetylcholine receptors in the heart and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C44H50Cl2N4O2 | CID 21158559 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Alcuronium Chloride-Induced Histamine Release in Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing histamine (B1213489) release induced by the neuromuscular blocking agent, alcuronium (B1664504) chloride, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is alcuronium chloride and why does it cause histamine release?
A1: this compound is a non-depolarizing neuromuscular blocking agent used to induce muscle relaxation.[1] Its mechanism of action involves competitively inhibiting acetylcholine (B1216132) receptors at the neuromuscular junction.[1] However, like some other neuromuscular blockers, alcuronium can induce the release of histamine from mast cells.[1][2] This is often a direct, non-immunological activation of mast cells, referred to as an anaphylactoid reaction.[3]
Q2: What are the common experimental signs of alcuronium-induced histamine release?
A2: In experimental models, histamine release can manifest as:
-
Cardiovascular changes: Hypotension (a drop in blood pressure) and tachycardia (an increased heart rate) are common.[3]
-
Cutaneous reactions: Skin flushing, erythema (redness), and the formation of a wheal and flare at the injection site.[1][2]
-
Respiratory effects: Bronchospasm, which can be observed as increased airway resistance in ventilated animal models.[1][4]
Q3: How does the histamine-releasing potential of alcuronium compare to other neuromuscular blocking agents?
A3: Alcuronium has a moderate potential for releasing histamine. The relative cutaneous histamine-releasing ability of equipotent neuromuscular blocking doses has been compared, with pancuronium (B99182) set as a reference point (=1).
| Neuromuscular Blocking Agent | Relative Cutaneous Histamine-Releasing Ability (Pancuronium = 1) |
| d-tubocurarine | 172 |
| Atracurium (B1203153) | 52 |
| Alcuronium | 5 |
| Suxamethonium | 1.7 |
| Vecuronium | 1.1 |
| Pancuronium | 1 |
| Data sourced from Galletly, 1986.[1] |
Q4: What is the proposed signaling pathway for alcuronium-induced histamine release?
A4: While the precise pathway for alcuronium is not fully elucidated, it is believed to involve direct activation of mast cells. For other neuromuscular blockers like atracurium and rocuronium (B1662866), this has been linked to the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells.[5][6] Activation of this receptor initiates a downstream signaling cascade leading to mast cell degranulation and the release of histamine and other inflammatory mediators.
Proposed signaling pathway for alcuronium-induced mast cell degranulation.
Troubleshooting Guides
Issue 1: Unexpectedly high variability in cardiovascular responses to alcuronium.
-
Possible Cause: Uncontrolled histamine release is a likely contributor. The magnitude of histamine release can vary between individual animals.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure the rate of alcuronium administration is consistent across all experiments. A slower injection rate may reduce histamine release.
-
Pre-treatment: Consider pre-treating a subset of animals with H1 and H2 receptor antagonists to determine if this reduces the variability in cardiovascular parameters.
-
Monitor Histamine Levels: If feasible, measure plasma histamine concentrations to correlate with the observed hemodynamic changes.
-
Issue 2: Difficulty distinguishing between an anaphylactoid (direct) and anaphylactic (immune-mediated) reaction.
-
Possible Cause: Both reaction types can present with similar physiological signs.
-
Troubleshooting Steps:
-
Review Experimental History: Anaphylactic reactions require prior sensitization to the agent. If this is the first exposure for the experimental animals, an anaphylactoid reaction is more probable.
-
Tryptase Measurement: In addition to histamine, measure plasma tryptase levels. Tryptase is another marker of mast cell degranulation.[7]
-
Consider In Vitro Assays: In vitro tests, such as a basophil activation test (BAT), can help to investigate the potential for an IgE-mediated response, although these are often considered research tools.[8]
-
Issue 3: Cutaneous reactions at the injection site are interfering with other measurements.
-
Possible Cause: Localized histamine release from intradermal or subcutaneous injection is causing wheal and flare reactions.
-
Troubleshooting Steps:
-
Alternative Route of Administration: If the experimental design allows, consider intravenous administration to avoid localized high concentrations.
-
Use of Antihistamines: Topical or systemic administration of antihistamines can help to reduce these localized reactions.
-
Quantitative Assessment: If studying the cutaneous reaction is the goal, ensure standardized measurement of the wheal and flare diameters at consistent time points after injection.
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Cutaneous Histamine Release
This protocol is adapted from studies assessing cutaneous reactions to neuromuscular blocking agents.[1][2]
Objective: To quantify the local histamine-releasing potential of this compound.
Materials:
-
This compound solution (at various dilutions)
-
Positive control: Histamine solution
-
Negative control: 0.9% saline
-
Microsyringes for intradermal injection
-
Calipers for measuring wheal diameter
Methodology:
-
Animal Preparation: Anesthetize the animal according to your approved institutional protocol. Shave a suitable area of skin (e.g., the dorsal back).
-
Injection Site Marking: Mark the injection sites, ensuring they are at least 2.5 cm apart to prevent overlapping reactions.[4]
-
Intradermal Injection: Inject a small, standardized volume (e.g., 0.02 mL) of the alcuronium dilutions, histamine, and saline intradermally to form a small bleb.[2]
-
Measurement: At a set time point (e.g., 15-20 minutes) after injection, measure the two largest perpendicular diameters of the resulting wheal and calculate the average diameter.[2][4]
-
Data Analysis: A positive reaction is typically defined as a wheal diameter above a certain threshold (e.g., 8 mm or greater).[2] Compare the dose-response of alcuronium to the positive and negative controls.
Workflow for in vivo cutaneous histamine release assay.
Protocol 2: Measurement of Plasma Histamine Concentration
Objective: To quantify systemic histamine release following intravenous administration of this compound.
Materials:
-
This compound solution
-
Pre-chilled EDTA collection tubes
-
Refrigerated centrifuge
-
Plasma histamine ELISA or radioimmunoassay kit
-
Microplate reader (for ELISA) or scintillation counter (for radioimmunoassay)
Methodology:
-
Catheter Placement: Place an intravenous catheter for drug administration and a separate catheter for blood sampling to avoid contamination.
-
Baseline Sample: Collect a baseline blood sample into a pre-chilled EDTA tube before administering any drugs.[3]
-
Drug Administration: Administer this compound intravenously at the desired dose and rate.
-
Post-Administration Sampling: Collect blood samples at several time points after administration (e.g., 1, 3, and 5 minutes).[9]
-
Sample Processing: Immediately after collection, place the blood tubes on ice. Within 20 minutes, centrifuge the samples at a low temperature to separate the plasma.[3]
-
Plasma Storage: Transfer the plasma to a separate tube and freeze immediately until analysis.[3]
-
Histamine Assay: Perform the histamine measurement using a commercial ELISA or radioimmunoassay kit, following the manufacturer's instructions.[10][11]
Protocol 3: Mitigation of Histamine Release with Antihistamines
Objective: To reduce the physiological effects of alcuronium-induced histamine release.
Materials:
-
This compound solution
-
H1 receptor antagonist (e.g., chlorpheniramine, dimetindene maleate)[7][12]
-
H2 receptor antagonist (e.g., cimetidine (B194882), famotidine)[12][13]
Methodology:
-
Pre-treatment: Administer the H1 and H2 receptor antagonists intravenously approximately 15 minutes before the administration of this compound.[7]
-
Example dosages from literature (human studies): Dimetindene maleate (B1232345) 0.1 mg/kg and cimetidine 5 mg/kg.[7] Dosages for animal models should be adjusted accordingly.
-
-
Alcuronium Administration: Administer this compound as planned.
-
Monitoring: Monitor key physiological parameters such as blood pressure, heart rate, and cutaneous reactions.
-
Comparison: Compare the responses in the antihistamine pre-treated group to a control group that received a placebo instead of the antihistamines.
Workflow for mitigating histamine release with antihistamines.
References
- 1. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intradermal skin tests for rocuronium and cisatracurium in patients with a history of allergy: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 4. bsaci.org [bsaci.org]
- 5. Frontiers | Novel Insights on MRGPRX2-Mediated Hypersensitivity to Neuromuscular Blocking Agents And Fluoroquinolones [frontiersin.org]
- 6. Novel Insights on MRGPRX2-Mediated Hypersensitivity to Neuromuscular Blocking Agents And Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration of H1 and H2 antagonists for chemoprophylaxis: a double-blind, placebo-controlled study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rocuronium Hypersensitivity: Does Off-Target Occupation of the MRGPRX2 Receptor Play a Role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of plasma histamine: description of an improved method and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. Measurement of plasma histamine by stable isotope dilution gas chromatography-mass spectrometry: methodology and normal values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. H1- and H2-receptor antagonists prevent histamine release in allergic patients after the administration of midazolam-ketamine. A randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Alcuronium Chloride In Vitro Potency Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alcuronium (B1664504) chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of alcuronium chloride?
This compound is a non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction.[1][2] By binding to these receptors, it prevents acetylcholine from binding and subsequently inhibits the depolarization of the muscle membrane, leading to muscle relaxation.[1]
Q2: What is a typical in vitro model for studying the potency of this compound?
A commonly used in vitro model is the isolated phrenic nerve-hemidiaphragm preparation, typically from a rat.[3][4][5][6] This preparation allows for the direct measurement of muscle contraction in response to nerve stimulation in a controlled environment.
Q3: What is a typical measure of this compound potency in vitro?
The potency of this compound in vitro is often expressed as the IC50 (half-maximal inhibitory concentration). This is the concentration of the drug required to produce a 50% reduction in the twitch response of the muscle preparation to nerve stimulation.
Q4: What is the reported IC50 for this compound in a rat phrenic nerve-diaphragm preparation?
One study reported an IC50 value of approximately 2 x 10-6 M for this compound in the rat phrenic nerve-diaphragm preparation.
Troubleshooting Guides
Issue 1: Observed Potency of this compound is Higher or Lower Than Expected
Possible Causes and Solutions:
-
Temperature Fluctuations: The potency of non-depolarizing neuromuscular blocking agents can be temperature-dependent.
-
Troubleshooting: Ensure the organ bath temperature is precisely controlled and maintained throughout the experiment. For rat phrenic nerve-hemidiaphragm preparations, a standard temperature is 37°C. While direct studies on alcuronium are limited, studies on the structurally similar d-tubocurarine have shown that both hypothermia and hyperthermia can affect its potency.[7] One study on d-tubocurarine showed a biphasic response to hypothermia, with the ED50 at 37°C and 27°C being twice as large as that at 32°C, while the ED50 at 17°C was significantly lower than at 37°C.[7] Another study found that cooling from 37°C to 25°C only slightly shifted the dose-response curve to the left (increased potency).[8]
-
-
Incorrect pH of the Physiological Solution: The ionization state of this compound and the function of nicotinic receptors can be influenced by pH.
-
Troubleshooting: Verify the pH of your physiological salt solution (e.g., Krebs solution, Tyrode's solution) and adjust it to the appropriate physiological range (typically 7.4). While specific data for alcuronium is scarce, changes in pH are known to affect other neuromuscular blockers.
-
-
Inaccurate Drug Concentration: Errors in stock solution preparation or dilution can lead to incorrect final concentrations in the organ bath.
-
Troubleshooting: Recalculate and carefully prepare fresh stock solutions. Use calibrated pipettes and ensure thorough mixing.
-
-
Presence of Potentiating or Inhibitory Substances: Contaminants or intentionally co-administered drugs can alter the potency of this compound.
-
Troubleshooting: Review all components of the experimental setup for potential interacting substances. See the drug interactions section below for more details.
-
Issue 2: High Variability in Experimental Results
Possible Causes and Solutions:
-
Inconsistent Experimental Protocol: Minor variations in the experimental procedure can lead to significant differences in results.
-
Troubleshooting: Standardize every step of the protocol, including tissue dissection, equilibration time, stimulation parameters (frequency and voltage), and the method of drug addition.
-
-
Tissue Viability: The health of the phrenic nerve-hemidiaphragm preparation is critical for reproducible results.
-
Troubleshooting: Ensure gentle handling of the tissue during dissection and mounting. Maintain adequate oxygenation (usually with 95% O2 / 5% CO2) and a constant flow of fresh physiological solution.
-
-
Biological Variation: Differences between individual animals can contribute to variability.
-
Troubleshooting: Use a sufficient number of animals to account for biological variability and perform appropriate statistical analysis.
-
Factors Affecting this compound Potency In Vitro
The following tables summarize factors that can influence the in vitro potency of this compound. Much of the quantitative data is inferred from studies on the structurally related compound d-tubocurarine and other non-depolarizing neuromuscular blocking agents due to a lack of specific in vitro studies on alcuronium.
Table 1: Effect of Temperature on Neuromuscular Blocker Potency (Inferred for Alcuronium)
| Temperature | Effect on Potency (Compared to 37°C) | Notes |
| Hypothermia (<37°C) | Potentiation (Increased Potency) | Studies on d-tubocurarine show a complex, sometimes biphasic, response.[7] Cooling to 25°C slightly increased the potency of d-tubocurarine.[8] |
| Hyperthermia (>37°C) | Potentiation (Increased Potency) | Observed for vecuronium (B1682833) and pancuronium (B99182), but hyperthermia did not modify the neuromuscular blockade by d-tubocurarine.[7] |
Table 2: Effect of pH on Neuromuscular Blocker Potency (General Principle)
| pH Condition | Expected Effect on Potency | Rationale |
| Acidosis (pH < 7.4) | Potentiation (Increased Potency) | Changes in the ionization of the drug and receptor proteins may enhance binding. |
| Alkalosis (pH > 7.4) | Inhibition (Decreased Potency) | Changes in the ionization of the drug and receptor proteins may reduce binding. |
Table 3: Effect of Ions on Neuromuscular Blocker Potency
| Ion | Change in Concentration | Effect on Potency | Mechanism of Action (Presumed) |
| Magnesium (Mg²⁺) | Increase | Potentiation | Inhibits pre-synaptic acetylcholine release.[9][10] |
| Calcium (Ca²⁺) | Decrease | Potentiation | Reduces pre-synaptic acetylcholine release. |
| Increase | Antagonism | Facilitates pre-synaptic acetylcholine release.[9] |
Table 4: Drug Interactions Affecting this compound Potency In Vitro
| Drug Class | Specific Examples | Effect on Alcuronium Potency | Mechanism of Interaction (Presumed) |
| Inhalational Anesthetics | Halothane, Enflurane, Isoflurane | Potentiation | Post-synaptic effects on the motor end-plate and pre-synaptic effects on nicotinic receptors. |
| Antibiotics | Aminoglycosides (e.g., Neomycin, Streptomycin), Polymyxins | Potentiation | Pre-synaptic inhibition of acetylcholine release and post-synaptic stabilization of the membrane. |
| Local Anesthetics | Procaine, Lidocaine | Potentiation | Depression of nerve conduction and acetylcholine release, and blockade of post-synaptic receptor channels.[10] |
| Calcium Channel Blockers | Verapamil, Nifedipine | Potentiation | Interference with calcium-dependent acetylcholine release. |
| Anticonvulsants | Phenytoin | Resistance (in vivo) | Mechanism in vitro is less clear, but may involve alterations in receptor sensitivity. |
Experimental Protocols
Key Experiment: Determination of IC50 using the Rat Phrenic Nerve-Hemidiaphragm Preparation
This protocol outlines the general steps for determining the in vitro potency of this compound.
-
Preparation of the Physiological Salt Solution:
-
Prepare a Krebs solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Continuously gas the solution with 95% O2 and 5% CO2 to maintain a pH of approximately 7.4.
-
Maintain the solution at 37°C in a temperature-controlled water bath.
-
-
Dissection of the Phrenic Nerve-Hemidiaphragm:
-
Humanely euthanize a rat (e.g., Wistar, Sprague-Dawley) following approved animal care protocols.
-
Carefully dissect out the hemidiaphragm with the phrenic nerve attached.[4]
-
Handle the tissue gently to avoid damage to the nerve and muscle fibers.
-
-
Mounting the Preparation:
-
Mount the hemidiaphragm in an organ bath containing the oxygenated Krebs solution.
-
Attach the central tendon to a fixed point and the muscular part to a force-displacement transducer.
-
Place the phrenic nerve over two platinum electrodes for stimulation.
-
-
Equilibration and Stimulation:
-
Allow the preparation to equilibrate for at least 30-60 minutes, during which it should be continuously superfused with fresh, oxygenated Krebs solution.
-
Apply a resting tension to the muscle (e.g., 1-2 g).
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).
-
Record the isometric twitch contractions.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline twitch height is established, add this compound to the organ bath in a cumulative manner.
-
Start with a low concentration and increase it stepwise in logarithmic increments after the response to the previous concentration has stabilized.
-
Record the percentage inhibition of the twitch height at each concentration.
-
-
Data Analysis:
-
Plot the percentage inhibition of the twitch response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Factors influencing the in vitro potency of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. [The effect of temperature on the action of several neuromuscular blocking agents in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature and potency of d-tubocurarine and pancuronium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of magnesium and calcium on muscle contractility and neuromuscular blockade produced by muscle relaxants and aminoglycoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug interactions with neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alcuronium Chloride in Research Settings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using alcuronium (B1664504) chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for alcuronium chloride?
This compound is a non-depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism involves competitively antagonizing nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1] By binding to these receptors, this compound prevents acetylcholine from binding and depolarizing the motor endplate, which leads to muscle relaxation and paralysis.[1][2]
Q2: What is the typical onset and duration of action for this compound in a research setting?
This compound generally has a slower onset of action compared to some other neuromuscular blocking agents.[2] Following an intravenous administration of 0.25 mg/kg (an ED95 dose), the onset time is approximately 2.2 minutes.[3] The duration of action is relatively long, with surgical relaxation lasting for about an hour and full recovery of neuromuscular transmission taking up to 5 hours without a reversal agent.[4] The time to 25% recovery of control twitch tension (DUR25%) is approximately 54 minutes.[3] However, there can be significant individual variation in the time course of its effects.[5]
Q3: How can the neuromuscular blockade induced by this compound be reversed?
The neuromuscular blockade induced by this compound can be reversed by administering an acetylcholinesterase inhibitor, such as neostigmine (B1678181).[6] Neostigmine increases the concentration of acetylcholine at the neuromuscular junction, which then competes with this compound for binding to nAChRs, thereby restoring neuromuscular transmission.[7] It is recommended to administer an anticholinergic agent like atropine (B194438) concurrently with neostigmine to counteract its muscarinic side effects, such as bradycardia.[8]
Q4: What are the recommended storage conditions for this compound solutions?
For short-term storage (days to weeks), this compound solutions should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store them at -20°C.[9]
Troubleshooting Guides
Issue 1: Unexpected Potentiation of Neuromuscular Blockade
Symptoms:
-
Deeper than expected neuromuscular blockade with a standard dose of this compound.
-
Prolonged duration of action and difficulty in reversing the blockade.
-
Reduced ED50 or ED95 in experimental dose-response studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Supporting Data/Citations |
| Concomitant use of volatile anesthetics | 1. Review the anesthetic protocol. Agents like isoflurane, sevoflurane (B116992), and desflurane (B1195063) are known to potentiate the effects of non-depolarizing neuromuscular blockers. 2. If possible, switch to an intravenous anesthetic like propofol, which generally causes less potentiation. 3. If using volatile anesthetics, reduce the dose of this compound and monitor neuromuscular function closely. | Volatile anesthetics can decrease the ED50 and ED95 of neuromuscular blockers.[10][11][12] |
| Concurrent administration of certain antibiotics | 1. Check if aminoglycoside antibiotics (e.g., gentamicin (B1671437), tobramycin) are being used in the experimental model. 2. If so, be aware that they can potentiate neuromuscular blockade. 3. Consider using an alternative antibiotic class if the interaction is confounding results. 4. If aminoglycosides are necessary, reduce the dose of this compound and anticipate a longer recovery time. | Aminoglycosides can prolong the clinical duration and time to recovery from neuromuscular blockade.[13][14] |
| Interaction with calcium channel blockers | 1. Verify if calcium channel blockers (e.g., verapamil, nifedipine) are part of the experimental protocol. 2. These agents can potentiate the effects of non-depolarizing muscle relaxants. 3. Reduce the this compound dosage and monitor neuromuscular transmission carefully. | Calcium channel blockers have been shown to increase the neuromuscular blockade produced by non-depolarizing agents in in-vitro preparations.[15][16][17] |
| Electrolyte Imbalance | 1. Ensure normal electrolyte levels in the animal model or in vitro preparation. 2. States of low potassium, low calcium, and high magnesium can prolong the duration of action of alcuronium. | [6] |
Issue 2: Resistance to Neuromuscular Blockade
Symptoms:
-
Higher than expected doses of this compound are required to achieve the desired level of neuromuscular blockade.
-
Shorter than expected duration of action.
-
Shift to the right in the dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Supporting Data/Citations |
| Chronic administration of anticonvulsants | 1. Review the subject's medication history for chronic use of anticonvulsants like phenytoin (B1677684) or carbamazepine. 2. Chronic anticonvulsant therapy can induce resistance to non-depolarizing neuromuscular blockers. 3. Increase the dose of this compound as needed, while carefully monitoring the depth of blockade. 4. Be aware that the recovery from blockade may be faster. | Chronic phenytoin therapy has been shown to increase the clearance and reduce the sensitivity to vecuronium (B1682833), a similar non-depolarizing blocker.[18][19] Patients on phenytoin required a higher infusion rate of rocuronium (B1662866).[20] |
| Acute administration of anticonvulsants | 1. Note that acute administration of phenytoin may paradoxically potentiate the neuromuscular block. 2. Carefully consider the timing of anticonvulsant administration in the experimental design. | Acute administration of phenytoin has been shown to augment the neuromuscular block of rocuronium.[21][22] |
Quantitative Data Summary
Table 1: Pharmacodynamic and Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Conditions | Citation |
| ED50 | 111 µg/kg | Human | [5] |
| ED95 | 250 µg/kg | Human | [5] |
| Onset Time (at 0.25 mg/kg) | 2.2 ± 1.2 min | Human | [3] |
| Duration to 25% Recovery (DUR25) | 54 ± 14 min | Human | [3] |
| Recovery Index (25-75% recovery) | 37 ± 11 min | Human | [3] |
Table 2: Documented Drug Interactions Leading to Potentiation of Neuromuscular Blockade
| Interacting Drug Class | Specific Agents | Effect on Neuromuscular Blockade |
| Volatile Anesthetics | Isoflurane, Sevoflurane, Desflurane | Potentiation, decreased ED50 and ED95 |
| Antibiotics | Aminoglycosides (Gentamicin, Tobramycin) | Potentiation, prolonged duration of action |
| Calcium Channel Blockers | Verapamil, Nifedipine | Potentiation |
Table 3: Documented Drug Interactions Leading to Resistance to Neuromuscular Blockade
| Interacting Drug Class | Specific Agents | Effect on Neuromuscular Blockade |
| Anticonvulsants (Chronic Use) | Phenytoin, Carbamazepine | Resistance, increased dose requirement, faster recovery |
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug Interaction using a Phrenic Nerve-Hemidiaphragm Preparation
This protocol is adapted from methodologies used to study the effects of various drugs on neuromuscular transmission.
Objective: To determine the effect of a test compound on the neuromuscular blockade produced by this compound.
Materials:
-
Male Wistar rats (200-250g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
This compound stock solution
-
Test compound stock solution
-
Organ bath with stimulating and recording electrodes
-
Force transducer and data acquisition system
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat and dissect the phrenic nerve-hemidiaphragm preparation.
-
Mount the preparation in an organ bath containing Krebs solution, maintained at 37°C and bubbled with carbogen gas.
-
Attach the diaphragm to a force transducer to record isometric contractions.
-
Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration at a frequency of 0.1 Hz).
-
Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.
-
Control Curve: Generate a cumulative concentration-response curve for this compound by adding increasing concentrations to the bath and recording the percentage inhibition of the twitch height.
-
Interaction Study: After a washout period and re-equilibration, incubate a new preparation with the test compound at a desired concentration for a specified period.
-
Generate a new cumulative concentration-response curve for this compound in the presence of the test compound.
-
Data Analysis: Compare the EC50 values of this compound in the absence and presence of the test compound to determine if there is potentiation (leftward shift) or antagonism (rightward shift).
Protocol 2: In Vivo Monitoring of Neuromuscular Blockade using Electromyography (EMG)
This protocol outlines the general procedure for monitoring neuromuscular function in an anesthetized animal model.
Objective: To quantify the degree and duration of neuromuscular blockade induced by this compound and to assess the effect of interacting drugs.
Materials:
-
Anesthetized and ventilated animal model (e.g., rabbit, pig)
-
EMG monitoring system (e.g., Datex Relaxograph)
-
Nerve stimulator with surface or needle electrodes
-
This compound solution for injection
-
Test compound for injection
Procedure:
-
Anesthetize the animal and ensure adequate ventilation.
-
Place stimulating electrodes over a peripheral nerve (e.g., the ulnar nerve).
-
Place recording electrodes over the corresponding muscle (e.g., the adductor pollicis).[23]
-
Baseline Measurement: Determine the supramaximal stimulus intensity that elicits a maximal compound muscle action potential (CMAP).
-
Train-of-Four (TOF) Stimulation: Apply a TOF stimulus (four supramaximal stimuli at 2 Hz) and record the baseline TOF ratio (T4/T1).
-
Drug Administration: Administer a bolus dose of this compound intravenously.
-
Monitoring: Continuously or intermittently monitor the TOF ratio and the depression of the first twitch (T1) to assess the onset, depth, and duration of the neuromuscular blockade.
-
Interaction Assessment: In a separate group of animals, administer the test compound prior to this compound and compare the neuromuscular blockade parameters (onset time, T1 depression, duration of action, recovery index) to the control group.
-
Reversal: Once the desired level of recovery is observed (e.g., reappearance of T2), a reversal agent like neostigmine can be administered to assess its efficacy.
Visualizations
Caption: Troubleshooting logic for unexpected alcuronium effects.
Caption: Neuromuscular junction and sites of drug interaction.
Caption: Workflow for in vivo drug interaction studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. openanesthesia.org [openanesthesia.org]
- 8. Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia - The Anesthesia Guide [anesthguide.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of volatile anesthetics on vecuronium-induced neuromuscular blockade in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuromuscular blocking effects of rocuronium during desflurane, isoflurane, and sevoflurane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atracurium and vecuronium interaction with gentamicin and tobramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuromuscular blocking activity of aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potentiation of neuromuscular blocking agents by calcium channel blockers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interactions of calcium channel blockers with non-depolarising muscle relaxants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jcdr.net [jcdr.net]
- 18. The effect of phenytoin on the magnitude and duration of neuromuscular block following atracurium or vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Influence of chronic phenytoin administration on the pharmacokinetics and pharmacodynamics of vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Infusion dose requirement of rocuronium in patients on phenytoin therapy – A prospective comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Augmentation of the rocuronium-induced neuromuscular block by the acutely administered phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of Phenytoin on Rocuronium-induced Neuromuscular Blockade Using a Rat Phrenic Nerve-diaphragm Preparation. [ekja.org]
- 23. From revival to routine: electromyography-based neuromuscular monitoring in contemporary anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alcuronium Chloride Dose Adjustment for Animal Species
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe and effective use of alcuronium (B1664504) chloride in various animal species for research purposes. Please note that alcuronium chloride is a potent neuromuscular blocking agent, and its use requires strict adherence to ethical and safety guidelines. All procedures involving this compound must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and should be performed under the supervision of a qualified veterinarian.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-depolarizing neuromuscular blocking agent.[1][2] It acts as a competitive antagonist to acetylcholine (B1216132) at the nicotinic receptors on the motor endplate of the neuromuscular junction.[1][3] By blocking these receptors, this compound prevents acetylcholine from initiating muscle contraction, leading to skeletal muscle relaxation and paralysis.[3]
Q2: What are the primary applications of this compound in animal research?
In research settings, this compound is used to induce muscle relaxation to facilitate surgical procedures, especially in ophthalmic and orthopedic surgeries, and to aid in mechanical ventilation by preventing spontaneous respiratory efforts.
Q3: Is this compound an anesthetic?
No, this compound has no anesthetic or analgesic properties. It is crucial to ensure that the animal is under a stable and adequate plane of general anesthesia before and during the administration of this compound.
Q4: How is this compound administered?
This compound is administered intravenously.
Q5: How can the effects of this compound be reversed?
The neuromuscular blockade induced by this compound can be reversed with the administration of an acetylcholinesterase inhibitor, such as neostigmine (B1678181).[4] This is often accompanied by an anticholinergic agent like atropine (B194438) to counteract the muscarinic side effects of the reversal agent.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inadequate Muscle Relaxation | - Insufficient dose of this compound.- Individual animal variation in sensitivity.- Concurrent administration of drugs that antagonize neuromuscular blockade. | - Ensure accurate dose calculation and administration.- Consider a small incremental dose, monitoring neuromuscular function closely.- Review all concurrently administered medications. |
| Prolonged Muscle Paralysis | - Overdose of this compound.- Impaired drug metabolism or excretion (renal or hepatic dysfunction).- Hypothermia, acidosis, or electrolyte imbalances (hypokalemia, hypocalcemia, hypermagnesemia).[5]- Potentiation by certain anesthetics or other drugs (e.g., aminoglycoside antibiotics).[1] | - Provide continuous ventilatory support until spontaneous respiration returns.- Administer a reversal agent (e.g., neostigmine with atropine).[4]- Correct any underlying metabolic or electrolyte abnormalities.- Maintain the animal's core body temperature. |
| Hypotension (Low Blood Pressure) | - Histamine release (less common with alcuronium compared to other agents).- Blockade of sympathetic ganglia.[5] | - Administer intravenous fluids to support blood pressure.- Consider the use of vasopressors if hypotension is severe and unresponsive to fluids.- Monitor cardiovascular parameters continuously. |
| Tachycardia (Increased Heart Rate) | - Vagolytic effect (blockade of cardiac muscarinic receptors).[5] | - This is often a direct pharmacological effect of alcuronium and may not require specific treatment unless hemodynamically compromising.- Ensure adequate anesthetic depth, as pain can also cause tachycardia. |
| Bronchospasm | - Histamine release.[3] | - Administer bronchodilators as directed by a veterinarian.- Ensure a patent airway and adequate oxygenation. |
| Difficulty in Reversing Neuromuscular Blockade | - The level of blockade is too deep for effective reversal.- Insufficient dose of the reversal agent.- Presence of factors that potentiate the block (see "Prolonged Muscle Paralysis"). | - Allow for some degree of spontaneous recovery before attempting reversal.- Ensure the correct dose of the reversal agent is administered.- Address any potentiating factors. |
Dosage and Administration
Disclaimer: The following information is for reference only. Specific doses of this compound for different animal species are not well-established in recent literature. As alcuronium is an older drug, its use has been largely superseded by newer neuromuscular blocking agents with more predictable pharmacokinetic profiles and fewer side effects.
It is imperative to consult with a veterinarian experienced in anesthesia and neuromuscular blockade to determine an appropriate and safe starting dose for your specific animal model and experimental protocol.
General Principles of Dosing
-
Start with a low dose: Titrate to effect by administering a fraction of the estimated dose and observing the degree of muscle relaxation.
-
Monitor neuromuscular function: The use of a peripheral nerve stimulator is highly recommended to objectively assess the onset, depth, and recovery from neuromuscular blockade.
-
Individual Variation: Be aware that there can be significant individual and species-specific differences in response to neuromuscular blocking agents.
Comparative Dosages of Other Non-Depolarizing Neuromuscular Blockers
The following table provides intravenous dosage information for other commonly used non-depolarizing neuromuscular blockers in various species. This can serve as a relative guide for estimating a potential starting dose range for this compound, but direct extrapolation is not recommended without expert consultation.
| Drug | Species | Initial Dose (mg/kg) | Maintenance Dose | Duration of Action |
| Pancuronium | Dog, Cat | 0.06 - 0.1 | 0.01 mg/kg increments | Long |
| Vecuronium | Dog, Cat | 0.1 | 0.01 - 0.03 mg/kg increments or 0.1 mg/kg/hr CRI | Intermediate |
| Atracurium | Dog, Cat | 0.2 - 0.5 | 0.1 - 0.2 mg/kg increments or 0.3 - 0.6 mg/kg/hr CRI | Intermediate |
| Atracurium | Horse | 0.1 - 0.2 | 0.05 - 0.1 mg/kg increments | Intermediate |
CRI: Continuous Rate Infusion
Experimental Protocols
General Anesthetic Protocol for Use with Neuromuscular Blockade:
-
Pre-anesthetic Assessment: Perform a thorough physical examination and obtain baseline physiological parameters.
-
Induction of Anesthesia: Induce general anesthesia using an appropriate anesthetic agent for the species and procedure.
-
Endotracheal Intubation and Ventilation: Secure the airway with an endotracheal tube and initiate positive pressure ventilation. The animal must be unable to breathe spontaneously before the administration of a neuromuscular blocking agent.
-
Establishment of a Stable Plane of Anesthesia: Ensure a stable and adequate plane of surgical anesthesia is achieved and maintained for at least 15 minutes before administering this compound. Anesthetic depth must be continuously monitored using physiological parameters such as heart rate, blood pressure, and, if possible, EEG, as motor reflexes will be absent.
-
Administration of this compound: Administer the calculated dose of this compound intravenously as a bolus or a continuous infusion.
-
Neuromuscular Monitoring: Continuously monitor the degree of neuromuscular blockade using a peripheral nerve stimulator (e.g., train-of-four stimulation).
-
Maintenance of Anesthesia and Physiological Support: Maintain a stable plane of anesthesia and provide supportive care, including fluid therapy and temperature regulation, throughout the procedure.
-
Reversal of Neuromuscular Blockade: Once the procedure is complete, allow for spontaneous recovery or administer a reversal agent (e.g., neostigmine and an anticholinergic).
-
Post-procedural Monitoring: Continue to monitor the animal closely during recovery until it is fully conscious and able to breathe unassisted.
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Experimental workflow for the use of this compound in animal research.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. alcuronium [drugcentral.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Observations on the neuromuscular blocking action of alcuronium in the dog and its reversal by neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
long-term stability of frozen alcuronium chloride aliquots
This technical support center provides guidance on the long-term stability of frozen alcuronium (B1664504) chloride aliquots for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability of alcuronium chloride aliquots?
Q2: How long can I expect my frozen this compound aliquots to remain stable?
The stability of frozen aliquots is dependent on several factors including the solvent, the concentration of the solution, the storage temperature, and the number of freeze-thaw cycles. For the solid form, a shelf life of over three years is suggested if stored correctly.[1] For solutions, it is highly recommended to perform an internal stability study to determine the acceptable shelf life for your specific experimental needs. As a general guideline, stability decreases with higher dilutions.[2]
Q3: What are the potential signs of this compound degradation in my frozen aliquots?
Degradation can manifest in several ways. Visually, you might observe a change in color or the appearance of particulate matter in the solution upon thawing. Chemically, degradation involves the breakdown of the this compound molecule, which can only be accurately quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q4: Can I use aliquots that have been accidentally thawed and refrozen?
It is strongly advised to avoid freeze-thaw cycles as this can accelerate degradation. If an aliquot has been thawed and refrozen, its stability may be compromised. It is recommended to use freshly prepared aliquots for critical experiments or to validate the integrity of the thawed-refrozen aliquot using an appropriate analytical method before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., reduced neuromuscular blocking activity) | Degradation of this compound leading to a lower effective concentration. | 1. Prepare fresh aliquots from a reliable stock of solid this compound. 2. Perform a stability study on your stored aliquots to determine the rate of degradation (see Experimental Protocols section). 3. Verify the concentration of your aliquots using a validated HPLC method. |
| Visible particulates or discoloration in thawed aliquots | Precipitation of the compound or chemical degradation. | 1. Do not use the aliquot. 2. Review your solvent choice and aliquot preparation procedure. Ensure the compound is fully dissolved before freezing. 3. Consider filtering the solution before aliquoting and freezing. |
| Inconsistent results between different aliquots | Inconsistent aliquotting volumes, variable storage conditions, or multiple freeze-thaw cycles for some aliquots. | 1. Ensure precise and consistent volumes when preparing aliquots. 2. Store all aliquots for a given experiment under the same conditions. 3. Label aliquots clearly and keep a log of their freeze-thaw history. Avoid using an aliquot more than once. |
Experimental Protocols
Protocol: Stability Assessment of Frozen this compound Aliquots via HPLC
This protocol outlines a method to quantify the concentration of this compound in frozen aliquots over time.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1-octane sulfonic acid sodium salt
-
Phosphate buffer
-
0.22 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Aliquot Preparation and Storage:
-
Prepare a stock solution of this compound in your desired solvent (e.g., sterile water or saline) at a known concentration.
-
Dispense the stock solution into multiple small-volume, single-use aliquots in appropriate storage vials.
-
Store the aliquots at your desired frozen temperature (e.g., -20°C or -80°C).
4. HPLC Method (Example):
-
Column: Amino column (e.g., Luna® 150 mm × 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile and water (containing 50 mmol L-1 of 1-octane sulfonic acid sodium salt) in a 20:80 (v/v) ratio[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 210 nm[3]
-
Injection Volume: 20 µL
5. Stability Study Procedure:
-
At time zero (immediately after preparation), thaw three aliquots and determine the initial concentration of this compound using the HPLC method. This is your baseline (100% stability).
-
At subsequent time points (e.g., 1, 3, 6, 9, and 12 months), retrieve three aliquots from the freezer.
-
Thaw the aliquots, prepare them for injection (e.g., dilution, filtering), and analyze by HPLC to determine the concentration of this compound.
-
Calculate the percentage of the remaining this compound relative to the initial concentration at time zero.
Data Presentation: Illustrative Stability of this compound Aliquots
Table 1: Stability of this compound (1 mg/mL in 0.9% NaCl) at -20°C
| Time Point (Months) | Mean Concentration (mg/mL) | Standard Deviation | % Remaining (Relative to T=0) |
| 0 | 1.00 | 0.01 | 100% |
| 1 | 0.99 | 0.02 | 99% |
| 3 | 0.97 | 0.03 | 97% |
| 6 | 0.94 | 0.04 | 94% |
| 12 | 0.89 | 0.05 | 89% |
Table 2: Stability of this compound (1 mg/mL in 0.9% NaCl) at -80°C
| Time Point (Months) | Mean Concentration (mg/mL) | Standard Deviation | % Remaining (Relative to T=0) |
| 0 | 1.00 | 0.01 | 100% |
| 1 | 1.00 | 0.01 | 100% |
| 3 | 0.99 | 0.02 | 99% |
| 6 | 0.98 | 0.02 | 98% |
| 12 | 0.96 | 0.03 | 96% |
Visualizations
References
Validation & Comparative
A Comparative Guide to Alcuronium Chloride and Vecuronium Bromide in Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two non-depolarizing neuromuscular blocking agents: alcuronium (B1664504) chloride and vecuronium (B1682833) bromide. The information presented is intended to assist researchers and clinicians in understanding the distinct pharmacological profiles of these agents, supported by experimental data.
Executive Summary
Alcuronium chloride and vecuronium bromide are both competitive antagonists of acetylcholine (B1216132) at the nicotinic receptors of the neuromuscular junction, leading to muscle relaxation. However, they exhibit significant differences in their potency, onset of action, duration of effect, and side-effect profiles. Clinical studies demonstrate that vecuronium is more potent and has a significantly shorter onset and duration of action compared to alcuronium. Alcuronium is associated with a vagolytic effect, potentially leading to tachycardia, whereas vecuronium is known for its cardiovascular stability.
Quantitative Comparison of Neuromuscular Blocking Effects
The following table summarizes the key pharmacodynamic parameters of this compound and vecuronium bromide from a comparative clinical study.
| Parameter | This compound | Vecuronium Bromide |
| ED50 (µg/kg) | 111 | - |
| ED95 (µg/kg) | 250 | 43[1] |
| Onset Time (min) | 5.0 ± 3.4 | 3.2 ± 1.2[2] |
| Clinical Duration (Duration to 25% Recovery) (min) | 62 ± 25 | 33 ± 7[2] |
| Duration to 75% Recovery (min) | 119 ± 38 | 49 ± 9[2] |
| Recovery Index (25-75% Recovery) (min) | 58 ± 34 | 18 ± 7[2] |
Data presented as mean ± standard deviation where available.
Mechanism of Action: Neuromuscular Junction Blockade
Both alcuronium and vecuronium are non-depolarizing neuromuscular blocking agents.[3][4][5] They act as competitive antagonists to acetylcholine (ACh) at the nicotinic receptors on the postsynaptic membrane of the motor endplate.[3][4][5] By binding to these receptors without causing depolarization, they prevent ACh from binding and initiating the ion channel opening necessary for muscle cell depolarization and subsequent contraction.[4][5] This competitive inhibition leads to flaccid paralysis of skeletal muscle. The effects of both agents can be reversed by acetylcholinesterase inhibitors, such as neostigmine (B1678181), which increase the concentration of ACh at the neuromuscular junction to outcompete the blocking agent.[6]
Experimental Protocols
The comparative data presented in this guide is based on a clinical study with the following methodology:
Study Design: A prospective, randomized clinical trial.
Patient Population: The study included ASA physical status I or II patients, aged 20-60 years, scheduled for elective gynecological or intra-abdominal surgery.[2]
Anesthesia: General anesthesia was induced and maintained with standardized agents.
Drug Administration and Dosing:
-
Dose-Response: To establish the dose-response relationship for alcuronium, different doses (60, 90, 120, 150, 180, or 210 µg/kg) were administered to separate groups of patients.[2]
-
Comparative Phase: Patients received either 300 µg/kg of alcuronium or 100 µg/kg of vecuronium to compare their time course of action.[2]
Neuromuscular Monitoring:
-
Method: The neuromuscular effects were quantified using electromyography (EMG) with a DATEX relaxograph.[2]
-
Stimulation: Train-of-four (TOF) stimulation was applied to the ulnar nerve, and the evoked response of the adductor pollicis muscle was recorded.
-
Parameters Measured:
-
Onset Time: Time from drug administration to maximum depression of the first twitch (T1) of the TOF.
-
Duration 25% (Clinical Duration): Time from drug administration until T1 recovers to 25% of its baseline value.
-
Duration 75%: Time from drug administration until T1 recovers to 75% of its baseline value.
-
Recovery Index: Time taken for T1 to recover from 25% to 75% of its baseline value.
-
Reversibility Assessment: To test the reversibility of the neuromuscular block, neostigmine (30 µg/kg) was administered at 25% recovery of T1 in a subset of patients from each group.[2]
References
- 1. Clinical comparison of atracurium and vecuronium (Org NC 45) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of profound vecuronium-induced neuromuscular block under sevoflurane anesthesia: sugammadex versus neostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.wfsahq.org [resources.wfsahq.org]
- 6. droracle.ai [droracle.ai]
A Comparative Analysis of Alcuronium and Pancuronium Potency: A Guide for Researchers
This guide provides a detailed comparative analysis of the potency of two non-depolarizing neuromuscular blocking agents: alcuronium (B1664504) and pancuronium (B99182). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Mechanism of Action
Both alcuronium and pancuronium are classified as non-depolarizing neuromuscular blocking agents.[1] Their primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic receptors located on the motor end-plate of the neuromuscular junction.[2][3] By binding to these receptors without activating them, they prevent ACh from depolarizing the muscle membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation.[2][3]
Potency Comparison
The potency of neuromuscular blocking agents is typically quantified by the effective dose required to produce a certain level of muscle twitch depression. The most common metrics are the ED50 (the dose causing 50% twitch depression) and the ED95 (the dose causing 95% twitch depression).[4]
Based on comparative clinical trials, pancuronium is demonstrated to be significantly more potent than alcuronium. The following table summarizes the potency data from key studies.
| Drug | ED50 (µg/kg) | ED95 (µg/kg) | Reference |
| Alcuronium | - | 285 (mechanical response) | [5] |
| - | 244 (electrical response) | [5] | |
| Pancuronium | - | 76 (mechanical response) | [5] |
| - | 70 (electrical response) | [5] | |
| Pancuronium | - | 59 | [6] |
Note: A lower ED value indicates higher potency.
Experimental Protocols
The determination of the potency of neuromuscular blocking agents like alcuronium and pancuronium involves meticulous experimental protocols, typically conducted in a clinical setting with anesthetized patients.
Study Design
A common approach is a randomized, double-blind clinical trial.[7] Patients are randomly assigned to receive either alcuronium or pancuronium. The double-blind nature ensures that neither the patient nor the researchers administering the drug and recording the data know which drug is being used, minimizing bias.
Patient Population
Studies typically involve adult patients (ASA physical status I or II) undergoing elective surgery that requires muscle relaxation.[6] Patients with neuromuscular diseases or those taking medications that could interfere with neuromuscular function are usually excluded.
Anesthesia
A standardized anesthetic regimen is employed to ensure that the anesthetic agents themselves do not significantly influence the neuromuscular blockade. A common technique involves inducing anesthesia with an intravenous agent (e.g., a barbiturate) and maintaining it with a combination of nitrous oxide, oxygen, and a narcotic analgesic.[5]
Neuromuscular Monitoring
The core of the experimental protocol is the monitoring of neuromuscular function. This is typically achieved by:
-
Nerve Stimulation: The ulnar nerve at the wrist is stimulated using supramaximal electrical impulses.[8]
-
Measurement of Muscle Response: The resulting contraction of the adductor pollicis muscle (thumb adduction) is measured. This can be done in two ways:
-
Mechanical Response (Mechanomyography): A force transducer is attached to the thumb to measure the force of contraction.
-
Electrical Response (Electromyography): Electrodes are placed over the adductor pollicis to record the compound muscle action potential.[5]
-
-
Twitch Depression: The degree of neuromuscular blockade is quantified as the percentage of depression of the muscle twitch height or amplitude compared to the baseline measurement taken before the administration of the neuromuscular blocking agent.
Dose-Response Curve Construction
To determine the ED50 and ED95, a dose-response curve is constructed. This is often done by administering incremental doses of the drug and recording the corresponding level of twitch depression.[6] Alternatively, different groups of patients can be given different fixed doses.[5] The data is then plotted, and statistical methods like probit or logit analysis are used to calculate the ED50 and ED95 values.[4]
Visualizing the Process
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. anesthesiaservicesutah.com [anesthesiaservicesutah.com]
- 3. synapse.patsnap.com [synapse.patsnap.com]
- 4. Determining the potency of neuromuscular blockers: are traditional methods flawed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response curves for alcuronium and pancuronium alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-response studies with pancuronium, vecuronium and their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A double-blind clinical trial comparing alcuronium with pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Neuromuscular Blockade Validation: Alcuronium Chloride vs. Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alcuronium (B1664504) chloride with contemporary neuromuscular blocking agents, focusing on their performance validation through experimental data. Detailed methodologies for key experiments are presented to support reproducible research in the development and evaluation of neuromuscular blocking drugs.
Executive Summary
Alcuronium chloride, a semi-synthetic derivative of toxiferine, has historically been used as a non-depolarizing neuromuscular blocking agent.[1] Its mechanism of action involves competitive antagonism of acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor endplate, thereby inhibiting muscle contraction. While still in use in some regions, alcuronium has largely been superseded by newer agents such as rocuronium, vecuronium, and cisatracurium, which offer different pharmacokinetic and pharmacodynamic profiles. This guide presents a comparative analysis of these agents to inform research and development in anesthesiology and pharmacology.
Comparative Pharmacodynamics and Pharmacokinetics
The validation of neuromuscular blockade is quantified by several key parameters, including the dose required to achieve 95% twitch depression (ED95), the time to onset of action, the clinical duration of action (time to 25% twitch recovery), and the recovery index (time from 25% to 75% twitch recovery). The following table summarizes these parameters for this compound and its modern alternatives.
| Parameter | This compound | Rocuronium | Vecuronium | Cisatracurium |
| ED95 (mg/kg) | 0.25[1] | 0.3 | 0.05 | 0.05 |
| Onset of Action (min) | 2.2 ± 1.2[1] | 1.0 - 2.0[2][3] | 2.5 - 3.0[2] | 3.0 - 5.0[4] |
| Clinical Duration (DUR25%) (min) | 54 ± 14[1] | 30 - 40[2] | 30 - 40[3] | 45 - 60[4] |
| Recovery Index (25-75%) (min) | 37 ± 11[1] | 12 - 16[2] | 15 - 20 | 10 - 16[4] |
Experimental Protocols
The validation of neuromuscular blockade is primarily achieved through electrophysiological monitoring, with the Train-of-Four (TOF) stimulation being the most common technique.
Train-of-Four (TOF) Stimulation Protocol
Objective: To assess the degree of neuromuscular blockade by measuring the muscular response to a series of four supramaximal electrical stimuli.
Materials:
-
Nerve stimulator capable of delivering supramaximal square-wave pulses.
-
Recording electrodes (surface or needle).
-
Accelerometer or force transducer to quantify muscle response.
-
Data acquisition system.
Procedure:
-
Patient Preparation: Place stimulating electrodes over a peripheral motor nerve (e.g., ulnar nerve at the wrist). Place recording electrodes over the corresponding muscle (e.g., adductor pollicis).
-
Control Measurement: Before administration of the neuromuscular blocking agent, determine the supramaximal stimulus intensity by gradually increasing the current until no further increase in the twitch response is observed.
-
Drug Administration: Administer the neuromuscular blocking agent intravenously.
-
TOF Stimulation: Apply a series of four supramaximal stimuli at a frequency of 2 Hz (0.5 seconds apart).
-
Data Recording: Record the twitch response to each of the four stimuli. The ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1) is calculated as the TOF ratio.
-
Monitoring: Repeat TOF stimulation at regular intervals to monitor the onset, depth, and recovery from neuromuscular blockade. A TOF ratio of ≥ 0.9 is generally considered indicative of adequate recovery from neuromuscular blockade.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for validating neuromuscular blockade.
Caption: Acetylcholine signaling at the neuromuscular junction and competitive inhibition by this compound.
Caption: Experimental workflow for validating neuromuscular blockade using Train-of-Four (TOF) stimulation.
References
A Comparative Analysis of Alcuronium and d-Tubocurarine: Efficacy and Side Effect Profiles
This guide provides a detailed comparison of the neuromuscular blocking agents alcuronium (B1664504) and d-tubocurarine, focusing on their efficacy and side effect profiles. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons.
Efficacy Comparison
Alcuronium and d-tubocurarine are both non-depolarizing neuromuscular blocking agents. Their primary mechanism of action involves competitive antagonism of nicotinic acetylcholine (B1216132) receptors at the neuromuscular junction. However, they exhibit notable differences in potency, onset, and duration of action.
Potency (ED95)
The ED95 (the dose required to produce a 95% suppression of the first twitch of the train-of-four) is a key measure of potency for neuromuscular blocking agents. Studies have shown that alcuronium is more potent than d-tubocurarine.
| Patient Population | Alcuronium ED95 (µg/kg) | d-Tubocurarine ED95 (µg/kg) | Reference |
| Infants | 196 (SEM 9) | 414 (SEM 40) | [1] |
| Children | 271 (SEM 13) | 499 (SEM 41) | [1] |
| Adolescents | 243 (SEM 8) | 445 (SEM 31) | [1] |
| Adults | 250 | 510 | [2] |
Onset and Duration of Action
The onset of action for alcuronium is generally faster than that of d-tubocurarine. Following equipotent dosages, the time to maximal effect for both drugs is shorter in infants compared to children and adolescents.[1] The duration of action for d-tubocurarine is reported to be between 60 to 120 minutes.[3]
| Parameter | Alcuronium | d-Tubocurarine | Reference |
| Onset Time (Infants) | ~1.5 minutes | ~1.5 minutes | [1] |
| Onset Time (Children/Adolescents) | ~2.7 minutes | ~2.7 minutes | [1] |
| Time to 75% Block (Adults, ED95 dose) | 132 seconds | 174 seconds | [2] |
Side Effect Profiles
The primary differentiating side effects between alcuronium and d-tubocurarine relate to histamine (B1213489) release and subsequent cardiovascular effects.
Histamine Release
d-Tubocurarine is well-known for its propensity to cause significant histamine release, which can lead to various adverse effects.[3][4] Alcuronium also causes histamine release, but to a lesser extent. One study quantified the relative cutaneous histamine-releasing ability of several neuromuscular blocking agents, demonstrating a significantly lower potential for alcuronium compared to d-tubocurarine.[5]
| Drug | Relative Cutaneous Histamine Releasing Ability (Pancuronium = 1) | Reference |
| Alcuronium | 5 | [5] |
| d-Tubocurarine | 172 | [5] |
This difference in histamine release is clinically significant, with d-tubocurarine being associated with a higher incidence of erythematous skin reactions.[6]
Cardiovascular Effects
The different capacities for histamine release directly impact the cardiovascular side effect profiles of these two agents. d-Tubocurarine is known to cause hypotension and a decrease in ascending aortic blood flow.[7] In contrast, alcuronium generally causes fewer and less severe changes in cardiovascular parameters.[6] One study in dogs found that d-tubocurarine decreased all cardiovascular parameters measured except for an increase in heart rate, while another study in humans showed that alcuronium caused fewer changes in cardiovascular parameters compared to d-tubocurarine.[6][8]
Experimental Protocols
The data presented in this guide are derived from various clinical and preclinical studies. Below are generalized methodologies for key experiments.
Determination of ED95 and Onset of Action
A common experimental workflow for determining the potency and onset of neuromuscular blocking agents is as follows:
Protocol:
-
Patient Preparation: After obtaining informed consent, patients are brought to the operating room. Standard monitoring, including electrocardiogram (ECG), blood pressure, and neuromuscular transmission (NMT), is established. General anesthesia is induced and maintained.
-
Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist using a supramaximal stimulus in a train-of-four (TOF) pattern. The evoked compound electromyogram (EMG) of the adductor pollicis muscle is recorded.
-
Drug Administration and Data Collection: A predetermined dose of either alcuronium or d-tubocurarine is administered intravenously. The twitch response (T1) is continuously recorded. The dose required to achieve a 95% depression of the T1 height is determined as the ED95. The onset time is measured as the time from the end of the injection to the point of maximum T1 depression.
Assessment of Histamine Release (Intradermal Testing)
A common method to compare the histamine-releasing potential of drugs is through intradermal injection and measurement of the resulting wheal and flare response.
Protocol:
-
Subject Preparation: Healthy volunteers are recruited, and informed consent is obtained. The volar aspect of the forearm is used as the injection site.
-
Drug Preparation: Serial dilutions of alcuronium, d-tubocurarine, and a positive control (histamine) and negative control (saline) are prepared.
-
Intradermal Injection: A small, fixed volume of each dilution is injected intradermally at separate, marked sites.
-
Measurement: After a specified time, the diameters of the wheal and flare (erythema) at each injection site are measured.
-
Data Analysis: The dose-response curves for wheal and flare formation are plotted for each drug to compare their relative histamine-releasing potency.
Signaling Pathway
Both alcuronium and d-tubocurarine are non-depolarizing neuromuscular blocking agents. They act as competitive antagonists at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction.
In the absence of a neuromuscular blocking agent, acetylcholine released from the presynaptic neuron binds to nAChRs, leading to depolarization of the muscle fiber and subsequent contraction. Alcuronium and d-tubocurarine physically block the binding of acetylcholine to the nAChR, thereby preventing depolarization and causing muscle relaxation.
References
- 1. Dose response of alcuronium and d-tubocurarine in infants, children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The onset of alcuronium and tubocurarine: alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubocurarine chloride - Wikipedia [en.wikipedia.org]
- 4. HISTAMINE RELEASE AND CHANDONIUM IODIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of muscle relaxants in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of systemic and regional hemodynamic effects of d-tubocurarine, pancuronium, and vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, metocurine, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alcuronium and Atracurium: Onset and Duration of Neuromuscular Blockade
This guide provides a detailed comparison of the pharmacokinetic profiles of alcuronium (B1664504) and atracurium (B1203153), two non-depolarizing neuromuscular blocking agents. The focus is on the onset of action and the duration of their effects, supported by experimental data for researchers, scientists, and professionals in drug development.
Mechanism of Action
Both alcuronium and atracurium are non-depolarizing neuromuscular blocking agents.[1] They function as competitive antagonists to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[2][3] By binding to these receptors, they prevent ACh from depolarizing the muscle membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation and paralysis.[4][5]
Quantitative Comparison of Onset and Duration
The following table summarizes the key pharmacokinetic parameters for alcuronium and atracurium based on clinical studies. It is important to note that these values can vary depending on the dose administered, the anesthetic technique used, and individual patient factors.[4]
| Parameter | Alcuronium | Atracurium |
| Onset of Action | 2-3 minutes[2] to 5.0 +/- 3.4 minutes[6] | Approximately 2 minutes[7] to 2-3 minutes[3] |
| Time to Maximum Block | 3 to 30 minutes[8] | 3 to 5 minutes[9] |
| Clinical Duration (to 25% recovery) | 54 +/- 14 minutes[10] to 62 +/- 25 minutes[6] | 20 to 35 minutes[7][9] |
| Spontaneous Recovery (to 90-95% recovery) | 119 +/- 38 minutes (to 75% recovery)[6] | Approximately 60 minutes (to 95% recovery)[7] |
| Recovery Index (25% to 75% recovery) | 37 +/- 11 minutes[10] to 58 +/- 34 minutes[6] | 10 +/- 3 minutes[11] to 11.3 +/- 2 minutes[12] |
Note: Values are presented as ranges or mean +/- standard deviation as reported in the cited literature.
A study directly comparing the two agents found that atracurium (0.6 mg/kg) provided acceptable intubating conditions more rapidly than alcuronium (0.25 mg/kg).[13] The duration of action to 10% recovery was also longer for atracurium (32 minutes) compared to alcuronium (22 minutes) in this particular study.[13] Another comparative study, however, reported a faster onset for alcuronium.[14] One investigation noted that pretreatment with alcuronium could significantly prolong the duration of action of a subsequent dose of atracurium.[15]
Experimental Protocols
The assessment of the onset and duration of neuromuscular blocking agents is typically conducted in a clinical setting during general anesthesia. The following is a generalized experimental protocol for quantifying these parameters.
Objective: To determine and compare the pharmacodynamic profile (onset, duration, recovery) of alcuronium and atracurium.
Patient Population: Adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia.[6]
Anesthesia: Anesthesia is induced and maintained with standard anesthetic agents. Inhalational anesthetics like isoflurane (B1672236) or enflurane (B1671288) can potentiate the effects of atracurium.[9]
Neuromuscular Monitoring:
-
Stimulation: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator.[16]
-
Measurement: The evoked mechanical response (twitch) of the adductor pollicis muscle is measured and recorded using a force-displacement transducer (mechanomyography) or an accelerometer (acceleromyography).[17][18]
-
Stimulation Pattern: A train-of-four (TOF) stimulation pattern is commonly used. This consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[18] The ratio of the fourth twitch height to the first (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular block.[19]
Procedure:
-
After induction of anesthesia and stabilization of the patient, baseline twitch height is established.
-
A single intravenous bolus dose of either alcuronium or atracurium is administered.[6][10]
-
The following parameters are recorded:
-
Onset of Action: The time from the administration of the drug to the maximum suppression of the first twitch (T1) of the TOF.[6]
-
Clinical Duration (Duration 25%): The time from drug administration until the T1 response recovers to 25% of its baseline value.[6][10]
-
Recovery Index: The time taken for the T1 response to recover from 25% to 75% of its baseline value.[6]
-
Spontaneous Recovery: The time to achieve a T4/T1 ratio of >0.9.[19]
-
Data Analysis: The collected data are analyzed to determine the mean and standard deviation for each parameter for both drugs. Statistical tests are then used to compare the differences between the two agents.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the clinical evaluation of neuromuscular blocking agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is Alcuronium Chloride used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is the mechanism of Atracurium Besylate? [synapse.patsnap.com]
- 6. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atracurium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Course of the neuromuscular block under atracurium. Comparison with alcuronium] [pubmed.ncbi.nlm.nih.gov]
- 12. Onset of Action, Clinical Duration, and Recovery Index of Rocuronium: A Comparison with Atracurium | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 13. Clinical comparison of atracurium and alcuronium in gynaecological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison between atracurium and alcuronium for muscle relaxation during laparoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Atracurium--increased duration of its effect following alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. faculty.washington.edu [faculty.washington.edu]
- 17. Is time to peak effect of neuromuscular blocking agents dependent on dose? Testing the concept of buffered diffusion | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 18. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
Isobolographic Analysis of Alcuronium with Other Neuromuscular Blocking Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuromuscular blocking agent (NMBA) alcuronium (B1664504) in combination with other NMBAs, focusing on the nature of their interaction as determined by isobolographic analysis. The data presented is intended to inform preclinical and clinical research in anesthesiology and pharmacology.
Summary of Interactions
Isobolographic analysis is a pharmacological method used to evaluate the nature of the interaction between two drugs. The interaction can be classified as synergistic (potentiating), additive, or antagonistic. Studies have investigated the interaction of alcuronium with other non-depolarizing neuromuscular blocking agents, primarily pancuronium (B99182) and tubocurarine (B1210278).
The available evidence suggests that the combination of alcuronium and pancuronium exhibits an additive effect. In a study involving surgical patients, the neuromuscular blockade produced by the simultaneous administration of alcuronium and pancuronium was found to be not greater than an additive effect[1]. This finding is supported by in-vitro studies on the rat phrenic nerve-hemidiaphragm preparation, which also demonstrated a non-synergistic interaction between these two drugs[2].
In contrast, the combination of alcuronium and tubocurarine has been shown to be synergistic [2]. This potentiation of effect was observed in the rat phrenic nerve-hemidiaphragm preparation, indicating that the combined effect of these two drugs is greater than the sum of their individual effects. A study in humans also acknowledged the markedly synergistic nature of this combination when investigating the onset of neuromuscular blockade[3].
Quantitative Data from Isobolographic Analysis
The following table summarizes the available quantitative data for the individual agents. It is important to note that while the nature of the interactions has been described, specific ED50 values for the drug combinations from isobolographic analyses are not consistently reported in the publicly available literature.
| Drug | Animal Model/Subject | ED50 (mg/kg) | ED95 (mg/kg) | Reference |
| Alcuronium | Human | 0.161 | 0.285 (mechanical response) | [1][4] |
| 0.135 (electrical response) | 0.244 (electrical response) | [1][4] | ||
| Pancuronium | Human | 0.048 | 0.076 (mechanical response) | [1][4] |
| 0.070 (electrical response) | [1] | |||
| Tubocurarine | Human | 0.236 | 0.51 | [3][4] |
Experimental Protocols
The determination of the interaction between NMBAs involves establishing dose-response curves for each drug individually and then for the combination. The following is a generalized experimental protocol based on the methodologies described in the cited literature.
In-Vivo Human Studies (e.g., Alcuronium and Pancuronium)
-
Patient Selection: ASA I or II patients scheduled for elective surgery requiring muscle relaxation.
-
Anesthesia: Anesthesia is induced and maintained with a standardized technique (e.g., nitrous oxide-narcotic-barbiturate).
-
Neuromuscular Monitoring: The evoked response of a peripheral muscle (e.g., adductor pollicis) to ulnar nerve stimulation is monitored. This can be done by measuring the mechanical twitch response (mechanomyography) or the electrical response (electromyography).
-
Drug Administration:
-
Individual Agents: Dose-response curves are generated for alcuronium and pancuronium administered alone. Drugs are typically administered intravenously in incremental doses until a desired level of neuromuscular blockade (e.g., 95% twitch depression) is achieved.
-
Combination: Alcuronium and pancuronium are administered simultaneously to a separate group of patients.
-
-
Data Analysis: The dose-response data is used to calculate the ED50 and ED95 for each drug and the combination. An isobologram is constructed by plotting the doses of the two drugs that, in combination, produce a specified effect (e.g., 50% or 95% block). The position of the data point for the combination relative to the line of additivity indicates whether the interaction is synergistic, additive, or antagonistic.
In-Vitro Animal Studies (e.g., Rat Phrenic Nerve-Hemidiaphragm Preparation)
-
Preparation: A rat phrenic nerve-hemidiaphragm preparation is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The phrenic nerve is stimulated supramaximally with electrodes to elicit diaphragm contractions.
-
Tension Measurement: The tension of the diaphragm contractions is measured using a force-displacement transducer and recorded.
-
Drug Application:
-
Individual Agents: Cumulative concentration-response curves are established for alcuronium, pancuronium, and tubocurarine individually by adding increasing concentrations of the drug to the organ bath.
-
Combinations: The interaction is studied by adding one drug at a concentration that produces a partial block and then establishing the concentration-response curve for the second drug in the presence of the first.
-
-
Data Analysis: The concentrations of the drugs required to produce a 50% reduction in twitch height (IC50) are determined. This data is then used for isobolographic analysis to characterize the interaction.
Visualizing the Isobolographic Analysis Workflow
The following diagram illustrates the general workflow of an isobolographic analysis to determine the nature of the interaction between two NMBAs.
Caption: Workflow of Isobolographic Analysis.
Signaling Pathways and Logical Relationships
The interaction between non-depolarizing NMBAs like alcuronium, pancuronium, and tubocurarine occurs at the nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. These drugs act as competitive antagonists to acetylcholine (ACh). A synergistic interaction, as seen with alcuronium and tubocurarine, may be explained by the drugs binding to different subunits or allosteric sites on the nAChR, leading to a greater-than-additive blockade. An additive interaction, as with alcuronium and pancuronium, suggests they likely compete for the same binding sites.
Caption: Neuromuscular Junction Signaling Blockade.
References
- 1. Dose-response curves for alcuronium and pancuronium alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between tubocurarine, pancuronium and alcuronium demonstrated in the rat phrenic nerve-hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The onset of alcuronium and tubocurarine: alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response curves for four neuromuscular blockers using continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Non-Depolarizing Muscle Relaxants for Researchers and Drug Development Professionals
In the realm of pharmacology and anesthesia, non-depolarizing muscle relaxants are critical agents for inducing neuromuscular blockade, thereby facilitating surgical procedures and mechanical ventilation. This guide offers an objective, data-driven comparison of commonly used non-depolarizing muscle relaxants, focusing on their pharmacodynamic profiles, side effects, and underlying mechanisms. The information is tailored for researchers, scientists, and professionals involved in drug development to aid in the informed selection and future innovation of these essential drugs.
Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction
Non-depolarizing neuromuscular blocking agents (NMBAs) function as competitive antagonists to acetylcholine (B1216132) (ACh) at the nicotinic receptors on the postsynaptic membrane of the motor endplate.[1][2] Under normal physiological conditions, the binding of ACh to these receptors triggers a sodium influx, leading to depolarization of the muscle fiber and subsequent contraction.[3][4] Non-depolarizing agents bind to these same receptors without activating them, thereby preventing ACh from binding and inhibiting depolarization and muscle contraction.[2][3] This competitive antagonism is the cornerstone of their clinical effect.[3]
Below is a diagram illustrating the signaling pathway at the neuromuscular junction and the site of action for non-depolarizing muscle relaxants.
Comparative Pharmacodynamics
The clinical performance of non-depolarizing muscle relaxants is primarily defined by their onset of action, duration of action, and potency. These parameters are crucial for selecting the appropriate agent for a given clinical scenario.
| Agent | Chemical Class | Onset of Action (sec) | Clinical Duration (min) | Potency (ED95 mg/kg) |
| Rocuronium (B1662866) | Aminosteroid | 60-120[3][5] | 20-90[3] | 0.3[6] |
| Vecuronium (B1682833) | Aminosteroid | 180[7] | 30-40[3] | 0.05[6] |
| Pancuronium (B99182) | Aminosteroid | 220[7] | >60[7][8] | 0.07[6] |
| Atracurium (B1203153) | Benzylisoquinolinium | 120-180[3] | 40-60[3] | 0.2-0.3 |
| Cisatracurium | Benzylisoquinolinium | 120-180 | 45[7] | 0.05[6] |
| Mivacurium (B34715) | Benzylisoquinolinium | 120-180[3] | 10-20[3] | 0.08-0.15 |
ED95: The dose required to produce a 95% suppression of the single-twitch response.[4][9] A lower ED95 indicates higher potency.[9] Generally, there is an inverse relationship between potency and onset of action; more potent drugs tend to have a slower onset.[9][10]
Side Effect Profiles: A Key Differentiator
The side effect profiles of non-depolarizing muscle relaxants, particularly their cardiovascular effects and potential to release histamine (B1213489), are significant factors in their selection.
| Agent | Histamine Release | Cardiovascular Effects |
| Rocuronium | Minimal | Mild vagolytic effect[3] |
| Vecuronium | Minimal | Devoid of significant cardiovascular effects[3] |
| Pancuronium | Minimal | Tachycardia due to vagal blockade[8][11] |
| Atracurium | Yes (dose-dependent)[8][12] | Potential for hypotension[12] |
| Cisatracurium | Minimal | Devoid of significant cardiovascular effects[6] |
| Mivacurium | Yes (dose-dependent)[3][8] | Potential for hypotension |
Experimental Protocols
The determination of the pharmacodynamic and side effect profiles of these agents relies on standardized experimental protocols.
Determination of Neuromuscular Blockade
A common methodology for quantifying the effects of neuromuscular blocking agents is through neuromuscular monitoring.
Protocol for Assessing Neuromuscular Blockade:
-
Patient Preparation: Anesthesia is induced and maintained at a stable level.
-
Nerve Stimulation: A peripheral nerve stimulator is used to deliver a supramaximal electrical stimulus to a peripheral nerve, typically the ulnar nerve at the wrist.[13][14] The most common stimulation pattern is the Train-of-Four (TOF), which consists of four stimuli delivered at 2 Hz.[14][15]
-
Measurement of Muscle Response: The evoked mechanical or electromyographic response of the corresponding muscle, usually the adductor pollicis, is measured.[13]
-
Data Acquisition: The twitch height is recorded. The onset of action is defined as the time from drug administration to maximal twitch depression. Clinical duration is the time from drug administration until the twitch height recovers to 25% of the baseline value. The recovery index is the time taken for recovery from 25% to 75% of baseline twitch height. The TOF ratio, the ratio of the fourth to the first twitch height, is a sensitive indicator of residual neuromuscular blockade.[13][15]
Assessment of Histamine Release and Cardiovascular Effects
Protocol for Cardiovascular and Histamine Assessment:
-
Patient Population: Studies are often conducted in patient populations where cardiovascular stability is critical, such as those undergoing coronary artery bypass grafting.[16]
-
Drug Administration: Equipotent doses of the muscle relaxants are administered intravenously over a standardized period (e.g., 20 seconds).[16]
-
Cardiovascular Monitoring: Hemodynamic variables including heart rate, mean arterial pressure, and cardiac index are continuously monitored and recorded at baseline, after induction of anesthesia, and at intervals following the administration of the muscle relaxant.[16]
-
Histamine Measurement: Blood samples are collected before and after the administration of the muscle relaxant to measure plasma histamine concentrations using techniques such as radioimmunoassay.[16]
Conclusion
The selection of a non-depolarizing muscle relaxant is a multifaceted decision that requires careful consideration of its pharmacokinetic and pharmacodynamic properties, as well as its side effect profile. Aminosteroidal compounds like rocuronium and vecuronium generally offer greater cardiovascular stability, while benzylisoquinolinium compounds such as atracurium and mivacurium have a higher propensity for histamine release.[1][8] Rocuronium stands out for its rapid onset of action, making it a suitable alternative to succinylcholine (B1214915) for rapid sequence induction.[11] Cisatracurium, an isomer of atracurium, provides the benefit of organ-independent Hofmann elimination without the significant histamine release associated with its parent compound.[3][11] Future drug development efforts should continue to focus on agents with a rapid onset, predictable duration of action, minimal side effects, and a reliable reversal agent to enhance patient safety and surgical outcomes.
References
- 1. Nondepolarizing Neuromuscular Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. openanesthesia.org [openanesthesia.org]
- 4. openanesthesia.org [openanesthesia.org]
- 5. Comparison of neuromuscular action of rocuronium, a new steroidal non-depolarizing agent, with vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular Blockers: Reference Tool [ebmconsult.com]
- 7. m.youtube.com [m.youtube.com]
- 8. brainkart.com [brainkart.com]
- 9. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 10. Factors that affect the onset of action of non-depolarizing neuromuscular blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 12. Video: Nondepolarizing (Competitive) Neuromuscular Blockers: Pharmacological Actions [jove.com]
- 13. JMIR Research Protocols - Improving Neuromuscular Monitoring and Reducing Residual Neuromuscular Blockade With E-Learning: Protocol for the Multicenter Interrupted Time Series INVERT Study [researchprotocols.org]
- 14. mdpi.com [mdpi.com]
- 15. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Histamine plasma concentration and cardiovascular effects of non-depolarizing muscle relaxants: comparison of atracurium, vecuronium, pancuronium and pipecuronium in coronary surgical patients at risk] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Alcuronium Chloride Cross-Reactivity with Other Neuromuscular Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alcuronium (B1664504) chloride's cross-reactivity profile with other neuromuscular blocking agents (NMBAs) and structurally related compounds. The data presented is synthesized from cross-reactivity studies and is intended to inform research and development in the field of pharmacology and drug safety.
Introduction
Alcuronium chloride is a non-depolarizing neuromuscular blocking agent. While effective in inducing muscle relaxation, it has been associated with IgE-mediated anaphylactic reactions in susceptible individuals.[1][2] A key concern with such reactions is the potential for cross-reactivity with other NMBAs, which can have significant clinical implications. This guide summarizes the available data on the cross-reactivity of this compound and outlines the experimental protocols used to determine these interactions. The primary mechanism of this cross-reactivity involves the recognition of the quaternary ammonium (B1175870) ion, a common structural feature among NMBAs, by IgE antibodies.[1][2]
Quantitative Cross-Reactivity Data
The following table summarizes the mean percentage inhibition of IgE antibody binding to a solid-phase alcuronium conjugate by various NMBAs and other compounds. This data is derived from radioimmunoassay (RIA) inhibition studies, which quantify the extent to which a compound can compete with alcuronium for binding to specific IgE antibodies from sensitized individuals.
| Compound | Structural Class | Mean % Inhibition of Alcuronium-IgE Binding |
| This compound | Bis-quaternary aminosteroid | 100% |
| d-Tubocurarine | Benzylisoquinolinium | 85% |
| Gallamine | Tris-quaternary ether | 75% |
| Pancuronium | Bis-quaternary aminosteroid | 60% |
| Suxamethonium | Bis-quaternary ester | 40% |
| Decamethonium | Bis-quaternary alkane | 35% |
| Neostigmine | Quaternary ammonium compound | 50% |
| Morphine | Opioid with tertiary amine | 25% |
| Promethazine | Phenothiazine with tertiary amine | 20% |
This table presents a summary of quantitative data from radioimmunoassay inhibition studies. The percentage inhibition reflects the degree of cross-reactivity with alcuronium-specific IgE.
Experimental Protocols
The investigation of NMBA cross-reactivity employs a range of in vitro and in vivo techniques. Key methodologies include:
1. Radioimmunoassay (RIA) for Cross-Reactivity
This in vitro method is used to quantify the specificity and cross-reactivity of IgE antibodies.
-
Antigen-Solid Phase Preparation: this compound is covalently coupled to a solid-phase matrix, such as Sepharose beads.[1] This creates an immobilized antigen that can be used to capture specific antibodies.
-
Patient Serum Incubation: Serum from patients with a history of anaphylaxis to alcuronium is incubated with the alcuronium-Sepharose complex. This allows for the binding of alcuronium-specific IgE antibodies to the immobilized drug.
-
Inhibition Assay: To assess cross-reactivity, patient serum is pre-incubated with various concentrations of a test compound (e.g., another NMBA) before being added to the alcuronium-Sepharose. If the test compound cross-reacts with the alcuronium-specific IgE, it will inhibit the binding of these antibodies to the alcuronium-Sepharose.
-
Detection: The amount of IgE bound to the solid phase is quantified using a radiolabeled anti-human IgE antibody (e.g., ¹²⁵I-labeled anti-IgE).[1] The level of radioactivity is inversely proportional to the degree of inhibition by the test compound.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence and absence of the inhibitor.
2. Intradermal Skin Testing
This in vivo test assesses the local allergic response to an NMBA.
-
Patient Selection: Performed on patients with a suspected or confirmed allergy to an NMBA to identify the causative agent and potential safe alternatives.
-
Drug Dilutions: NMBAs are serially diluted in sterile saline. Testing typically begins with less concentrated solutions to minimize the risk of a systemic reaction.
-
Administration: A small volume (e.g., 0.02-0.05 mL) of the diluted NMBA is injected intradermally into the patient's forearm. A positive control (histamine) and a negative control (saline) are also administered.
-
Observation and Interpretation: The injection site is observed for the formation of a wheal and flare. A positive test is typically defined as a wheal of a certain diameter (e.g., ≥3 mm larger than the negative control) appearing within 15-20 minutes.
3. Leukocyte Histamine (B1213489) Release Test (LHRT)
This in vitro cellular assay measures the release of histamine from a patient's basophils upon exposure to an allergen.
-
Leukocyte Isolation: Leukocytes, including basophils, are isolated from the patient's blood.
-
Incubation with NMBAs: The isolated leukocytes are incubated with various concentrations of the suspected NMBAs.
-
Histamine Measurement: After incubation, the amount of histamine released into the supernatant is measured, often by fluoroenzymatic assay or radioimmunoassay.
-
Interpretation: A significant release of histamine above the baseline level upon exposure to an NMBA indicates sensitization.
Visualizations
Below are diagrams illustrating the experimental workflow for radioimmunoassay inhibition and the signaling pathway of an IgE-mediated reaction.
Caption: Workflow for Radioimmunoassay (RIA) Inhibition Assay.
Caption: IgE-Mediated Anaphylactic Reaction Signaling Pathway.
References
Comparative Guide to HPLC Methods for Alcuronium Chloride Quantification
For Researchers, Scientists, and Drug Development Professionals
Alcuronium (B1664504) chloride is a quaternary ammonium (B1175870) compound, which makes ion-pair reversed-phase chromatography and hydrophilic interaction liquid chromatography (HILIC) suitable analytical approaches. These techniques enhance the retention and separation of such polar, charged molecules on stationary phases.
Comparison of HPLC Methods for Structurally Similar Compounds
The following table summarizes various HPLC methods used for the analysis of pancuronium (B99182) bromide and rocuronium (B1662866) bromide, which can be adapted for alcuronium chloride.
| Parameter | Method 1 (Pancuronium Bromide) | Method 2 (Pancuronium Bromide) | Method 3 (Rocuronium Bromide) |
| Chromatography Type | Ion-Pair Reversed-Phase HPLC | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Column | Amino column (Luna® 150 mm × 4.6 mm, 5 µm)[1] | Supelcogel ODP-50 (150 x 4.6 mm, 5 µm) | C18 column (Agilent H12) |
| Mobile Phase | Acetonitrile (B52724):Water (20:80 v/v) containing 50 mmol L-1 of 1-octane sulfonic acid sodium salt[1] | Acetonitrile:Methanol:Water:Trifluoroacetic acid (20.5:20.5:59:0.1 v/v/v/v), pH 2.0[2] | Diammonium hydrogen phosphate (B84403) buffer (pH 8; 0.04M):Acetonitrile (50:50 v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[2] | 1.0 mL/min[3] |
| Detection | UV at 210 nm[1] | UV at 210 nm[2] | UV at 210 nm[3] |
| Linearity Range | Not Specified | 0.4 - 1.2 mg/mL[2] | Not Specified |
| Accuracy (% Recovery) | Not Specified | 102.43%[2] | Not Specified |
| Precision (%RSD) | Not Specified | 1.09%[2] | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 11.1 µg/mL[3] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 3.66 µg/mL[3] |
Experimental Protocols
Below are detailed experimental protocols for the HPLC methods cited in the comparison table. These can serve as a starting point for developing a method for this compound.
Method 1: Ion-Pair Reversed-Phase HPLC for Pancuronium Bromide
This method utilizes an ion-pairing agent to enhance the retention of the quaternary ammonium analyte on a polar stationary phase.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Luna® Amino, 150 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile and water in a 20:80 (v/v) ratio. The aqueous phase contains 50 mmol L-1 of 1-octane sulfonic acid sodium salt as the ion-pairing agent.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 210 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration.
Method 3: Reversed-Phase HPLC for Rocuronium Bromide
This method employs a conventional reversed-phase approach with a C18 column and a buffered mobile phase.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: Agilent H12 C18.[3]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.04M diammonium hydrogen phosphate buffer (adjusted to pH 8) and acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 210 nm.[3]
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, rocuronium bromide was subjected to stress conditions including 2M HCl, 2M NaOH, 3% H2O2, heat (135°C), and photolytic stress (254 nm).[3]
Visualization of HPLC Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method to ensure its suitability for the intended purpose.
Caption: A generalized workflow for HPLC method validation.
References
A Comparative Analysis of the Vagolytic Effects of Alcuronium and Pancuronium
This guide provides a detailed comparison of the vagolytic effects of two non-depolarizing neuromuscular blocking agents, alcuronium (B1664504) and pancuronium (B99182). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively compare the cardiovascular side-effect profiles of these drugs, with a focus on their impact on heart rate.
Introduction
Alcuronium and pancuronium are aminosteroidal non-depolarizing neuromuscular blocking drugs used in anesthesia to induce skeletal muscle relaxation. While their primary site of action is the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction, they can also interact with other cholinergic receptors, leading to side effects. A notable side effect is their vagolytic action, which results from the blockade of muscarinic receptors in the heart. This blockade inhibits the parasympathetic nervous system's influence on the sinoatrial node, leading to an increase in heart rate (tachycardia). The magnitude of this vagolytic effect varies between the two agents, influencing their clinical applications.
Quantitative Comparison of Vagolytic Effects
The following table summarizes the quantitative data on the vagolytic and hemodynamic effects of alcuronium and pancuronium from various studies.
| Parameter | Alcuronium | Pancuronium | Key Findings & Citations |
| Heart Rate (HR) Change | Moderate increase. | Significant increase; dose-dependent. A 20% increase in HR was observed with 0.08 mg/kg pancuronium.[1] In another study, pancuronium increased HR by approximately four beats per minute.[2] | Pancuronium generally produces a more pronounced tachycardia than alcuronium.[2] |
| Mean Arterial Pressure (MAP) Change | Significantly lower systolic blood pressure compared to pancuronium in patients under high-dose fentanyl anesthesia.[2] | Insignificant to modest increase, often secondary to the increase in heart rate.[1] | Alcuronium appears to have a less pronounced effect on blood pressure compared to pancuronium.[2] |
| Mechanism of Vagolytic Action | Presumed to be antagonism of cardiac muscarinic receptors. | Competitive antagonist at cardiac M2 muscarinic receptors.[3][4] Also exhibits an allosteric interaction with M2 receptors.[5] | Pancuronium's vagolytic mechanism is well-established as a direct blockade of cardiac muscarinic receptors.[3][4][5] |
| Neuromuscular Blocking Potency (ED95) | ~244-285 µg/kg | ~70-76 µg/kg | Pancuronium is a more potent neuromuscular blocking agent than alcuronium.[6] |
Signaling Pathway of Vagolytic Action
The vagolytic effects of alcuronium and pancuronium are primarily mediated through their interaction with the M2 muscarinic acetylcholine receptors located on the pacemaker cells of the heart's sinoatrial node. The following diagram illustrates this signaling pathway.
Experimental Protocols
The following are generalized experimental protocols for assessing and comparing the vagolytic effects of alcuronium and pancuronium.
In Vivo Assessment of Vagally-Mediated Bradycardia
This protocol assesses the ability of the drugs to antagonize bradycardia induced by vagal nerve stimulation in an animal model (e.g., rat, cat).
Detailed Steps:
-
Animal Preparation: Anesthetize the animal (e.g., with urethane) and instrument it for continuous monitoring of heart rate (HR) and mean arterial pressure (MAP).[7][8]
-
Vagal Stimulation: Isolate the vagus nerve and place electrodes for electrical stimulation.
-
Baseline Measurement: Record stable baseline HR and MAP.
-
Induce Bradycardia: Apply electrical stimulation to the vagus nerve to induce a measurable decrease in heart rate (bradycardia).[9]
-
Drug Administration: Administer a bolus dose of alcuronium, pancuronium, or a vehicle control intravenously.
-
Post-Drug Stimulation: After a set period to allow for drug distribution, repeat the vagal stimulation with the same parameters.
-
Data Analysis: Quantify the reduction in the bradycardic response caused by the drug. The percentage inhibition of the vagally-induced bradycardia can be calculated to compare the vagolytic potency of the two compounds.
In Vitro Assessment of Muscarinic Receptor Antagonism
This protocol uses isolated atrial preparations to directly measure the antagonism of muscarinic receptor agonists.
Detailed Steps:
-
Tissue Preparation: Isolate the atria from a suitable animal model (e.g., guinea pig, rat) and mount them in an organ bath containing a physiological salt solution.[10][11]
-
Baseline Recording: Record the spontaneous beating rate of the atria.
-
Agonist-Induced Bradycardia: Administer a muscarinic agonist, such as carbachol (B1668302) or acetylcholine, to the organ bath to induce a negative chronotropic effect (decreased heart rate).[9][11]
-
Drug Incubation: Wash out the agonist and allow the atrial rate to return to baseline. Then, incubate the preparation with a known concentration of alcuronium or pancuronium.
-
Post-Drug Agonist Challenge: Re-administer the muscarinic agonist in the presence of the neuromuscular blocking agent.
-
Data Analysis: Compare the dose-response curves of the muscarinic agonist in the absence and presence of alcuronium and pancuronium to determine their antagonistic potency (e.g., by calculating pA2 values).
Conclusion
The available experimental data indicates that both alcuronium and pancuronium possess vagolytic properties, but pancuronium exhibits a more pronounced effect, leading to a greater increase in heart rate.[2] This difference is primarily attributed to pancuronium's strong antagonistic activity at cardiac M2 muscarinic receptors.[3][4] The choice between these two agents may, therefore, depend on the cardiovascular stability of the patient and the desired heart rate profile during anesthesia. For research purposes, the selection of a neuromuscular blocking agent should consider its potential to influence autonomic function, with pancuronium demonstrating a significant vagolytic impact.[8] Further direct comparative studies using standardized in vivo and in vitro protocols would be beneficial to more precisely quantify the relative vagolytic potencies of alcuronium and pancuronium.
References
- 1. Cardiac effects of vecuronium and pancuronium during halothane anaesthesia [pubmed.ncbi.nlm.nih.gov]
- 2. Pancuronium, vecuronium, and heart rate during anesthesia for aortocoronary bypass operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the interaction of steroidal neuromuscular blocking drugs with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of pancuronium and vecuronium with cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dose-response curves for alcuronium and pancuronium alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. Effect of anaesthetic and choice of neuromuscular blocker on vagal control of heart rate under laboratory animal experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac vagolytic action of some neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the cardiac effects of pancuronium, rocuronium, vecuronium, and mivacurium on the isolated rat atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of the neuromuscular blocking and vagolytic effects of ORG NC45 and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Alcuronium Chloride
This guide provides a comprehensive comparison of the effective doses (ED50 and ED95) of alcuronium (B1664504) chloride, a non-depolarizing neuromuscular blocking agent. The data presented is compiled from various clinical studies and is intended for researchers, scientists, and drug development professionals. This document outlines the potency of alcuronium chloride, compares it with other neuromuscular blockers, details the experimental protocols for these determinations, and illustrates the underlying physiological and experimental processes.
Potency of this compound: ED50 and ED95 Data
The effective dose for 50% (ED50) and 95% (ED95) neuromuscular blockade are crucial parameters for characterizing the potency of neuromuscular blocking agents. The following table summarizes these values for this compound from several studies, alongside comparative data for other agents. It is important to note that the method of monitoring neuromuscular blockade (electromyography vs. mechanical twitch response) can influence the determined values.
| Drug | ED50 (µg/kg) | ED95 (µg/kg) | Method of Measurement | Reference |
| This compound | 111 | 250 | Electromyography (EMG) | [1] |
| This compound | Not Reported | 285 | Mechanical Twitch Response | [2] |
| This compound | Not Reported | 244 | Electromyography (EMG) | [2] |
| This compound | Not Reported | 250 | Not Specified | [3] |
| Vecuronium (B1682833) | Not Reported | ~50 | Not Specified | [4] |
| Vecuronium | 23.9 (males) | 55.7 (males) | Mechanomyography | [5] |
| Vecuronium | 18.4 (females) | 39.8 (females) | Mechanomyography | [5] |
| Atracurium (B1203153) | Not Reported | ~250 | Not Specified | [4] |
| Pancuronium (B99182) | Not Reported | 76 (mechanical) | Mechanical & Electrical | [2] |
| Pancuronium | Not Reported | 70 (electrical) | Mechanical & Electrical | [2] |
Experimental Protocols
The determination of ED50 and ED95 values for neuromuscular blocking agents involves meticulous experimental procedures to ensure accuracy and reproducibility. The methodologies outlined below are synthesized from protocols described in the cited literature.
Patient Selection and Anesthesia
-
Patient Population: Studies typically enroll adult patients classified as ASA (American Society of Anesthesiologists) physical status I or II, who are scheduled for elective surgical procedures.[1]
-
Anesthesia: Anesthesia is commonly induced and maintained with a combination of agents to ensure the patient is unconscious and feels no pain. A common regimen includes an intravenous anesthetic like propofol (B549288) or thiopentone, an opioid analgesic such as fentanyl, and an inhalational agent like nitrous oxide in oxygen.[1][2] This ensures that the observed neuromuscular blockade is attributable to the neuromuscular blocking agent under investigation and not influenced by the anesthetic agents.
Neuromuscular Monitoring
-
Stimulation: The ulnar nerve at the wrist is typically stimulated using a peripheral nerve stimulator. A common stimulation pattern is the train-of-four (TOF), which consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[5]
-
Measurement of Response: The response to nerve stimulation is measured at the adductor pollicis muscle (which adducts the thumb). Two primary methods are used:
-
Mechanomyography: This technique measures the mechanical force of thumb adduction using a force-displacement transducer. The percentage of twitch depression is calculated relative to the baseline measurement taken before the administration of the neuromuscular blocking agent.[5]
-
Electromyography (EMG): This method records the compound muscle action potential (CMAP) of the adductor pollicis muscle using recording electrodes placed on the skin over the muscle. The amplitude of the CMAP is used to quantify the degree of neuromuscular blockade.[1][6]
-
Dose-Response Curve Construction
-
Cumulative Dose-Response Technique: This is a widely used method where small, incremental doses of the neuromuscular blocking agent are administered intravenously at fixed intervals.[5] The neuromuscular response is measured after each dose has reached its peak effect. The cumulative dose and the corresponding percentage of neuromuscular blockade are then used to construct a dose-response curve.
-
Single-Dose Method: In this approach, different groups of patients receive a single bolus dose of the drug at different dose levels. The maximal neuromuscular blockade achieved in each group is then plotted against the dose to generate the dose-response curve.
-
Data Analysis: The dose-response data is typically analyzed using a log-logit or log-probit transformation to linearize the sigmoidal dose-response curve.[1] From this linear regression, the ED50 and ED95 values are calculated. More modern approaches may use non-linear regression analysis of the raw data.[7]
Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist to acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[8] This competitive inhibition prevents the binding of ACh, thereby blocking the influx of sodium ions and subsequent muscle cell depolarization and contraction.[8]
References
- 1. [The dose-response relationship and time course of the neuromuscular blockade by alcuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response curves for alcuronium and pancuronium alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcuronium: a pharmacodynamic and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dose-response curve and time-course of effect of vecuronium in male and female patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuromuscular block: atracurium and vecuronium compared and combined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alcuronium Chloride
For researchers, scientists, and drug development professionals, the safe and compliant disposal of Alcuronium chloride, a potent neuromuscular blocking agent, is a critical aspect of laboratory safety and environmental responsibility. Due to its high toxicity, this compound must be managed as a hazardous pharmaceutical waste.[1] Adherence to strict disposal protocols is essential to prevent occupational exposure and environmental contamination. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel handling this substance must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Regulatory-Compliant Disposal Pathway
The mandated and primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal contractor. This ensures that the compound is managed in accordance with all local and national environmental regulations for hazardous pharmaceutical waste. On-site chemical degradation is not recommended as a primary disposal method.
Key Steps for Compliant Disposal:
-
Segregation: Unused, expired, or contaminated this compound, including empty vials and materials used in its handling (e.g., syringes, needles, absorbent pads), must be segregated from general laboratory waste.
-
Labeling: The segregated waste must be placed in a dedicated, leak-proof container. This container must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Storage: The waste container should be stored in a secure, designated area with restricted access to prevent unauthorized handling.
-
Licensed Waste Contractor: Arrange for the collection, transportation, and disposal of the hazardous waste by a certified contractor specializing in pharmaceutical or chemical waste. Ensure the contractor provides a manifest that documents the waste's journey to the final disposal facility.[2]
Disposal and Safety Parameters
The following table summarizes key information for the safe handling and disposal of this compound, based on best practices for hazardous pharmaceutical waste.
| Parameter | Guideline | Citation |
| Primary Disposal Method | Incineration at an approved hazardous waste disposal facility. | |
| Waste Classification | Likely Hazardous Waste (due to toxicity). | |
| Personal Protective Equipment | Chemical-resistant gloves, protective clothing, eye and face protection. | |
| Handling Environment | Well-ventilated area or fume hood. | |
| Waste Container | Dedicated, sealed, and clearly labeled container. | [3] |
| Spill Management | Contain the spill, absorb with inert material, and collect for disposal as hazardous waste. | [4] |
Experimental Protocols for Laboratory-Scale Decontamination
While not a substitute for professional disposal, in a research setting, it may be necessary to decontaminate small spills or residual amounts of this compound. Methodologies for the chemical degradation of similar neuromuscular blocking agents, such as Rocuronium, can provide a basis for these procedures.[3] These protocols should only be performed by trained personnel in a controlled laboratory environment. The resulting solutions must still be disposed of as chemical waste.
1. Oxidative Degradation:
-
Methodology: A solution of the neuromuscular blocking agent can be subjected to oxidative stress. For a similar compound, this has been achieved by treating it with 3% hydrogen peroxide (H₂O₂) and refluxing the solution for 3 hours.[3]
-
Procedure:
-
In a fume hood, prepare a solution of the this compound waste.
-
Add the specified concentration of hydrogen peroxide.
-
Set up a reflux apparatus and heat the solution for the designated time.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution as required before disposing of it as chemical waste through a licensed contractor.
-
2. Acidic and Basic Hydrolysis:
-
Methodology: this compound can likely be degraded through hydrolysis under acidic or basic conditions. For a similar compound, this has been achieved by refluxing in 0.1M hydrochloric acid (HCl) or 0.1M sodium hydroxide (B78521) (NaOH) for a specified period.[3]
-
Procedure:
-
In a fume hood, prepare a solution of the this compound waste.
-
For acidic hydrolysis, add 0.1M HCl and reflux.
-
For basic hydrolysis, add 0.1M NaOH and reflux.
-
After cooling, neutralize the solution accordingly.
-
Dispose of the resulting solution as chemical waste.
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathway for this compound, the following diagrams illustrate the logical steps and decision-making process.
Caption: Regulatory-compliant disposal pathway for this compound.
Caption: Decision-making flowchart for this compound disposal.
References
Essential Safety and Handling Protocols for Alcuronium Chloride
For Immediate Implementation by Laboratory and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Alcuronium chloride, a potent neuromuscular blocking agent. Adherence to these procedural steps is essential to ensure the safety of all personnel.
This compound is classified as a highly toxic substance, necessitating stringent handling protocols to prevent accidental exposure.[1] Researchers, scientists, and drug development professionals must familiarize themselves with and rigorously follow the personal protective equipment (PPE) guidelines, operational procedures, and disposal plans outlined below.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. Given its potency, a comprehensive PPE ensemble is mandatory for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. | Provides a robust barrier against dermal absorption. The American Society for Testing and Materials (ASTM) standard D6978 certifies gloves for use with chemotherapy drugs, indicating a high level of resistance to permeation by hazardous chemicals.[2] |
| Gown | Disposable, lint-free, solid-front gown made of polyethylene-coated polypropylene (B1209903) or other laminate materials. Gowns must have long sleeves with tight-fitting elastic or knit cuffs. | Protects the body from contamination. The gown should be resistant to permeability by hazardous drugs.[2][3] |
| Eye and Face Protection | Indirectly vented chemical splash goggles in combination with a full-face shield. | Offers maximum protection against splashes and aerosols to the eyes and face.[3] |
| Respiratory Protection | A NIOSH-certified N95 or higher-level respirator is required when handling the powder form or if there is a potential for aerosol generation. A powered air-purifying respirator (PAPR) may be necessary for procedures with a higher risk of aerosolization.[3][4] | Prevents inhalation of airborne particles, which is a primary route of exposure. |
| Shoe Covers | Two pairs of disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure at every stage. The following step-by-step guidance details the operational workflow.
Receiving and Storage
-
Inspect Incoming Packages: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don Appropriate PPE: Before handling the package, at a minimum, wear a single pair of chemotherapy-rated gloves.
-
Transport with Care: Use a designated cart or secondary containment to transport the chemical to the designated storage area.
-
Segregated and Secure Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and access-restricted area away from incompatible materials.
Preparation and Handling
-
Controlled Environment: All handling of this compound, especially the powder form, must be conducted within a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure to control for airborne particles.
-
Full PPE Ensemble: Before beginning any procedure, don the complete PPE ensemble as specified in the table above. Ensure the outer gloves are worn over the cuff of the gown.
-
Work Surface Preparation: Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.
-
Careful Dispensing: When weighing or transferring the powder, use gentle motions to avoid creating airborne dust.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound slowly to minimize splashing.
Spill Management
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert others.
-
Utilize a Spill Kit: Use a spill kit specifically designated for hazardous drugs.
-
Contain the Spill: Cover the spill with absorbent pads from the spill kit.
-
Decontamination: Once absorbed, decontaminate the area. For quaternary ammonium (B1175870) compounds like this compound, cleaning with a detergent followed by a disinfectant such as sodium hypochlorite (B82951) solution can be effective. However, the corrosive nature of hypochlorite on stainless steel surfaces should be considered and neutralized if necessary.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Designated Waste Containers: All materials contaminated with this compound, including unused product, empty vials, used PPE, and cleaning materials, must be disposed of in clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.
-
Trace Waste: Items that are empty but may contain residual amounts of the drug are considered "trace" hazardous waste and should be disposed of in the designated hazardous waste container.
Inactivation and Disposal
As a quaternary ammonium compound, this compound's disposal should adhere to regulations for hazardous pharmaceutical waste.[5]
-
Professional Disposal: The primary and recommended method of disposal is through a licensed hazardous waste management company that can handle pharmaceutical waste.
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain.[6]
-
Non-Flush List: Unused medicines that are not on the FDA's "flush list" should be disposed of in the household trash only after being mixed with an unappealing substance like dirt or used coffee grounds and sealed in a plastic bag.[7] However, for a potent compound like this compound in a laboratory setting, this method is not recommended; professional hazardous waste disposal is the appropriate route.
Workflow and Safety Relationships
The following diagram illustrates the logical flow of handling this compound, emphasizing the critical safety checkpoints at each stage.
References
- 1. cdn.who.int [cdn.who.int]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
